An In-depth Technical Guide to the Molecular Structure and Function of Insulin Glargine
For Researchers, Scientists, and Drug Development Professionals Abstract Insulin (B600854) glargine, a long-acting basal insulin analog, is a cornerstone in the management of diabetes mellitus. Its unique molecular struc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin (B600854) glargine, a long-acting basal insulin analog, is a cornerstone in the management of diabetes mellitus. Its unique molecular structure, engineered through recombinant DNA technology, confers a pharmacokinetic and pharmacodynamic profile characterized by a slow, sustained release and a peakless action profile. This technical guide provides a comprehensive examination of the molecular architecture of insulin glargine, its mechanism of action at the cellular level, and the downstream signaling cascades it initiates. Detailed experimental methodologies for key characterization assays are provided, and quantitative data are presented in structured tables for comparative analysis. Furthermore, signaling pathways and structural relationships are visualized through detailed diagrams to facilitate a deeper understanding of this critical therapeutic agent.
Molecular Structure of Insulin Glargine
Insulin glargine is a modified human insulin designed to have a prolonged and predictable duration of action. Its structure differs from native human insulin in two key aspects.[1][2]
Amino Acid Sequence Modifications
The primary structure of insulin glargine features two critical alterations to the human insulin sequence:
A-Chain: The asparagine residue at position 21 (A21) is replaced by a glycine (B1666218) residue.[3] This substitution prevents the deamidation and dimerization of the molecule at an acidic pH, enhancing its stability in the formulation.
B-Chain: Two arginine residues are added to the C-terminus of the B-chain at positions B31 and B32. This addition shifts the isoelectric point of the insulin molecule from a pH of 5.4 to a more neutral pH of 6.7.[3]
Physicochemical Properties and Hexameric Structure
The shift in the isoelectric point is fundamental to insulin glargine's long-acting properties. Formulated at an acidic pH of 4.0, where it is fully soluble, insulin glargine precipitates upon subcutaneous injection into the neutral physiological pH (approximately 7.4) of the subcutaneous tissue.[3] This precipitation leads to the formation of stable microprecipitates.
These microprecipitates consist of stabilized insulin glargine hexamers. Zinc ions are included in the formulation to promote the self-association of insulin glargine monomers into these hexameric structures. From this subcutaneous depot, insulin glargine hexamers slowly dissociate into dimers and then monomers, which are then absorbed into the systemic circulation. This slow and gradual release results in a relatively constant, peakless concentration of insulin in the bloodstream over a 24-hour period.
Functional Mechanism of Insulin Glargine
The primary function of insulin glargine is to regulate glucose metabolism. Its mechanism of action mirrors that of endogenous human insulin, involving interaction with the insulin receptor and activation of downstream signaling pathways.
Receptor Binding and Activation
Once in circulation, insulin glargine monomers bind to the insulin receptor (IR), a transmembrane tyrosine kinase receptor. The IR exists in two isoforms, IR-A and IR-B, which have distinct physiological roles. Insulin glargine binds to both isoforms. Upon binding, the intrinsic tyrosine kinase activity of the receptor is activated, leading to autophosphorylation of the intracellular domains of the receptor.
Post-Subcutaneous Injection Metabolism
Following subcutaneous injection, insulin glargine is metabolized into two active metabolites, M1 and M2.[4] M1 ([GlyA21]insulin) is the principal active moiety, while M2 ([GlyA21,des-ThrB30]insulin) is formed in smaller amounts.[4] These metabolites contribute to the overall glucose-lowering effect.
Intracellular Signaling Pathways
The activation of the insulin receptor by insulin glargine initiates a cascade of intracellular signaling events that mediate its metabolic effects. The two major signaling pathways activated are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[5]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is the principal mediator of the metabolic actions of insulin.
A Technical Guide to the Biological Activity of Lantus® (Insulin Glargine) Metabolites M1 and M2
For Researchers, Scientists, and Drug Development Professionals Abstract Lantus® (insulin glargine) is a long-acting human insulin (B600854) analog designed to provide basal insulin coverage. Following subcutaneous injec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lantus® (insulin glargine) is a long-acting human insulin (B600854) analog designed to provide basal insulin coverage. Following subcutaneous injection, insulin glargine is metabolized into two primary active metabolites, M1 ([GlyA21]-insulin) and M2 ([GlyA21,des-ThrB30]-insulin).[1][2][3] This technical guide provides a comprehensive overview of the in vitro biological activity of these metabolites, focusing on their receptor binding affinities, and subsequent metabolic and mitogenic signaling pathways. Quantitative data are presented to compare the activities of M1 and M2 with human insulin and the parent compound, insulin glargine. Detailed experimental methodologies for key assays are also provided to facilitate a deeper understanding of the presented data.
Introduction
Insulin glargine is modified at two sites of the human insulin molecule: the asparagine at position A21 is replaced by glycine, and two arginine residues are added to the C-terminus of the B-chain.[4] These modifications result in a shift of the isoelectric point, leading to lower solubility at physiological pH. This property allows for the formation of a microprecipitate upon subcutaneous injection, from which the insulin analog is slowly released.[5][6][7] In vivo, insulin glargine undergoes rapid and near-complete conversion to its metabolites, with M1 being the principal circulating and active moiety responsible for the metabolic effect.[2][5][7][8][9] Understanding the distinct biological activities of these metabolites is crucial for a comprehensive safety and efficacy profile of Lantus®.
Receptor Binding Affinity
The biological actions of insulin and its analogs are initiated by their binding to the insulin receptor (IR) and, to a lesser extent, the insulin-like growth factor 1 receptor (IGF-1R). The IR exists in two isoforms, IR-A and IR-B, which have different physiological roles. The relative binding affinities of insulin glargine and its metabolites M1 and M2 to these receptors are critical determinants of their metabolic and mitogenic potential.
Quantitative Data on Receptor Binding
The following table summarizes the in vitro binding affinities of human insulin, insulin glargine, and its metabolites M1 and M2 to the human insulin receptor isoforms (IR-A and IR-B) and the IGF-1 receptor.
Biological Activity: Metabolic vs. Mitogenic Potential
The distinct receptor binding profiles of insulin glargine and its metabolites translate into different downstream biological activities. While the primary therapeutic effect of insulin is metabolic control, the potential for mitogenic (growth-promoting) activity, particularly through the IGF-1R, is a key consideration for insulin analogs.
Metabolic Activity
The metabolic effects of insulin, such as glucose uptake and lipid synthesis (lipogenesis), are primarily mediated through the insulin receptor. In vitro studies have consistently shown that the binding of insulin glargine and its metabolites M1 and M2 to the IR correlates well with their metabolic activities.[3][11] M1, the main circulating metabolite, demonstrates a metabolic potency comparable to that of human insulin.[2]
Mitogenic Activity
Mitogenic signaling can be initiated through both the IR and the IGF-1R. Insulin glargine exhibits a significantly higher affinity for the IGF-1R compared to human insulin, which results in a more potent stimulation of mitogenic pathways in vitro.[3][10][11] In contrast, the metabolites M1 and M2 show a markedly reduced affinity for the IGF-1R, and their mitogenic activity is comparable to that of human insulin.[2][3][11] These findings suggest that while the parent compound, insulin glargine, has an increased mitogenic potential, its rapid conversion in vivo to metabolites with lower mitogenic activity mitigates this risk.
The following table summarizes the in vitro metabolic and mitogenic potencies of human insulin, insulin glargine, and its metabolites.
The binding of insulin and its analogs to their respective receptors triggers intracellular signaling cascades that mediate the metabolic and mitogenic responses.
Metabolic Signaling Pathway
The metabolic signaling pathway is predominantly activated by the binding of insulin or its analogs to the insulin receptor. This leads to the autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates the PI3K/Akt pathway, which is central to most metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell membrane (facilitating glucose uptake) and the activation of enzymes involved in glycogen (B147801) and lipid synthesis.
Caption: Simplified metabolic signaling pathway of insulin and its metabolites.
Mitogenic Signaling Pathway
The mitogenic signaling pathway can be activated through both the IR and the IGF-1R. Activation of these receptors can lead to the stimulation of the Ras/MAPK pathway, which is involved in cell growth, proliferation, and differentiation. The higher affinity of insulin glargine for the IGF-1R leads to a more potent activation of this pathway compared to human insulin and the M1/M2 metabolites.
Caption: Simplified mitogenic signaling pathway of insulin and its analogs.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the characterization of insulin glargine and its metabolites.
Receptor Binding Assay (Competitive Binding with SPA Technology)
This assay is used to determine the binding affinity of a ligand to its receptor.
Principle: A radiolabeled ligand competes with an unlabeled ligand (the test compound) for binding to a receptor. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the concentration and affinity of the unlabeled ligand. Scintillation Proximity Assay (SPA) technology utilizes beads that emit light when a radiolabeled molecule is in close proximity, eliminating the need for a separation step.[12][13][14]
Methodology:
Receptor Preparation: Membranes from cells overexpressing the receptor of interest (e.g., IR-A, IR-B, or IGF-1R) are prepared.
Assay Setup: In a microplate, a constant concentration of radiolabeled insulin ([125I]-insulin) is incubated with the receptor-containing membranes and SPA beads in the presence of increasing concentrations of the unlabeled competing ligand (human insulin, insulin glargine, M1, or M2).
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
Detection: The plate is read in a microplate scintillation counter to measure the light emitted from the SPA beads.
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The binding affinity (Ki) is then calculated from the IC50 value.
Caption: Workflow for a competitive receptor binding assay using SPA technology.
This assay measures the activation of the receptor by quantifying its autophosphorylation.
Principle: Upon ligand binding, the intrinsic tyrosine kinase activity of the IR and IGF-1R is activated, leading to the autophosphorylation of specific tyrosine residues in the receptor's intracellular domain. The In-Cell Western assay uses antibodies to detect these phosphorylated residues.[15]
Methodology:
Cell Culture: Cells overexpressing the receptor of interest are cultured in microplates.
Stimulation: The cells are stimulated with various concentrations of the insulin analogs.
Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody access to intracellular proteins.
Antibody Incubation: The cells are incubated with a primary antibody specific for the phosphorylated receptor and a normalization antibody (e.g., against a housekeeping protein).
Secondary Antibody and Detection: Fluorescently labeled secondary antibodies are added to detect the primary antibodies.
Imaging: The plate is scanned on an infrared imaging system to quantify the fluorescence.
Data Analysis: The signal from the phospho-specific antibody is normalized to the signal from the normalization antibody to determine the extent of receptor autophosphorylation.
Metabolic Activity Assay (Lipogenesis in Primary Rat Adipocytes)
This assay measures the ability of insulin analogs to stimulate lipid synthesis.
Principle: Insulin stimulates the conversion of glucose into lipids in adipocytes. This can be measured by the incorporation of a radiolabeled precursor, such as [14C]-glucose or [3H]-acetate, into the lipid fraction of the cells.[5]
Methodology:
Adipocyte Isolation: Primary adipocytes are isolated from the epididymal fat pads of rats.
Incubation: The isolated adipocytes are incubated with a radiolabeled precursor and varying concentrations of the insulin analogs.
Lipid Extraction: After incubation, the lipids are extracted from the cells.
Scintillation Counting: The radioactivity of the extracted lipid fraction is measured using a scintillation counter.
Data Analysis: The amount of radioactivity incorporated into the lipids is a measure of the rate of lipogenesis, which is then plotted against the concentration of the insulin analog to determine its potency.
This assay measures the effect of insulin analogs on cell proliferation.
Principle: During DNA synthesis in proliferating cells, the nucleoside thymidine (B127349) is incorporated into the new DNA strands. By using radiolabeled thymidine ([3H]-thymidine), the rate of DNA synthesis, and thus cell proliferation, can be quantified.[6][16]
Methodology:
Cell Culture: A suitable cell line (e.g., Saos-2 osteosarcoma cells) is cultured in microplates.
Stimulation: The cells are treated with various concentrations of the insulin analogs.
Radiolabeling: [3H]-thymidine is added to the culture medium and incubated for a period to allow for its incorporation into newly synthesized DNA.
Cell Harvesting: The cells are harvested, and the DNA is precipitated.
Scintillation Counting: The radioactivity of the precipitated DNA is measured using a scintillation counter.
Data Analysis: The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
Conclusion
The in vitro biological characterization of insulin glargine's metabolites, M1 and M2, reveals a distinct and favorable safety profile. While insulin glargine itself exhibits an increased affinity for the IGF-1R and a corresponding increase in mitogenic potential, its rapid and extensive conversion in vivo to M1 and M2 is a critical factor. The M1 metabolite, the principal active component, and M2 both exhibit metabolic potencies comparable to human insulin but have significantly reduced IGF-1R binding and mitogenic activity that is on par with human insulin. This differentiation between the parent compound and its primary metabolites underscores the importance of considering the metabolic fate of insulin analogs in the assessment of their overall biological activity and safety.
An In-depth Technical Guide to the Interaction of Insulin Glargine (Lantus®) with the IGF-1 Receptor
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the interaction between insulin (B600854) glargine (Lantus®), a long-acting insulin analog, and th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between insulin (B600854) glargine (Lantus®), a long-acting insulin analog, and the Insulin-Like Growth Factor-1 Receptor (IGF-1R). A particular focus is placed on the comparative binding affinities, receptor activation, and downstream signaling pathways of insulin glargine and its primary metabolites, M1 and M2, in relation to human insulin and IGF-1. This document synthesizes key quantitative data from in vitro studies and details the experimental protocols used to generate this data.
Introduction
Insulin glargine is a widely used basal insulin analog for the management of diabetes mellitus. Its molecular structure is modified from human insulin to alter its pharmacokinetic profile, providing a prolonged and stable release after subcutaneous injection. These modifications, however, have also been shown to alter its interaction with the IGF-1R, a receptor tyrosine kinase that shares significant structural homology with the insulin receptor (IR). The IGF-1R is a key mediator of cell growth, proliferation, and differentiation, and its activation by insulin analogs is a subject of ongoing research, particularly concerning the potential for mitogenic effects.
Following subcutaneous injection, insulin glargine is partially converted to its active metabolites, M1 and M2.[1] Understanding the interaction of both the parent compound and its metabolites with the IGF-1R is crucial for a complete assessment of its biological activity.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the binding affinity, receptor activation, and mitogenic potential of insulin glargine and its metabolites in comparison to human insulin and IGF-1.
Table 1: Relative Binding Affinity to IGF-1R
Ligand
Relative Binding Affinity (%) (Compared to Human Insulin)
Activation of the IGF-1R by a ligand, such as insulin glargine, initiates a cascade of intracellular signaling events. The two primary pathways activated are the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, which is predominantly involved in metabolic and survival signals, and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, which is primarily associated with cell proliferation and differentiation.
Caption: IGF-1R Downstream Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
This assay determines the relative binding affinity of a ligand to a receptor by measuring the displacement of a radiolabeled ligand.
Caption: Workflow for a Competitive Receptor Binding Assay.
Detailed Methodology:
Cell Culture and Membrane Preparation:
Culture cells overexpressing the human IGF-1R (e.g., Mouse Embryonic Fibroblasts - MEFs) to confluence.
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
Assay Procedure:
In a microplate, combine the prepared cell membranes with wheat germ agglutinin (WGA) coated SPA beads.
Add a constant concentration of radiolabeled [¹²⁵I]IGF-1.
Add increasing concentrations of the unlabeled competitor ligands (human insulin, insulin glargine, M1, M2, or IGF-1).
Incubate the plate at room temperature for an extended period (e.g., 12 hours) to reach equilibrium.[6]
Measure the scintillation signal using a suitable microplate scintillation counter. The signal is generated only when the radiolabeled ligand is bound to the receptor on the beads.
Data Analysis:
Plot the scintillation counts against the logarithm of the competitor ligand concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand).
Calculate the relative binding affinity compared to a reference ligand (e.g., human insulin).
This assay quantifies the activation of the IGF-1R by measuring the level of tyrosine phosphorylation of the receptor within intact cells.
Caption: Workflow for an In-Cell Western Receptor Autophosphorylation Assay.
Detailed Methodology:
Cell Culture:
Seed MEF cells overexpressing human IGF-1R in a 96-well microplate and culture until they reach the desired confluency.
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
Stimulation and Fixation:
Treat the cells with increasing concentrations of the test ligands (human insulin, insulin glargine, M1, M2, or IGF-1) for a short duration (e.g., 15 minutes at 37°C).[4]
Aspirate the media and fix the cells with a solution like 3.7% paraformaldehyde.
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).
Immunostaining:
Block non-specific binding sites with a blocking buffer.
Incubate the cells with a primary antibody cocktail containing an anti-phosphotyrosine antibody and a normalization antibody (e.g., against a housekeeping protein).
Wash the cells and incubate with a cocktail of fluorescently labeled secondary antibodies, each with a distinct emission wavelength.
Detection and Analysis:
Scan the plate using a two-color fluorescence plate reader.
Normalize the phosphotyrosine signal to the normalization signal in each well.
Plot the normalized fluorescence against the logarithm of the ligand concentration and fit to a dose-response curve to determine the EC50 value.[3]
Mitogenicity Assay ([³H]-Thymidine Incorporation)
This assay assesses the mitogenic potential of a ligand by measuring the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.
Caption: Workflow for a [³H]-Thymidine Incorporation Mitogenicity Assay.
Detailed Methodology:
Cell Culture:
Culture human osteosarcoma cells (Saos-2), which are known to express IGF-1R, in a suitable microplate.
Serum-starve the cells for a period (e.g., 4 hours) to synchronize them in the G0/G1 phase of the cell cycle.
Stimulation and Labeling:
Incubate the cells with increasing concentrations of the test ligands in serum-free medium for an extended period (e.g., 19 hours) to stimulate cell cycle entry.
Add [³H]-thymidine to the culture medium and incubate for an additional period (e.g., 6 hours) to allow for its incorporation into newly synthesized DNA.[3]
Harvesting and Detection:
Harvest the cells and lyse them to release the cellular contents.
Precipitate the DNA using an acid (e.g., trichloroacetic acid) and collect the precipitate on a glass fiber filter.
Wash the filter to remove unincorporated [³H]-thymidine.
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Plot the radioactive counts per minute (CPM) against the ligand concentration to generate a dose-response curve for mitogenic activity.
Conclusion
The in vitro data consistently demonstrate that insulin glargine exhibits a higher binding affinity and greater activation potential for the IGF-1R compared to human insulin.[7] This heightened interaction translates to an increased mitogenic potential in cell-based assays.[1][3] However, it is crucial to note that the primary metabolites of insulin glargine, M1 and M2, which are the predominant circulating forms after administration, show significantly reduced affinity for the IGF-1R and a mitogenic potential comparable to that of human insulin.[1][3][4] These findings are essential for a comprehensive understanding of the safety and efficacy profile of Lantus® and provide a valuable framework for the continued development and evaluation of insulin analogs. The detailed experimental protocols and visualizations provided in this guide serve as a resource for researchers in the field of diabetes and metabolic diseases.
Downstream Signaling Pathways of Lantus SoloStar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Lantus® (insulin glargine) is a long-acting basal insulin (B600854) analog designed to provide steady, peakless glycemic control in individuals...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lantus® (insulin glargine) is a long-acting basal insulin (B600854) analog designed to provide steady, peakless glycemic control in individuals with diabetes mellitus. Its unique chemical structure, involving the substitution of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the C-terminus of the B-chain, results in a shift in its isoelectric point. This modification leads to the formation of microprecipitates at the physiological pH of subcutaneous tissue, from which insulin glargine is slowly released into circulation.
Upon entering the bloodstream, insulin glargine is partially converted into its two primary active metabolites, M1 and M2.[1] Understanding the downstream signaling cascades initiated by Lantus and its metabolites is crucial for elucidating its therapeutic efficacy and mitogenic potential. This guide provides an in-depth technical overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Signaling Pathways
The primary activity of insulin glargine, like endogenous insulin, is the regulation of glucose metabolism.[2] This is mediated through its binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers a conformational change in the receptor, leading to autophosphorylation of its intracellular tyrosine residues and subsequent activation of two major downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
The PI3K/Akt Pathway: Metabolic Effects
The PI3K/Akt pathway is the principal mediator of insulin's metabolic effects.[3][4] Upon activation, the IR phosphorylates insulin receptor substrate (IRS) proteins.[5] Phosphorylated IRS then recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated.[7]
Activated Akt orchestrates a multitude of metabolic responses, including:
Glucose Uptake: Akt promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream.[8]
Glycogen (B147801) Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), leading to the activation of glycogen synthase and promoting the storage of glucose as glycogen in the liver and muscles.
Protein Synthesis: Akt can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, which plays a central role in protein synthesis and cell growth.
Inhibition of Gluconeogenesis: Akt suppresses the expression of genes involved in hepatic glucose production.
The MAPK/ERK Pathway: Mitogenic and Gene Regulatory Effects
The MAPK/ERK pathway is primarily associated with the regulation of cell growth, proliferation, and differentiation.[5] Activation of this pathway by insulin is initiated by the binding of growth factor receptor-bound protein 2 (Grb2) to the phosphorylated IRS. Grb2, in a complex with Son of Sevenless (SOS), activates the small G-protein Ras. Activated Ras triggers a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK).[5]
Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that regulate cell proliferation and survival.[9]
Quantitative Analysis of Receptor Binding and Pathway Activation
The therapeutic and potential mitogenic effects of insulin glargine and its metabolites are determined by their binding affinities for the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R), and their potency in activating the downstream signaling pathways.
Receptor Binding Affinities
The following table summarizes the relative binding affinities of insulin glargine and its metabolites compared to human insulin for the insulin receptor (isoforms A and B) and the IGF-1 receptor.
The potency of insulin glargine and its metabolites in activating downstream signaling pathways can be quantified by their half-maximal effective concentrations (EC50). The following table presents EC50 values for the activation of the IR, IGF-1R, and the production of PIP3, a key step in the PI3K/Akt pathway.
The following diagrams, generated using Graphviz (DOT language), illustrate the downstream signaling pathways of Lantus SoloStar.
Caption: The PI3K/Akt signaling pathway initiated by Lantus.
Caption: The MAPK/ERK signaling pathway activated by Lantus.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of insulin analog signaling.
Insulin Receptor Binding Assay
Objective: To determine the binding affinity of insulin glargine and its metabolites to the insulin receptor.
Methodology: A competitive binding assay is commonly employed.
Preparation of Reagents:
Cell membranes or purified insulin receptors are coated onto microtiter plates.
Radiolabeled insulin (e.g., 125I-insulin) is used as the tracer.
Unlabeled competitor ligands (human insulin, insulin glargine, M1, M2) are prepared in a series of dilutions.
Assay Procedure:
The receptor-coated plates are incubated with a fixed concentration of radiolabeled insulin and varying concentrations of the unlabeled competitor ligands.
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
After incubation, unbound ligand is washed away.
Data Analysis:
The amount of bound radioactivity is measured using a gamma counter.
A competition curve is generated by plotting the percentage of bound radiolabeled insulin against the logarithm of the competitor concentration.
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the curve. This value is inversely proportional to the binding affinity.
Western Blot Analysis of Akt Phosphorylation
Objective: To quantify the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.
Methodology:
Cell Culture and Treatment:
Cells (e.g., HEK293, MCF-7) are cultured to a suitable confluency.
Cells are serum-starved for a period (e.g., 4-16 hours) to reduce basal phosphorylation levels.[6]
Cells are then stimulated with various concentrations of insulin glargine, its metabolites, or human insulin for a specific duration (e.g., 10-20 minutes).[6][7]
Cell Lysis and Protein Quantification:
Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Protein Transfer:
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
Immunoblotting:
The membrane is blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Analysis:
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.
The intensity of the bands is quantified using densitometry software.
Cell Proliferation Assay
Objective: To assess the mitogenic potential of insulin glargine and its metabolites.
Methodology: Several methods can be used, including MTT and BrdU incorporation assays.
MTT Assay:
Cell Seeding and Treatment:
Cells are seeded in a 96-well plate and allowed to adhere.
Cells are treated with various concentrations of insulin glargine, its metabolites, or human insulin.
MTT Incubation:
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
Formazan Solubilization and Measurement:
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
BrdU is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
Immunodetection:
Cells are fixed and the DNA is denatured.
An anti-BrdU antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye is added.
Detection and Analysis:
For HRP-conjugated antibodies, a substrate is added to produce a colorimetric signal that is measured with a spectrophotometer.
For fluorescently labeled antibodies, the signal is measured with a fluorescence microscope or plate reader. The signal intensity is proportional to the amount of DNA synthesis and, therefore, cell proliferation.
Conclusion
Lantus SoloStar and its active metabolites, M1 and M2, exert their primary metabolic effects through the canonical insulin signaling pathway, predominantly via the PI3K/Akt cascade. While insulin glargine exhibits a higher affinity for the IGF-1R in vitro compared to human insulin, its principal circulating metabolite, M1, which is responsible for the majority of the metabolic effect, has a significantly lower affinity for the IGF-1R, comparable to that of human insulin.[1][10] This suggests that at therapeutic concentrations, the mitogenic potential of Lantus therapy is primarily mediated through the insulin receptor. The detailed understanding of these signaling pathways and the availability of robust experimental protocols are essential for the continued development and evaluation of insulin analogs, ensuring both their efficacy and long-term safety.
Lantus Solostar effect on glucose metabolism in primary cells
Quantitative Data Summary The metabolic activity of insulin (B600854) glargine and its metabolites is a function of their binding affinities for the insulin receptor (IR) and their subsequent potency in activating downst...
Author: BenchChem Technical Support Team. Date: December 2025
Quantitative Data Summary
The metabolic activity of insulin (B600854) glargine and its metabolites is a function of their binding affinities for the insulin receptor (IR) and their subsequent potency in activating downstream signaling pathways. The following tables summarize key quantitative data from in vitro studies on primary cells and relevant cell lines.
Table 1: Receptor Binding Affinity Compared to Human Insulin
Ligand
Receptor
Relative Binding Affinity (% of Human Insulin)
Notes
Insulin Glargine
IR-A
40-86%
Affinity is generally lower than human insulin.
IR-B
50-85%
Affinity is generally lower than human insulin.
IGF-1R
460-650%
Significantly higher affinity than human insulin.
Metabolite M1
IR-A / IR-B
Similar to human insulin
The primary active moiety in circulation.
IGF-1R
Significantly less active than glargine
Mitogenic potential is comparable to human insulin.
Metabolite M2
IR-A / IR-B
Similar to M1
Contributes to glucose control.
IGF-1R
Similar to M1; significantly less active than glargine
Mitogenic potential is comparable to human insulin.
Caption: Insulin glargine signaling cascade in primary cells.
Diagram 2: Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for a radiolabeled glucose uptake assay.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for assessing the key metabolic effects of insulin glargine in primary cells.
Protocol: 2-Deoxy-D-[³H]-Glucose Uptake in Primary Adipocytes or Myotubes
This functional assay measures the direct biological consequence of the insulin signaling cascade: the transport of glucose into the cell.
Principle:
A radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose, is used as a tracer. This analog is taken up by glucose transporters (like GLUT4) and phosphorylated by hexokinase, trapping it inside the cell. Because it cannot be further metabolized, its accumulation is directly proportional to the rate of glucose transport.
Materials:
Differentiated primary adipocytes or myotubes in 24-well plates.
Krebs-Ringer-HEPES (KRH) buffer.
Insulin glargine and human insulin standards.
2-deoxy-D-[³H]-glucose.
Unlabeled 2-deoxy-D-glucose.
Cytochalasin B (for measuring non-specific uptake).
0.5 M NaOH for cell lysis.
Scintillation cocktail and vials.
Liquid scintillation counter.
BCA Protein Assay Kit.
Procedure:
Cell Preparation: Culture and differentiate primary cells (e.g., preadipocytes or myoblasts) in 24-well plates until mature.
Serum Starvation: To minimize basal glucose uptake, aspirate the culture medium and incubate the cells in serum-free medium for 4-6 hours.
Insulin Stimulation:
Wash cells twice with KRH buffer.
Pre-incubate the cells with various concentrations of insulin glargine or human insulin (e.g., 0 to 1000 nM) in KRH buffer for 30-45 minutes at 37°C.
Include a "basal" control (no insulin) and a "non-specific uptake" control (pre-treated with cytochalasin B, a glucose transporter inhibitor).
Glucose Uptake:
Initiate uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose.
Incubate for 10-15 minutes at 37°C. This short duration is critical for measuring the initial rate of transport.
Termination and Lysis:
Rapidly terminate the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.
Lyse the cells by adding 0.5 M NaOH to each well and incubating for at least 1 hour.
Quantification and Normalization:
Transfer an aliquot of the cell lysate to a scintillation vial containing scintillation cocktail.
Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Use another aliquot of the lysate to determine the total protein concentration for each well using a BCA assay.
Data Analysis:
Subtract the non-specific uptake CPM (from cytochalasin B-treated wells) from all other readings.
Normalize the specific CPM to the protein content of each well (CPM/mg protein).
Calculate the fold-stimulation over the basal control for each insulin concentration.
Plot the dose-response curve and determine the EC50 value.
Protocol: Glycogen Synthesis in Primary Hepatocytes
This assay measures the rate of glucose incorporation into glycogen, a key function of hepatocytes in response to insulin.
Principle:
Primary hepatocytes are incubated with a radiolabeled glucose precursor. Following insulin stimulation, the cells are lysed, and glycogen is precipitated. The amount of radioactivity incorporated into the glycogen pellet is then quantified.
Materials:
Primary hepatocytes cultured on collagen-coated plates.
Cell Preparation: Isolate and culture primary hepatocytes on collagen-coated plates. Allow cells to adhere and recover.
Pre-incubation: Wash the cells and incubate in a glucose-free medium for 2 hours to deplete existing glycogen stores.
Stimulation:
Incubate cells with culture medium containing a fixed concentration of glucose and [U-¹⁴C]glucose.
Add varying concentrations of insulin glargine or a vehicle control.
Incubate for 2-4 hours at 37°C.
Termination and Glycogen Precipitation:
Terminate the incubation by aspirating the medium and washing the cells with ice-cold PBS.
Add 30% KOH to the cells and heat at 95°C for 30 minutes to digest the cells and solubilize glycogen.
Precipitate the glycogen by adding ice-cold ethanol and keeping the samples at -20°C for at least 2 hours (or overnight).
Washing:
Centrifuge the samples to pellet the glycogen.
Discard the supernatant and wash the pellet twice with 70% ethanol to remove unincorporated radiolabeled glucose.
Quantification:
Resuspend the final glycogen pellet in water.
Transfer to a scintillation vial with a scintillation cocktail.
Measure radioactivity using a scintillation counter.
Data Analysis: Normalize the incorporated radioactivity to the total protein content of parallel wells and express as fold-change over the non-insulin-treated control.
Protocol: Inhibition of Stimulated Lipolysis in Primary Adipocytes
This assay quantifies insulin's ability to suppress the breakdown of triglycerides, a key anti-lipolytic effect.
Principle:
Lipolysis is stimulated in primary adipocytes using a β-adrenergic agonist like isoproterenol (B85558). The ability of insulin glargine to inhibit this process is measured by quantifying the amount of glycerol (B35011) released into the culture medium. Glycerol release is a direct and stable marker of triglyceride breakdown.
Materials:
Mature primary adipocytes.
Assay buffer (e.g., DMEM with 2% fatty acid-free BSA).
Isoproterenol (lipolysis stimulator).
Insulin glargine.
Glycerol Assay Kit (colorimetric or fluorometric).
Procedure:
Cell Preparation: Use mature primary adipocytes in a multi-well plate.
Pre-incubation with Insulin:
Wash the cells once with PBS.
Add assay buffer containing the desired concentrations of insulin glargine (or vehicle control).
Incubate for 1 hour at 37°C.
Stimulation of Lipolysis:
Add the lipolysis stimulator (e.g., isoproterenol to a final concentration of 10 µM) to the appropriate wells. Do not add to basal control wells.
Continue to incubate at 37°C.
Sample Collection:
At various time points (e.g., 0, 1, 2, and 3 hours), collect an aliquot of the assay buffer from each well.
Store the collected samples at -20°C for later analysis.
Quantification of Glycerol Release:
Thaw the collected samples.
Measure the concentration of glycerol in each sample using a commercial glycerol assay kit according to the manufacturer's instructions.
Data Analysis:
Generate a standard curve using the provided glycerol standards.
Calculate the concentration of glycerol released at each time point for each condition.
Normalize the data to the total protein content in each well.
Plot the rate of glycerol release and determine the IC50 value for insulin glargine's inhibition of stimulated lipolysis.
Conclusion
Lantus SoloStar (insulin glargine) and its active metabolites, M1 and M2, effectively regulate glucose metabolism in primary hepatocytes, adipocytes, and skeletal muscle cells. While its binding affinity and metabolic potency at the insulin receptor are slightly lower than human insulin, it robustly activates the canonical PI3K/Akt signaling pathway to stimulate glucose uptake, promote glycogen synthesis, and inhibit lipolysis and gluconeogenesis. The in vivo metabolic effects are primarily driven by the M1 metabolite, which has a safety profile comparable to human insulin with respect to IGF-1R-mediated mitogenic signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the metabolic effects of insulin glargine and other insulin analogs in physiologically relevant primary cell models.
Exploratory
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Insulin Glargine for Research Professionals
This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of insulin (B600854) glargine, a long-acting basal insulin analog. Tailored for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of insulin (B600854) glargine, a long-acting basal insulin analog. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, metabolic fate, and therapeutic effects of this widely utilized diabetes treatment. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involved.
Core Concepts: Mechanism of Action and Formulation
Insulin glargine is a recombinant human insulin analog designed to provide a prolonged, peakless glucose-lowering effect over 24 hours.[1][2][3][4] This is achieved through specific modifications to the human insulin molecule: the replacement of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the C-terminus of the B-chain.[3] These changes shift the isoelectric point of the molecule, making it soluble in an acidic solution (pH 4.0) for injection but poorly soluble at the physiological pH of subcutaneous tissue.[3][5][6]
Upon subcutaneous injection, the acidic solution is neutralized, leading to the formation of microprecipitates.[5] These microprecipitates act as a depot from which small amounts of insulin glargine are slowly released into the systemic circulation.[5][7] This slow and continuous release is the cornerstone of its long-acting pharmacokinetic and pharmacodynamic profile.[5]
A more concentrated formulation, insulin glargine 300 U/mL (Gla-300), forms a more compact subcutaneous depot with a smaller surface area compared to the 100 U/mL formulation (Gla-100).[7][8][9] This results in an even more gradual and prolonged release of insulin, leading to a flatter and more extended pharmacokinetic and pharmacodynamic profile.[8][10]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of insulin glargine is characterized by its slow absorption and long duration of action. After subcutaneous administration, insulin glargine is slowly absorbed from the injection site, with its effects beginning approximately one hour after injection and lasting for about 24 to 36 hours.[1]
Metabolism: Following its release from the subcutaneous depot, insulin glargine is rapidly metabolized in the subcutaneous tissue and systemically to two active metabolites: M1 (21A-Gly-human insulin) and M2 (21A-Gly-des-30B-Thr-human insulin).[11][12] The M1 metabolite is the primary active moiety and accounts for the majority of the metabolic effect of insulin glargine.[12] Notably, while insulin glargine has a higher affinity for the insulin-like growth factor-1 (IGF-1) receptor compared to human insulin, its rapid conversion to metabolites with lower IGF-1 receptor affinity mitigates potential proliferative effects in vivo.[11][13]
Distribution and Excretion: Insulin glargine and its metabolites are distributed throughout the body in a manner similar to endogenous insulin.[1] Elimination occurs primarily through metabolism in the liver and, to a lesser extent, in the kidneys, with subsequent excretion in the urine and feces.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for insulin glargine formulations from various studies.
Table 1: Pharmacokinetic Parameters of Insulin Glargine (Gla-100) vs. Comparators
Parameter
Insulin Glargine (Gla-100)
NPH Insulin
Insulin Detemir
Tmax (h)
No pronounced peak
4-6
~12
t½ (h)
~24
4-6
~20
AUC (Area Under the Curve)
Higher than NPH
Lower than Glargine
Variable
Table 2: Pharmacokinetic Comparison of Insulin Glargine Formulations (Gla-100 vs. Gla-300)
The primary pharmacodynamic effect of insulin glargine is the regulation of glucose metabolism. It lowers blood glucose by stimulating peripheral glucose uptake, particularly in skeletal muscle and fat, and by inhibiting hepatic glucose production.[5] The slow and sustained release of insulin glargine from the subcutaneous depot results in a relatively constant glucose-lowering effect over 24 hours, mimicking the basal insulin secretion of a healthy pancreas.[1]
The pharmacodynamic properties of insulin glargine are typically assessed using the euglycemic glucose clamp technique, which is considered the gold standard for evaluating insulin action.[14][15]
Quantitative Pharmacodynamic Data
The following tables summarize key pharmacodynamic parameters for insulin glargine from euglycemic clamp studies.
Table 3: Pharmacodynamic Parameters of Insulin Glargine (Gla-100) vs. Comparators in Type 2 Diabetes
Parameter
Insulin Glargine (Gla-100)
NPH Insulin
Insulin Detemir
GIR AUC 0-32h (mg/kg)
1,538 ± 688
1,170 ± 703
1,081 ± 785
Duration of Action (h)
Up to 32
Shorter than Glargine
Shorter than Glargine
Data from a study in type 2 diabetic subjects after 1 week of daily administration.[16]
Table 4: Pharmacodynamic Comparison of Morning vs. Evening Administration of Insulin Glargine (Gla-100) in Type 2 Diabetes
Parameter
Morning Administration (10:00)
Evening Administration (22:00)
p-value
GIR AUC 0-12h (mg/kg x 12h)
593 ± 374
357 ± 244
0.004
GIR AUC 12-24h (mg/kg x 12h)
403 ± 343
700 ± 396
0.002
GIR AUC 0-24h (mg/kg x 24h)
995 ± 691
1,058 ± 571
0.503
Data from a 24-hour euglycemic glucose clamp study.[15][17]
Experimental Protocols
Euglycemic Glucose Clamp Technique
The euglycemic glucose clamp is the gold standard for assessing the pharmacodynamic action of insulin. The following is a generalized protocol based on methodologies cited in the literature.[15][17][18]
Objective: To measure the whole-body glucose-lowering effect of insulin glargine over time.
Materials:
Insulin glargine for subcutaneous injection
Intravenous (IV) catheters
Infusion pumps
20% dextrose solution
Blood glucose monitoring system (e.g., glucose analyzer)
Heparinized saline
Procedure:
Subject Preparation: Subjects are typically studied after an overnight fast.[15] In patients with diabetes, an overnight IV insulin infusion may be used to achieve and maintain a target blood glucose level before the clamp procedure.[15]
Catheter Placement: Two IV catheters are placed. One is for the infusion of 20% dextrose, and the other, typically in a contralateral arm or hand vein, is for frequent blood sampling.[17]
Euglycemia Maintenance: The target blood glucose level is typically set at a euglycemic level (e.g., 90-100 mg/dL).[15]
Insulin Administration: A single subcutaneous dose of insulin glargine is administered.
Glucose Clamping: Blood glucose is monitored frequently (e.g., every 5-10 minutes). The infusion rate of the 20% dextrose solution is adjusted to maintain the target blood glucose level. The glucose infusion rate (GIR) is recorded over the duration of the clamp (typically 24 hours or longer).
Data Analysis: The GIR over time provides a direct measure of the insulin's metabolic activity. Key pharmacodynamic parameters such as the area under the GIR curve (AUC-GIR), maximum GIR (GIRmax), and time to maximum effect (TGIRmax) are calculated.
Quantification of Insulin Glargine and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the quantification of insulin glargine and its metabolites in plasma.[18]
Objective: To accurately measure the concentrations of insulin glargine, M1, and M2 in plasma samples.
Materials:
Human plasma samples
Insulin glargine, M1, and M2 reference standards
Internal standard (e.g., bovine or porcine insulin)
Solid-phase extraction (SPE) cartridges or immunocapture beads
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Reagents for sample preparation (e.g., buffers, organic solvents)
Procedure:
Sample Preparation:
Immunoaffinity Purification (Hybrid LBA-LC/MS): This is a highly selective method. Monoclonal anti-insulin antibody-coated magnetic beads are used to capture insulin glargine and its metabolites from the plasma. After washing to remove non-specific binding, the analytes are eluted.
Solid-Phase Extraction (SPE): Plasma samples are loaded onto an SPE cartridge. After washing, the analytes are eluted with an appropriate solvent mixture.
LC Separation: The extracted sample is injected into a liquid chromatography system. A C4 or C18 reversed-phase column is typically used to separate insulin glargine, M1, M2, and the internal standard. A gradient elution with mobile phases containing an organic solvent (e.g., acetonitrile) and an aqueous buffer with an acid (e.g., formic acid) is employed.
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The analytes are ionized (typically by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.
Data Analysis: A calibration curve is generated using the reference standards. The concentrations of insulin glargine, M1, and M2 in the plasma samples are determined by comparing their peak areas to that of the internal standard and interpolating from the calibration curve.
Visualizations: Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway
Insulin glargine, like endogenous insulin, exerts its effects by binding to the insulin receptor, a transmembrane tyrosine kinase. This initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately regulate glucose metabolism, cell growth, and differentiation.
Caption: Insulin signaling pathway activated by insulin glargine.
Experimental Workflow for a PK/PD Study
The following diagram illustrates a typical workflow for a clinical study investigating the pharmacokinetics and pharmacodynamics of insulin glargine.
Caption: Experimental workflow for a PK/PD study of insulin glargine.
A Technical Guide to the Structural Modifications of Insulin Glargine and Their Effects
Audience: Researchers, scientists, and drug development professionals. Executive Summary: Insulin (B600854) glargine is a long-acting basal insulin analog developed through recombinant DNA technology.[1][2] Its unique ph...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary:Insulin (B600854) glargine is a long-acting basal insulin analog developed through recombinant DNA technology.[1][2] Its unique pharmacokinetic and pharmacodynamic properties stem from specific structural modifications to the human insulin molecule. These changes include the substitution of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the C-terminus of the B-chain.[1][3][4] These alterations shift the isoelectric point, causing the molecule to be soluble at an acidic pH for injection but to precipitate at the neutral pH of subcutaneous tissue.[3][5][6] This precipitation forms a depot from which the insulin is slowly and consistently released over approximately 24 hours, providing a peakless basal insulin profile that mimics the body's natural basal insulin secretion.[2][3][7] This guide provides an in-depth analysis of these modifications, their physicochemical and biological consequences, and the experimental protocols used for their characterization.
Structural Modifications of Insulin Glargine
Insulin glargine differs from native human insulin through two critical amino acid changes.[3] These modifications were engineered to alter the isoelectric point (pI) and enhance the chemical stability of the molecule.[3][8]
A-Chain Modification: The asparagine residue at position 21 of the A-chain is replaced by a glycine residue.[4][9] This substitution prevents the deamidation of the acid-sensitive asparagine in the acidic formulation (pH 4), thereby increasing the solution's stability.[3][8]
B-Chain Modification: Two positively charged arginine residues are added to the C-terminus of the B-chain at positions B31 and B32.[6][8][9] This is the primary modification responsible for the prolonged action of insulin glargine.
Chemically, insulin glargine is designated as 21A-Gly-30Ba-L-Arg-30Bb-L-Arg-human insulin, with a molecular weight of 6063 Da.[1]
Caption: Key amino acid modifications differentiating insulin glargine from human insulin.
Physicochemical Consequences and Mechanism of Action
The structural changes directly impact the physicochemical properties of insulin glargine, leading to its characteristic long-acting profile.
Shift in Isoelectric Point: The addition of the two basic arginine residues shifts the isoelectric point from a pH of 5.4 in human insulin to a more neutral pH of 6.7 in insulin glargine.[3][6][8]
pH-Dependent Solubility: This pI shift is crucial. Insulin glargine is formulated in a clear, acidic solution (pH 4), where it is completely soluble.[2][5]
Microprecipitation: Upon subcutaneous injection, the acidic solution is buffered by the neutral physiological pH (~7.4) of the tissue.[2][7] As the pH increases towards its new isoelectric point, the solubility of insulin glargine decreases dramatically, causing it to form stable microprecipitates.[3][6][10]
Sustained Release: These microprecipitates act as a subcutaneous depot.[11][12] Small amounts of insulin glargine hexamers slowly dissolve from this precipitate, dissociate into active monomers, and are absorbed into the bloodstream.[3][4][5] This process results in a relatively constant, peakless release of insulin over approximately 24 hours.[2][3] The formulation also includes zinc, which helps stabilize the hexameric form and further delays absorption.[5][7]
Caption: Workflow of insulin glargine's prolonged action after subcutaneous injection.
Pharmacokinetics, Receptor Binding, and Cellular Signaling
The slow absorption from the subcutaneous depot dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of insulin glargine.
Pharmacokinetics and Metabolism
After injection, insulin glargine is partially and rapidly metabolized in the subcutaneous tissue to two active metabolites: M1 (A21-Gly-insulin) and M2 (A21-Gly-des-30B-Thr-insulin).[11][12][13] The M1 metabolite is considered the principal active component and has a pharmacokinetic profile similar to the parent drug.[11][12][13] The result is a prolonged and stable exposure with an onset of action of 1.5 to 2 hours and a duration of up to 24 hours.[9]
Receptor Binding Affinity
Insulin glargine and its metabolites exert their effects by binding to the insulin receptor (IR) and, to a lesser extent, the insulin-like growth factor-1 receptor (IGF-1R).[4][14]
Insulin Receptor (IR): Insulin glargine exhibits a slightly lower binding affinity for the IR compared to human insulin.[5]
IGF-1 Receptor (IGF-1R): Compared to human insulin, insulin glargine shows a significantly higher binding affinity for the IGF-1R, approximately 6.5-fold greater.[13] The M1 metabolite, however, has a much lower affinity for the IGF-1R than the parent glargine molecule.[15] The increased IGF-1R affinity has been a topic of research regarding potential mitogenic effects, though long-term clinical studies have provided reassurance.[10][13][16]
Cellular Signaling Pathway
Binding of insulin glargine to the insulin receptor initiates a signaling cascade similar to that of human insulin.[4]
Receptor Activation: Binding to the alpha subunit of the IR induces a conformational change, leading to the autophosphorylation of tyrosine residues on the beta subunit.[17]
IRS Docking: The activated receptor then phosphorylates intracellular substrates, primarily insulin receptor substrate (IRS) proteins.[4][18]
Downstream Pathways: Phosphorylated IRS proteins act as docking sites for other signaling molecules, activating two main downstream pathways:
PI3K/Akt Pathway: This pathway is central to most of insulin's metabolic effects, including the translocation of GLUT4 transporters to the cell membrane, which facilitates glucose uptake into muscle and fat cells, and the inhibition of hepatic glucose production.[4][18]
Ras/MAPK Pathway: This pathway is primarily involved in regulating gene expression and mitogenic effects, such as cell growth and proliferation.[17]
Caption: Simplified insulin glargine signaling pathway leading to metabolic and mitogenic effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters for insulin glargine and its primary metabolite, M1.
Table 1: Receptor Binding Affinities (Relative to Human Insulin)
| PD Profile | Reduced risk of nocturnal hypoglycemia vs. NPH |[6][7] |
Key Experimental Protocols
Characterization of insulin glargine relies on a suite of standardized in vitro and in vivo assays.
Protocol: In Vitro Bioactivity via In-Cell Western Assay
This method quantifies the ability of insulin glargine to induce insulin receptor phosphorylation in a cell-based model.
Cell Culture: Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor (CHO-INSR) are cultured in a suitable medium (e.g., Ham's F-12/Glutamax with 10% FBS) at 37°C and 5% CO2.[20]
Seeding: Cells are seeded into 96-well plates and incubated for approximately 48 hours to form a confluent monolayer.[21]
Starvation: Prior to stimulation, cells are serum-starved for several hours to reduce basal receptor phosphorylation.
Sample Preparation: A dilution series of a reference standard (e.g., USP insulin glargine) and the test samples are prepared in a suitable buffer (e.g., PBS).[21]
Stimulation: The starvation medium is removed, and cells are treated with the prepared insulin dilutions for a short period (e.g., 15-20 minutes) at 37°C.[20]
Fixation and Permeabilization: Cells are fixed (e.g., with formaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated insulin receptor (pIR). Subsequently, a fluorescently labeled secondary antibody is added. A second fluorescent dye can be used for normalization of cell number.
Data Acquisition: The fluorescence intensity in each well is read using an imaging system.
Analysis: The relative potency of the test sample is calculated by comparing its dose-response curve to that of the reference standard using a four-parameter logistic (4PL) curve fit.[21]
Protocol: Pharmacodynamic Assessment via Euglycemic Clamp Technique
The euglycemic clamp is the gold standard for assessing insulin action in vivo.[7][22]
Subject Preparation: Healthy volunteers or patients with diabetes are studied after an overnight fast. Two intravenous catheters are placed in opposite arms: one for infusion of glucose and insulin, and the other for blood sampling.
Insulin Administration: A single subcutaneous dose of insulin glargine is administered.[11][12]
Blood Glucose Monitoring: Arterialized venous blood glucose is monitored every 5-10 minutes throughout the study period (e.g., 24 hours).[16]
Euglycemia Maintenance: A variable-rate infusion of 20% dextrose is started and adjusted to "clamp" or maintain the subject's blood glucose at a constant, normal level (e.g., 5.0 mmol/L).[16]
Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time.
Analysis: The GIR is a direct measure of the metabolic effect of the administered insulin. A plot of GIR versus time reveals the pharmacodynamic profile, including onset, duration, and intensity of action. Key parameters like the area under the GIR-time curve (AUC-GIR) and maximum GIR (GIRmax) are calculated.[11][12]
Caption: Experimental workflow for the euglycemic clamp technique.
Protocol: Purity Analysis via Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a cornerstone technique for confirming the purity of insulin glargine and quantifying any related substances or degradation products.
System Preparation: An HPLC system equipped with a UV detector (set to ~214 nm or 276 nm), an appropriate C18 column (e.g., Waters, Phenomenex), and a gradient pump is used.[23][24]
Mobile Phase Preparation: A typical protocol uses a two-solvent gradient system.
Mobile Phase A: An aqueous buffer, such as sodium dihydrogen phosphate, adjusted to an acidic pH (e.g., 2.5) mixed with a small amount of an organic solvent like acetonitrile (B52724).[24]
Mobile Phase B: A higher concentration of acetonitrile mixed with the same buffer.[24]
Sample Preparation: A precisely weighed amount of insulin glargine is dissolved in a suitable diluent, often 0.01 M hydrochloric acid, to a known concentration.[24]
Chromatography: The sample is injected into the column. A gradient elution is performed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This separates the main insulin glargine peak from more or less hydrophobic impurities.
Data Analysis: The area of the main peak and any impurity peaks are integrated. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.[23]
An In-depth Technical Guide on the Role of Lantus Solostar (Insulin Glargine) in Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive examination of the role of Lantus Solostar (insulin glargine), a long-acting insulin (B600854) analog, in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the role of Lantus Solostar (insulin glargine), a long-acting insulin (B600854) analog, in the process of adipocyte differentiation. Adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes, is fundamental to adipose tissue development and systemic energy homeostasis. Insulin is a primary hormonal driver of this process. Understanding the specific effects of insulin analogs like Lantus is crucial for elucidating their full physiological impact beyond glycemic control.
Core Concepts of Adipocyte Differentiation
Adipocyte differentiation is a complex, multi-step process that transforms fibroblast-like preadipocytes into mature, insulin-responsive adipocytes capable of storing triglycerides.[1] This transformation is governed by a tightly regulated transcriptional cascade. The primary master regulators of adipogenesis are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the CCAAT/enhancer-binding protein (C/EBP) family.[1][2][3] The process can be broadly divided into two phases:
Commitment: Mesenchymal stem cells commit to the adipocyte lineage, becoming preadipocytes.
Terminal Differentiation: In response to adipogenic stimuli, preadipocytes undergo mitotic clonal expansion, followed by the expression of key transcription factors that drive the synthesis of proteins responsible for the adipocyte phenotype, such as Fatty Acid-Binding Protein 4 (FABP4) and the glucose transporter GLUT4.[1]
Insulin is a critical component of the hormonal cocktail used to induce adipogenesis in vitro, activating signaling pathways essential for terminal differentiation.
Lantus (Insulin Glargine): Mechanism and Metabolites
Lantus is a long-acting analog of human insulin. After subcutaneous injection, the acidic solution is neutralized, leading to the formation of microprecipitates from which insulin glargine is slowly released.[4] It is then partially converted into its two primary active metabolites: M1 ([Gly(A21)]insulin) and M2 ([Gly(A21),des-Thr(B30)]insulin).[4] These metabolites are responsible for the prolonged metabolic activity of Lantus.
Signaling Pathways in Insulin-Mediated Adipogenesis
Insulin initiates its effects by binding to the insulin receptor (IR), a tyrosine kinase receptor.[5] This binding triggers a cascade of intracellular signaling events that are central to adipocyte differentiation.
PI3K/Akt Pathway: This is the primary metabolic signaling pathway for insulin.[6] Upon activation, the IR phosphorylates Insulin Receptor Substrates (IRS), which then recruit and activate Phosphoinositide 3-kinase (PI3K).[7] PI3K generates PIP3, leading to the activation of Akt (Protein Kinase B).[8] Activated Akt mediates many of insulin's effects, including the translocation of GLUT4 transporters to the cell membrane and the promotion of lipogenesis.[7][8] This pathway is crucial for the terminal differentiation of adipocytes.
MAPK Pathway: Insulin receptor activation also stimulates the Ras/MAPK pathway, which is more traditionally associated with mitogenic effects like cell growth and proliferation.[6]
IGF-1 Receptor (IGF1R) Crosstalk: Insulin and its analogs can bind to and activate the IGF-1 receptor, which is highly homologous to the IR.[9] Preadipocytes often express more IGF1R than IR, making this receptor a significant contributor to the early stages of adipogenesis when high concentrations of insulin are used for induction.[9][10]
Caption: Insulin signaling cascade in adipogenesis. (Within 100 characters)
Effects of Lantus Solostar on Adipocyte Proliferation and Differentiation
Studies directly investigating insulin glargine have revealed depot-specific effects on human preadipocytes. Research shows that insulin glargine can inhibit the proliferation of omental preadipocytes in a dose-dependent manner, while having no significant effect on the proliferation of subcutaneous preadipocytes.[11]
Crucially, insulin glargine promotes the differentiation of both subcutaneous and omental preadipocytes.[11] This is evidenced by its ability to upregulate the mRNA expression of key adipogenic genes, including PPARγ and C/EBPα, particularly in subcutaneous cells.[11] An insulin concentration of 500 nmol/L was identified as a suitable concentration for inducing differentiation in these primary human cell cultures.[11]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of insulin glargine.
Table 1: Effect of Insulin Glargine on Human Preadipocyte Proliferation (MTT Assay)
Cell Type
Insulin Glargine Concentration
Proliferation Effect (vs. Control)
Source
Omental Preadipocytes
1000 nmol/L (72h)
Significant Inhibition (A value: 0.144 ± 0.021 vs 0.267 ± 0.040, P < 0.01)
Tissue Collection: Obtain fresh human subcutaneous and omental adipose tissue samples aseptically.
Digestion: Mince the tissue and digest with 0.1% Type I collagenase in a shaking water bath at 37°C for 60-90 minutes.
Filtration & Centrifugation: Stop the digestion with DMEM/F12 medium containing 10% Fetal Bovine Serum (FBS). Filter the cell suspension through a 100 µm mesh filter to remove debris. Centrifuge at 500 x g for 10 minutes to pellet the stromal-vascular fraction (SVF).
Cell Plating: Resuspend the SVF pellet in growth medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin) and plate in T75 flasks.
Culture & Expansion: Incubate at 37°C, 5% CO2. Change the medium every 2-3 days. Preadipocytes will adhere and proliferate. Passage cells upon reaching 80-90% confluency.
Protocol 2: Induction of Adipocyte Differentiation
Seeding: Plate preadipocytes in multi-well plates and grow to 100% confluency in growth medium. Allow cells to remain contact-inhibited for an additional 2 days.
Initiation (Day 0): Replace growth medium with Differentiation Induction Medium (DIM).
Test Agent: Insulin Glargine (e.g., 500 nmol/L) or Human Insulin (control)
Maintenance (Day 3): Aspirate the DIM and replace with Adipocyte Maintenance Medium (Basal Medium containing only Insulin Glargine or Human Insulin).
Maturation: Replenish the Maintenance Medium every 2-3 days for a total of 10-14 days, at which point mature adipocytes with visible lipid droplets should be present.
Cell Seeding: Seed preadipocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treatment: Replace the medium with fresh medium containing various concentrations of Insulin Glargine. Culture for the desired time period (e.g., 72 hours).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
(Based on standard molecular biology procedures[11][13])
RNA Isolation: At the desired time points during differentiation, wash cells with PBS and lyse them using a reagent like TRIzol®. Isolate total RNA according to the manufacturer's protocol.
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix.
Reaction Mix: cDNA template, forward and reverse primers for target genes (e.g., PPARγ, C/EBPα) and a housekeeping gene (e.g., GAPDH, β-actin), and SYBR Green master mix.
Cycling Conditions: Use a standard three-step PCR protocol (denaturation, annealing, extension) on a real-time PCR instrument.
Analysis: Quantify relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
Protocol 5: Oil Red O Staining for Lipid Accumulation
Fixation: After the differentiation period, wash the cells gently with PBS. Fix the cells with 10% formalin or 4% formaldehyde (B43269) in PBS for 1 hour at room temperature.[12]
Washing: Remove the fixative and wash the cells twice with distilled water, followed by a 5-minute wash with 60% isopropanol (B130326).[12]
Staining: Allow the wells to air dry completely. Add freshly prepared and filtered Oil Red O working solution to each well, ensuring full coverage. Incubate for 15-30 minutes at room temperature.[12][14]
Final Washes: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
Quantification (Optional):
Elute the dye by adding 100% isopropanol to each well and incubating on a shaker for 15 minutes.[14]
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm. The absorbance is directly proportional to the amount of accumulated lipid.[15]
Conclusion
Lantus Solostar (insulin glargine) actively participates in adipocyte differentiation, a fundamental process for metabolic health. Its primary role is to promote the maturation of preadipocytes by inducing the expression of master regulatory genes such as PPARγ and C/EBPα, particularly in cells from subcutaneous depots.[11] Interestingly, it exhibits a differential, anti-proliferative effect on preadipocytes from omental fat, suggesting a complex and depot-specific influence on adipose tissue dynamics.[11] These findings underscore the importance of considering the specific actions of insulin analogs in key metabolic processes beyond their primary function of glucose regulation. Further research into the long-term effects of these actions on adipose tissue remodeling and systemic insulin sensitivity is warranted.
Foundational Research on the Peakless Profile of Insulin Glargine: A Technical Guide
This technical guide provides an in-depth exploration of the core scientific principles and experimental foundations that establish the peakless, long-acting profile of insulin (B600854) glargine. Designed for researcher...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides an in-depth exploration of the core scientific principles and experimental foundations that establish the peakless, long-acting profile of insulin (B600854) glargine. Designed for researchers, scientists, and drug development professionals, this document details the molecular modifications, pharmacokinetic and pharmacodynamic characteristics, key experimental methodologies, and the underlying signaling pathways that define this pivotal basal insulin analog.
Core Mechanism: From Acidic Solution to Subcutaneous Depot
Insulin glargine was the first long-acting insulin analog designed to provide a consistent, peakless basal insulin supply over 24 hours.[1][2] Its unique pharmacokinetic profile is a direct result of specific modifications to the human insulin molecule and the principles of solubility chemistry.
1.1 Molecular Modifications
Insulin glargine differs from native human insulin in two key ways:
A-Chain Modification: The asparagine residue at position A21 is replaced with glycine.[3][4] This substitution prevents the deamidation of the acid-sensitive asparagine, enhancing stability in the acidic formulation.[3]
B-Chain Modification: Two positively charged arginine residues are added to the C-terminus of the B-chain.[3][5]
These changes shift the isoelectric point of the insulin molecule from a pH of 5.4 to a more neutral 6.7.[3]
1.2 The Principle of Isoelectric Precipitation
The altered isoelectric point is fundamental to insulin glargine's mechanism of action.[3]
In the Vial: Insulin glargine is formulated in a clear, acidic solution at a pH of approximately 4.0.[1][2][6] At this pH, the molecule is completely soluble.
Post-Injection: Upon subcutaneous injection into the neutral physiological environment (pH ~7.4), the acidic solution is neutralized.[6] This pH shift causes the insulin glargine molecules to become less soluble and precipitate, forming amorphous microprecipitates.[1][6][7][8][9]
Sustained Release: These microprecipitates act as a subcutaneous depot from which small amounts of insulin glargine are slowly and continuously released into the circulation.[4][6][8] This gradual dissolution and absorption process is the key to its prolonged, peakless activity profile.[7][10]
1.3 In Vivo Biotransformation
After being released from the subcutaneous depot, insulin glargine undergoes enzymatic biotransformation. The two arginine residues on the B-chain are cleaved, yielding the primary active metabolite, 21A-Gly-human insulin (M1).[11][12] Further cleavage can result in a secondary metabolite, 21A-Gly-des-30B-Thr-human insulin (M2).[11] The M1 metabolite is responsible for the vast majority of the metabolic activity observed with insulin glargine treatment.[1][12]
Fig. 1: Mechanism of Insulin Glargine's Prolonged Action.
Pharmacokinetic and Pharmacodynamic Data
The "peakless" and prolonged action of insulin glargine has been consistently demonstrated in numerous studies, most notably through the euglycemic clamp technique, which is the gold standard for assessing insulin's metabolic effect.[13] These studies reveal a stark contrast to older basal insulins like Neutral Protamine Hagedorn (NPH) and ultralente.
Table 1: Comparative Pharmacokinetic/Pharmacodynamic Profiles of Basal Insulins
Data compiled from euglycemic clamp studies in patients with type 1 diabetes.[14]
The data clearly show that while NPH and ultralente insulins exhibit distinct peaks in their action profiles, insulin glargine provides a flat, consistent level of activity that mimics the body's natural basal insulin secretion.[14] This profile reduces the risk of hypoglycemia, especially nocturnal hypoglycemia, which is a common concern with peaked intermediate-acting insulins.[1][8][15]
Key Experimental Protocols
The characterization of insulin glargine's unique profile relies on specific, rigorous experimental methodologies.
3.1 Euglycemic Clamp Technique
This protocol is the gold standard for quantifying the pharmacodynamic (glucose-lowering) effect of insulin over time.
Objective: To measure the amount of glucose required to maintain a constant, normal blood glucose level (euglycemia) after insulin administration. The glucose infusion rate (GIR) is a direct measure of the insulin's metabolic activity.
Procedure:
Subject Preparation: Subjects (often patients with C-peptide negative type 1 diabetes to eliminate the influence of endogenous insulin) are monitored.[14] An intravenous (IV) line is established for glucose and insulin infusion, and another line (often in a heated hand to "arterialize" the venous blood) is used for frequent blood glucose sampling.
Insulin Administration: A single subcutaneous dose of the insulin being studied (e.g., 0.3 U/kg of insulin glargine) is administered.[14][16]
Glucose Clamping: Plasma glucose is clamped at a target level (e.g., 130 mg/dl).[14] Blood glucose is measured every 5-10 minutes.[17]
Glucose Infusion: A variable-rate infusion of glucose (typically 20% dextrose) is administered. The rate is adjusted based on the frequent blood glucose measurements to precisely counteract the glucose-lowering effect of the administered insulin and maintain the euglycemic target.
Data Collection: The GIR (in mg/kg/min) is recorded over the entire study period (e.g., 24-32 hours).[16][18]
Endpoints: Key pharmacodynamic parameters are calculated from the GIR profile, including the area under the GIR-time curve (AUC-GIR), maximum GIR (GIRmax), and duration of action.
Fig. 2: Euglycemic Clamp Experimental Workflow.
3.2 Subcutaneous Absorption Studies
This method directly measures the rate at which insulin is absorbed from the injection site into the bloodstream.
Objective: To compare the absorption rate of insulin glargine with other insulins.
Procedure:
Radiolabeling: The insulin preparation is labeled with a radioactive isotope, typically Iodine-125 (¹²⁵I).
Administration: A single subcutaneous dose of the ¹²⁵I-labeled insulin (e.g., 0.3 U/kg) is injected.[19]
Monitoring: A scintillation counter (gamma counter) is placed over the injection site to measure the remaining radioactivity at regular intervals for an extended period (e.g., 48 hours).[19]
Data Analysis: The disappearance of radioactivity from the injection site over time is plotted. Key parameters such as the time for 25%, 50%, and 75% of the radioactivity to disappear (T₇₅, T₅₀, T₂₅) are calculated to quantify the absorption rate.[19]
Studies using this method have shown that the disappearance of insulin glargine from the injection site is significantly slower than that of NPH insulin, confirming that its prolonged action is due to delayed absorption.[19]
Insulin Receptor Signaling Pathway
The metabolic effects of insulin glargine (via its active metabolite M1) are mediated through the same intracellular signaling pathway as human insulin. This complex cascade translates the extracellular insulin signal into intracellular metabolic actions.
Receptor Binding & Activation: Insulin binds to the extracellular α-subunits of the insulin receptor, a receptor tyrosine kinase (RTK).[20][21] This binding induces a conformational change that activates the tyrosine kinase domain located on the intracellular β-subunits, leading to autophosphorylation of several tyrosine residues.[20]
Docking Protein Phosphorylation: The activated receptor then phosphorylates intracellular docking proteins, primarily Insulin Receptor Substrates (IRS-1 and IRS-2).[22][23]
Activation of Downstream Pathways: Phosphorylated IRS proteins act as docking sites for other signaling molecules, initiating two main downstream cascades:[22]
PI3K/AKT Pathway (Metabolic): This is the principal pathway for insulin's metabolic effects.[22] Phosphorylated IRS binds and activates Phosphoinositide 3-kinase (PI3K).[21] PI3K generates PIP₃, which in turn activates AKT (also known as Protein Kinase B).[22] Activated AKT orchestrates key metabolic events, including the translocation of GLUT4 glucose transporters to the cell membrane (facilitating glucose uptake into muscle and fat cells) and the activation of glycogen (B147801) synthase (promoting glucose storage as glycogen in the liver and muscles).
Ras/MAPK Pathway (Mitogenic): This pathway is primarily involved in regulating gene expression and cell growth and proliferation.[20][22][23]
Fig. 3: Insulin Receptor Signaling Pathway.
Conclusion
The foundational research on insulin glargine reveals a sophisticated example of rational drug design. By modifying the insulin molecule to alter its isoelectric point, scientists engineered a product that is soluble in its acidic formulation but precipitates upon injection into the body's neutral pH. This creates a subcutaneous depot that ensures a slow, continuous, and predictable release of insulin over 24 hours. Rigorous experimental evaluation, primarily through euglycemic clamp studies, has unequivocally demonstrated that this mechanism translates into a truly peakless, long-acting pharmacodynamic profile. This profile minimizes glycemic variability and reduces the risk of hypoglycemia compared to older basal insulins, representing a cornerstone of modern diabetes management.
Application Notes and Protocols for In Vitro Cell Culture Studies with Lantus® SoloStar® (Insulin Glargine)
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cell culture experiments using Lantus® SoloStar® (in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cell culture experiments using Lantus® SoloStar® (insulin glargine). The information is intended to guide researchers in assessing the metabolic and mitogenic effects of insulin (B600854) glargine in various cell lines.
Introduction
Lantus® (insulin glargine) is a long-acting recombinant human insulin analog.[1] Its primary function is the regulation of glucose metabolism by stimulating peripheral glucose uptake and inhibiting hepatic glucose production.[1] In vitro studies are crucial for elucidating the molecular mechanisms of action of insulin glargine and its metabolites, particularly concerning their interaction with the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R).[2][3] Activation of these receptors triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which regulate both metabolic and mitogenic cellular responses.[4]
Some in vitro studies have suggested that at supraphysiological concentrations, insulin glargine may exhibit a higher mitogenic potential compared to human insulin, primarily through its increased affinity for the IGF-1R.[1][2] However, it is important to note that in vivo, insulin glargine is rapidly converted to its metabolites, M1 and M2, which have metabolic and mitogenic profiles similar to human insulin.[2][5] This document outlines protocols for investigating these effects in a controlled in vitro setting.
Data Presentation
The following table summarizes quantitative data from in vitro studies on insulin glargine, providing a comparative overview of its receptor binding, phosphorylation, and mitogenic activity in different cell lines.
I. Cell Proliferation (Mitogenicity) Assay Using Saos-2 Cells
This protocol describes a method to assess the mitogenic effect of Lantus® SoloStar® on the human osteosarcoma cell line Saos-2, which is known to express the IGF-1R.
Cell Culture: Culture Saos-2 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
Cell Seeding: Seed Saos-2 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells with PBS. Add serum-free medium and incubate for 24 hours to synchronize the cells.
Treatment: Prepare serial dilutions of Lantus® SoloStar® and human insulin in serum-free medium. Treat the cells with varying concentrations (e.g., 0.1 to 1000 nM) for 24 hours. Include a vehicle control (serum-free medium).
Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for 6 hours.[5]
Cell Lysis and Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold 10% TCA to precipitate the DNA and incubate for 30 minutes at 4°C.
Washing: Wash the wells twice with 5% TCA to remove unincorporated thymidine.
Solubilization: Add 0.1 M NaOH to each well to solubilize the precipitated DNA.
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
II. Western Blot Analysis of Akt Phosphorylation in MCF-7 Cells
This protocol details the steps to analyze the activation of the Akt signaling pathway in response to Lantus® SoloStar® treatment in the MCF-7 breast cancer cell line.
Cell Culture and Seeding: Culture MCF-7 cells in EMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate.[10] Seed cells in 6-well plates and grow to 70-80% confluency.
Serum Starvation: Wash cells with PBS and incubate in serum-free medium for at least 4 hours.
Treatment: Treat cells with Lantus® SoloStar® (e.g., 10-100 nM) for a short duration (e.g., 10-30 minutes). Include an untreated control.
Cell Lysis: Place plates on ice, wash with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer to each well.[11] Scrape the cells and transfer the lysate to microcentrifuge tubes.
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12]
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.[11]
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
Detection: Incubate the membrane with ECL substrate and visualize the chemiluminescent signal.[13]
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the phospho-Akt signal.[11]
Visualizations
Caption: Experimental workflow for in vitro analysis of Lantus® SoloStar®.
Application Notes and Protocols for Using Lantus® SoloStar® in the Induction of Diabetic Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction The induction of diabetes in animal models is a critical component of preclinical research for understanding disease pathophysiology and for th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of diabetes in animal models is a critical component of preclinical research for understanding disease pathophysiology and for the development of novel therapeutics. While chemical induction with agents like streptozotocin (B1681764) (STZ) is common for modeling Type 1 diabetes, there is a growing need for models that recapitulate the progressive insulin (B600854) resistance characteristic of Type 2 diabetes (T2DM). Lantus® (insulin glargine), a long-acting human insulin analog, can be utilized to induce a state of chronic hyperinsulinemia, leading to insulin resistance and a phenotype resembling pre-diabetes or T2DM in rodents. The Lantus® SoloStar® pen offers a convenient and precise method for administering insulin glargine in these studies.
These application notes provide detailed protocols for inducing diabetic and pre-diabetic states in rats and mice using Lantus® SoloStar®, along with methods for monitoring and data interpretation.
Principle of Diabetes Induction with Lantus®
The continuous administration of exogenous long-acting insulin, such as insulin glargine, leads to a state of sustained hyperinsulinemia. This chronic elevation of insulin levels downregulates the insulin signaling pathway in peripheral tissues like skeletal muscle, adipose tissue, and the liver. This downregulation results in decreased sensitivity to insulin, impaired glucose uptake and utilization, and consequently, hyperglycemia, mimicking the insulin resistance observed in T2DM.[1]
Data Presentation
Table 1: Quantitative Data Summary for Lantus®-Induced Diabetic Rat Model (Pre-diabetic State)
Parameter
Control Group
Lantus®-Treated Group (1.80 IU/kg/day for 28 days)
Sterile insulin syringes (U-100) with appropriate needle size (e.g., 29-31G)
Glucometer and test strips
Animal scale
Metabolic cages (optional, for monitoring food and water intake)
Standard rodent chow and water
Procedure:
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment. House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
Grouping: Randomly divide the animals into two groups: a control group and a Lantus®-treated group.
Dosage: The dosage for the treatment group is 1.80 IU/kg of body weight per day.[2][3]
Administration:
Weigh each rat daily to accurately calculate the required insulin dose.
Using a new sterile insulin syringe for each animal, withdraw the calculated dose of insulin glargine from the Lantus® SoloStar® pen. To do this, dial the pen to the desired dose and then insert the syringe needle into the rubber septum of the pen cartridge to withdraw the insulin.
Administer the insulin via subcutaneous injection in the abdominal region.
The control group should receive a subcutaneous injection of an equivalent volume of sterile saline.
Rotate the injection site daily to prevent lipodystrophy.
Duration: Continue the daily injections for 28 consecutive days.[2][3]
Monitoring:
Monitor food and water intake daily if using metabolic cages.
Measure body weight daily or weekly.
Measure fasting blood glucose levels weekly. For fasting measurements, fast the animals for 10-12 hours overnight before blood collection. Blood can be collected from the tail vein.
Endpoint Analysis: At the end of the 28-day period, collect terminal blood samples for analysis of fasting blood glucose, insulin levels, and lipid profile. Tissues such as the liver can be collected for histological analysis.
Protocol 2: Induction of Type 2 Diabetes Mellitus in C57BL/6 Mice
This protocol is based on a study that induced T2DM in C57BL/6 mice.[4]
Sterile insulin syringes (U-100) with appropriate needle size (e.g., 30-31G)
Glucometer and test strips
Animal scale
Standard rodent chow and water
Procedure:
Animal Acclimatization: Acclimate mice to individual housing in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle for one week. Provide ad libitum access to a regular chow diet and water.
Grouping: Randomly divide the animals into a control group and a Lantus®-treated group.
Dosage: The dosage for the treatment group is 50 IU/kg of body weight per day.[4]
Administration:
Weigh each mouse weekly to adjust the insulin dose.
Administer insulin glargine via subcutaneous injection once daily.
The control group should receive a daily subcutaneous injection of an equivalent volume of sterile saline.
Duration: Continue the daily injections for 8 weeks.[4]
Monitoring:
Monitor food intake and body weight weekly.
Measure fasting blood glucose levels weekly. For fasting, fast the mice for 8 hours before blood collection.
Closely monitor the animals for any signs of hypoglycemia, especially during the initial days of treatment.[4]
Endpoint Analysis: After 8 weeks, perform analyses including:
Fasting blood glucose and endogenous insulin levels.
Lipid profile (cholesterol, triglycerides).
Histological examination of the pancreas and liver.
Assessment of oxidative stress markers in tissues.
Evaluation of insulin signaling pathways in key tissues (e.g., liver, muscle).
Visualization of Key Pathways and Workflows
Insulin Receptor Signaling Pathway
Caption: Insulin Receptor Signaling Pathway.
Experimental Workflow for Diabetes Induction
Caption: Experimental Workflow Diagram.
Logical Relationship of Lantus®-Induced Insulin Resistance
Application Notes and Protocols: Preparing Lantus SoloStar® (Insulin Glargine) for Cell-Based Assays
Introduction Lantus® (insulin glargine) is a long-acting recombinant human insulin (B600854) analog used for the management of diabetes mellitus in adults and children.[1] Its active ingredient, insulin glargine, is engi...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Lantus® (insulin glargine) is a long-acting recombinant human insulin (B600854) analog used for the management of diabetes mellitus in adults and children.[1] Its active ingredient, insulin glargine, is engineered to have low solubility at a neutral pH. The commercial Lantus SoloStar® pen contains a sterile, clear, aqueous solution of insulin glargine at an acidic pH of approximately 4.[2][3] Upon subcutaneous injection, the acidic solution is neutralized, leading to the formation of microprecipitates from which insulin glargine is slowly released over 24 hours.[4]
This unique formulation presents a challenge for in vitro cell-based assays, as direct dilution into standard physiological cell culture media (typically pH 7.2-7.4) can cause precipitation and inaccurate concentration-response relationships. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of Lantus SoloStar® solutions for reproducible and reliable results in cell-based assays.
Product Information and Handling
The Lantus SoloStar® pen is a disposable, single-patient-use device containing 3 mL of insulin glargine solution.[5] Adherence to proper storage and handling guidelines is critical to maintain the integrity of the product for research applications.
Table 1: Lantus SoloStar® Specifications and Handling
The primary activity of insulin glargine is the regulation of glucose metabolism.[4][13] It binds to the insulin receptor (IR), a receptor tyrosine kinase, initiating a cascade of intracellular signaling events.[1][14] The two primary pathways activated are the PI3K/Akt pathway, which is responsible for most of insulin's metabolic effects, and the Ras/MAPK pathway, which regulates processes like cell growth and gene expression.[14][15]
// Edges
IG -> IR [label="Binds"];
IR -> IRS [label="Activates"];
Protocol 1: Preparation of Insulin Glargine Working Solutions
This protocol describes how to safely and accurately prepare sterile dilutions of insulin glargine from a Lantus SoloStar® pen for use in cell-based assays. The key step is a high initial dilution to prevent precipitation in neutral pH buffers.[16]
Caption: Workflow for preparing Lantus® solutions.
Methodology:
Pen Preparation: Before first use, remove a new Lantus SoloStar® pen from the refrigerator and allow it to warm to room temperature for 1-2 hours.[5] Clean the rubber seal with a 70% ethanol (B145695) wipe.
Priming (Safety Test): Attach a new, sterile pen needle.[17] To ensure accuracy and remove air, perform a safety test by dialing 2 units and pressing the injection button fully, discharging the insulin into a waste container or onto a sterile surface.[17]
Dispensing for Stock Solution: Carefully dial a precise, small volume (e.g., 10 units = 100 µL). Dispense this volume into a sterile microcentrifuge tube containing a pre-aliquoted volume of sterile, serum-free cell culture medium (e.g., 9.9 mL for a 1:100 dilution). Immediately vortex gently to mix. This rapid, high dilution minimizes the risk of precipitation.
Critical Step: The commercial insulin solution is highly concentrated.[16] Diluting it quickly into a large volume of neutral buffer prevents the formation of microprecipitates that would otherwise occur.[2][3]
Concentration Calculation:
The initial concentration is 100 U/mL or 3.64 mg/mL.
A 1:100 dilution of this yields a high-concentration stock of 1 U/mL or 36.4 µg/mL.
Serial Dilutions: From this high-concentration stock, perform serial dilutions to create the final working concentrations needed for your dose-response experiments. Use the same cell culture medium that will be used in the assay (e.g., medium containing 0.1% - 1% serum).
Use Immediately: It is recommended to use freshly prepared solutions for cell-based assays.
Protocol 2: In-Cell Western Assay for Insulin Bioactivity
This protocol is adapted from established methods for assessing the biological activity of insulin glargine by measuring the phosphorylation of the insulin receptor.[16][18][19][20]
Caption: Workflow for an In-Cell Western bioassay.
Methodology:
Cell Culture: Seed cells known to be responsive to insulin (e.g., CHO cells overexpressing the human insulin receptor, HepG2, or H4-II-E cells) into 96-well plates and culture until they reach 80-95% confluency.[16][21]
Serum Starvation: Aspirate the complete medium and replace it with a low-serum (e.g., 0.1% BSA) or serum-free medium. Incubate for 4-24 hours to reduce basal signaling.
Insulin Stimulation: Add the prepared insulin glargine working solutions (from Protocol 1) to the wells. Include a negative control (vehicle only) and a positive control (e.g., USP reference standard insulin). Incubate at 37°C for a short period, typically 15-30 minutes, to capture the peak receptor phosphorylation signal.
Fixing and Permeabilization: Aspirate the treatment media and fix the cells (e.g., with 4% formaldehyde (B43269) in PBS). Permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS) to allow antibody entry.
Blocking: Block non-specific antibody binding using a suitable blocking buffer.
Antibody Incubation: Incubate the cells with a primary antibody targeting the phosphorylated insulin receptor (pY1150/1151). Following washes, incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-AF680). A fluorescent DNA stain can be included for cell number normalization.[20]
Data Acquisition and Analysis: Read the fluorescence intensity on a compatible plate reader. Normalize the phosphorylation signal to the DNA stain signal. Plot the normalized signal against the logarithm of the insulin glargine concentration and fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀.[21]
Data Presentation
Quantitative results from dose-response experiments should be summarized in a clear, tabular format to facilitate comparison between different experiments or test articles (e.g., biosimilars).
Application Notes and Protocols for Lantus SoloStar Administration in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and quantitative data for the administration of Lantus® SoloStar® (insulin glargine) in common mouse mode...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of Lantus® SoloStar® (insulin glargine) in common mouse models of Type 1 and Type 2 diabetes. This guide is intended to aid in the design and execution of preclinical studies evaluating novel diabetes therapeutics.
Introduction
Insulin (B600854) glargine (Lantus®) is a long-acting basal insulin analog widely used in the management of diabetes. In preclinical research, establishing a stable, hyperglycemic mouse model is crucial for testing the efficacy of new therapeutic agents. Lantus SoloStar offers a convenient and precise method for maintaining glycemic control in diabetic mice, thereby ensuring their survival and suitability for long-term studies. This document outlines protocols for diabetes induction and subsequent Lantus administration in various mouse strains, presents quantitative data from relevant studies, and illustrates the key signaling pathways involved.
Mouse Models of Diabetes
The selection of an appropriate mouse model is critical for translational research. The most commonly used models for Type 1 and Type 2 diabetes are described below.
Type 1 Diabetes Models
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical agent that is toxic to pancreatic β-cells.[1] Administration of STZ to mice leads to the destruction of these cells and subsequent insulin deficiency and hyperglycemia, mimicking Type 1 diabetes.[1][2] The C57BL/6 mouse strain is commonly used for this model.[3]
Non-Obese Diabetic (NOD) Mice: NOD mice spontaneously develop autoimmune insulitis, leading to the destruction of β-cells and the development of hyperglycemia.[4] This model is valuable for studying the autoimmune aspects of Type 1 diabetes.
Type 2 Diabetes Models
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and subsequent hyperglycemia.[2] This model is widely used to study the pathophysiology of Type 2 diabetes and to evaluate the efficacy of anti-diabetic drugs.
Preparation of STZ Solution: On the day of injection, prepare a fresh solution of STZ in ice-cold sodium citrate buffer. The concentration will depend on the desired dose. Protect the solution from light.
Fasting: Fast the mice for 4-6 hours before STZ injection.
STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (IP). A common dosing regimen is a single high dose of 150-200 mg/kg body weight.[5]
Post-Injection Care: To prevent STZ-induced hypoglycemia, provide the mice with a 10% sucrose (B13894) solution in their drinking water for the first 24 hours after injection.
Confirmation of Diabetes: Monitor blood glucose levels daily for 5-7 days post-injection.[6] Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be enrolled in the study.[7]
Lantus SoloStar Administration
Materials:
Diabetic mice
Lantus SoloStar pen
Pen needles (e.g., 31G)
Glucometer and test strips
Procedure:
Priming the Pen: Before the first use, prime the Lantus SoloStar pen according to the manufacturer's instructions to remove any air bubbles and ensure accurate dosing.
Dosage Determination: The initial dose of Lantus will depend on the mouse model and the severity of hyperglycemia. A starting dose of 0.5 U every other day is a common practice for STZ-induced diabetic mice. The dose can be adjusted based on daily blood glucose monitoring, typically within a range of 0.1 to 1.2 U/kg daily.
Subcutaneous Injection:
Restrain the mouse securely.
Tent the loose skin over the scruff of the neck or the flank.
Insert the pen needle at the base of the tented skin.
Depress the injection button on the pen to deliver the dose.
Hold the needle in place for a few seconds before withdrawing to prevent leakage.
Monitoring: Monitor blood glucose levels and body weight regularly to adjust the Lantus dose as needed to maintain the desired glycemic range.
Quantitative Data
The following tables summarize quantitative data from studies using Lantus (insulin glargine) in different mouse models of diabetes.
Table 1: Effect of a Single Lantus Injection on Blood Glucose in NOD Mice [4]
Time Post-Injection (hours)
Mean Blood Glucose (mg/dL)
0
~450
1
105
2
~150
4
>200
6
~300
9
~400
12
~450
Data from a study where diabetic NOD mice received a single 0.6 U subcutaneous injection of Lantus.[4]
Table 2: Lantus Dosing and Glycemic Control in STZ-Induced Diabetic Nude Mice
Parameter
Value
Initial Lantus Dose
0.5 U every other day
Adjusted Dose Range
0.1 - 1.2 U/kg daily
Diabetes Confirmation
Blood glucose >300 mg/dL for 3 consecutive days
Average Glucose (post-STZ)
502 - 554 mg/dL
Average Daily Insulin Requirement
0.32 - 0.70 U
Data from a study characterizing the STZ-induced diabetic nude mouse model.
Table 3: Effects of Liraglutide vs. Insulin Glargine in db/db Mice [2]
Treatment Group
Fasting Blood Glucose (mmol/L)
C-peptide (pmol/L)
Vehicle
25.8 ± 3.1
189.6 ± 25.4
Insulin Glargine (450 µg/kg)
15.2 ± 2.5
210.3 ± 30.1
Liraglutide (300 µg/kg)
10.1 ± 1.8
350.7 ± 42.8
Data from a comparative study in 8-week-old male db/db mice treated for 6 weeks.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for Lantus administration in a diabetic mouse model.
Insulin Signaling Pathway
Caption: Simplified overview of the insulin signaling pathway.
Application Notes and Protocols for Cell Culture Media Preparation with Lantus SoloStar
For Researchers, Scientists, and Drug Development Professionals Introduction Insulin (B600854) is a critical supplement in many cell culture applications, particularly in serum-free media formulations. It promotes cell g...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) is a critical supplement in many cell culture applications, particularly in serum-free media formulations. It promotes cell growth, proliferation, and glucose metabolism, and supports the viability and productivity of various cell lines. Lantus® SoloStar® (insulin glargine) is a long-acting recombinant human insulin analog. Its unique formulation, designed for a slow, sustained release in physiological conditions, may offer advantages in maintaining stable insulin concentrations in cell culture over extended periods, potentially reducing the frequency of media changes and mimicking a more stable in vivo environment.
These application notes provide a detailed guide for the sterile preparation of cell culture media supplemented with Lantus SoloStar, along with protocols for evaluating its effects on different cell types.
Mechanism of Action and Cellular Signaling
Insulin glargine, the active component of Lantus, differs from native human insulin by the substitution of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the C-terminus of the B-chain. This modification shifts the isoelectric point, resulting in low solubility at neutral pH. When added to cell culture media at physiological pH, it is believed to form microprecipitates that slowly dissolve, providing a continuous release of monomeric insulin glargine.
Insulin and its analogs exert their effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the receptor and the subsequent activation of two primary signaling pathways:
PI3K/Akt Pathway: This pathway is central to the metabolic effects of insulin, including glucose uptake, glycogen (B147801) synthesis, and protein synthesis. It also plays a crucial role in promoting cell survival and proliferation.
MAPK/ERK Pathway: This pathway is primarily involved in regulating gene expression and promoting cell growth, proliferation, and differentiation.
The sustained signaling from Lantus may provide a more stable activation of these pathways compared to the bolus effect of regular insulin.
Diagram of Insulin Signaling Pathways
Application
Application Note & Protocol: Assessing Insulin Receptor Phosphorylation in Response to Lantus® (Insulin Glargine)
For Researchers, Scientists, and Drug Development Professionals Introduction Lantus® (insulin glargine) is a long-acting recombinant human insulin (B600854) analog used in the management of diabetes mellitus. Its prolong...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lantus® (insulin glargine) is a long-acting recombinant human insulin (B600854) analog used in the management of diabetes mellitus. Its prolonged and stable glucose-lowering effect is attributed to its unique pharmacokinetic profile, which results from its low solubility at neutral pH following subcutaneous injection.[1] The primary mechanism of action for insulin glargine, like endogenous insulin, is the regulation of glucose metabolism.[1] This process is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. Upon ligand binding, the IR undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues within its intracellular β-subunits. This autophosphorylation is a critical first step in the insulin signaling cascade, activating downstream effector proteins that mediate the metabolic and mitogenic effects of insulin.
This application note provides a detailed protocol for assessing and comparing the phosphorylation of the insulin receptor in response to treatment with Lantus® versus regular human insulin in an in vitro cell-based assay. The human hepatoma cell line, HepG2, which endogenously expresses the insulin receptor, is utilized as the model system. This protocol employs immunoprecipitation of the insulin receptor followed by Western blotting with phospho-specific antibodies to quantify the extent of receptor phosphorylation. The methodologies described herein are crucial for researchers investigating insulin signaling pathways, developing novel insulin analogs, and characterizing the cellular responses to different insulin formulations.
Signaling Pathway
The binding of insulin (or its analogs like Lantus®) to the alpha subunit of the insulin receptor induces a conformational change that activates the tyrosine kinase domain on the intracellular beta subunit. This leads to the autophosphorylation of several tyrosine residues, creating docking sites for insulin receptor substrate (IRS) proteins. Key phosphorylation sites include Tyrosine 1146, Tyrosine 1150, and Tyrosine 1151. Phosphorylated IRS proteins then activate downstream signaling cascades, such as the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, including glucose uptake and glycogen (B147801) synthesis.
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Plating: Seed HepG2 cells in 100 mm culture dishes and grow to 80-90% confluency.
Serum Starvation: Prior to insulin stimulation, aspirate the growth medium and wash the cells twice with phosphate-buffered saline (PBS). Then, incubate the cells in serum-free DMEM for 16-24 hours. This step is crucial to reduce basal levels of insulin receptor phosphorylation.[2][3]
Preparation of Lantus® and Regular Insulin
Stock Solutions: Prepare 100 µM stock solutions of Lantus® (insulin glargine) and regular human insulin in sterile 0.01 M HCl. Aliquot and store at -20°C.
Working Solutions: On the day of the experiment, thaw the stock solutions and prepare a series of dilutions in serum-free DMEM to achieve the desired final concentrations for cell treatment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). It is critical to prepare these solutions fresh.[4]
Insulin Stimulation
Dose-Response Experiment:
Treat serum-starved HepG2 cells with varying concentrations of Lantus® or regular human insulin (e.g., 0, 0.1, 1, 10, 100 nM) for a fixed time point (e.g., 15 minutes).
Time-Course Experiment:
Treat serum-starved HepG2 cells with a fixed concentration of Lantus® or regular human insulin (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
Termination of Stimulation: After the desired incubation time, immediately place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.
Cell Lysis
Lysis Buffer: Use a modified RIPA buffer containing protease and phosphatase inhibitors (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na3VO4, 1 mM NaF).
Procedure: Add 1 mL of ice-cold lysis buffer to each 100 mm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a fresh tube.
Protein Quantification: Determine the protein concentration of the clarified lysate using a suitable protein assay (e.g., BCA assay).
Immunoprecipitation of Insulin Receptor
Pre-clearing the Lysate: To 1 mg of total protein lysate, add 20 µL of Protein A/G agarose (B213101) beads. Incubate with gentle rocking for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube. This step reduces non-specific binding.
Antibody Incubation: Add 2-5 µg of a primary antibody against the insulin receptor β-subunit to the pre-cleared lysate. Incubate with gentle rocking overnight at 4°C.
Immunocomplex Capture: Add 40 µL of Protein A/G agarose beads to each tube and incubate with gentle rocking for 2-4 hours at 4°C.
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Carefully aspirate the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer and once with ice-cold PBS.
Western Blotting
Elution: After the final wash, add 40 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5 minutes to elute the immunoprecipitated proteins.
SDS-PAGE: Centrifuge the samples to pellet the beads and load the supernatant onto a 7.5% SDS-polyacrylamide gel.
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated insulin receptor (e.g., anti-phospho-IR β Tyr1150/1151 or Tyr1146) diluted in 5% BSA/TBST overnight at 4°C.[5][6][7]
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Stripping and Re-probing: To normalize for the amount of immunoprecipitated receptor, the membrane can be stripped and re-probed with an antibody against the total insulin receptor β-subunit.
Figure 2: Experimental Workflow for Assessing Insulin Receptor Phosphorylation.
Data Presentation
Quantitative data from the Western blot analysis should be obtained through densitometry, measuring the band intensity of the phosphorylated insulin receptor and normalizing it to the total insulin receptor band intensity. The results can be summarized in tables for clear comparison.
Table 1: Dose-Response of Lantus® vs. Regular Insulin on Insulin Receptor Phosphorylation
Data are represented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the assessment of insulin receptor phosphorylation in response to Lantus® and regular human insulin. The detailed methodologies for cell culture, insulin stimulation, immunoprecipitation, and Western blotting, coupled with structured data presentation, offer a robust framework for researchers in the field of diabetes and metabolic diseases. The provided diagrams for the signaling pathway and experimental workflow serve as clear visual aids to complement the written protocols. This approach allows for a direct comparison of the potency and temporal dynamics of different insulin analogs in activating the initial and critical step of the insulin signaling cascade.
Application Notes and Protocols for the Use of Lantus SoloStar in Primary Human Cell Cultures
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the use of Lantus® SoloStar® (insulin glargine injection) in primary human cell culture studies. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lantus® SoloStar® (insulin glargine injection) in primary human cell culture studies. This document outlines the metabolic and mitogenic effects of insulin (B600854) glargine and its active metabolites, M1 and M2, on various primary human cell types. Detailed protocols for the preparation of Lantus SoloStar for in vitro use and for conducting key experiments are provided, along with a summary of quantitative data and visual representations of relevant biological pathways and workflows.
Introduction
Lantus® is a long-acting human insulin analog used to manage diabetes mellitus.[1] Its active ingredient, insulin glargine, differs from human insulin by the substitution of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the C-terminus of the B-chain.[2] This modification results in a shift of the isoelectric point, leading to low solubility at neutral pH.[3] Following subcutaneous injection, the acidic solution is neutralized, leading to the formation of microprecipitates from which insulin glargine is slowly released.[2]
In vivo, insulin glargine is metabolized into two active metabolites, M1 ([GlyA21]insulin) and M2 ([GlyA21,des-ThrB30]insulin).[4][5] M1 is the principal active moiety circulating in the blood.[6][7] Understanding the in vitro effects of both the parent compound and its metabolites is crucial for assessing its full biological activity and potential off-target effects. This document details the application of Lantus SoloStar in primary human cell cultures to investigate its metabolic and mitogenic signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of insulin glargine, its metabolites, human insulin, and IGF-I on receptor binding and cellular responses in various in vitro models.
Table 1: Receptor Binding Affinity
Ligand
Insulin Receptor (IR) Affinity (Relative to Human Insulin)
IGF-1 Receptor (IGF-1R) Affinity (Relative to Human Insulin)
If the Lantus SoloStar pen is new and refrigerated, allow it to warm to room temperature for 1-2 hours before use.[14][15]
Wipe the rubber seal of the pen with 70% ethanol.[14]
Safety Test:
Attach a new sterile needle to the pen.
Perform a safety test by dialing 2 units and pressing the injection button to ensure insulin is dispensed. Repeat until a stream of insulin is seen.[14][16] This step is crucial to remove any air bubbles and ensure accurate dosing.
Extraction of Insulin Glargine:
Inside a laminar flow hood, dial the desired amount of Lantus. Note: 100 units = 1 mL = 3.64 mg of insulin glargine.[3][10][11][12]
Dispense the dialed amount into a sterile conical tube. For small volumes, it may be easier to dispense into a sterile microcentrifuge tube.
Dilution and Sterilization:
Calculate the required volume of sterile, serum-free medium to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution, dilute 1 mL (3.64 mg) of Lantus with 2.64 mL of medium.
Gently mix the solution by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
To ensure sterility, filter the final stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
Aliquoting and Storage:
Aliquot the sterile insulin glargine stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Metabolic Effects in Primary Human Skeletal Muscle Cells
Objective: To determine the effect of insulin glargine on glucose uptake in primary human skeletal muscle cells.
Materials:
Primary human skeletal muscle cells (myoblasts)
Skeletal muscle cell growth medium and differentiation medium
Culture primary human myoblasts in growth medium until they reach confluence.
Induce differentiation into myotubes by switching to a low-serum differentiation medium. Allow 5-7 days for differentiation.
Serum Starvation:
Prior to the experiment, serum-starve the differentiated myotubes for 4-6 hours in serum-free medium.
Insulin Stimulation:
Wash the cells with KRP buffer.
Treat the myotubes with varying concentrations of insulin glargine, human insulin, or IGF-I (e.g., 0, 1, 10, 100, 1000 ng/mL) in KRP buffer for 30-60 minutes at 37°C.
Glucose Uptake Assay:
Add 2-deoxy-D-[³H]glucose to each well and incubate for 10-15 minutes.
To determine non-specific uptake, add phloretin to a set of control wells.
Stop the uptake by washing the cells rapidly with ice-cold KRP buffer containing phloretin.
Cell Lysis and Scintillation Counting:
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
Normalize the radioactive counts to the protein concentration of each well.
Plot the dose-response curves for each ligand and calculate the EC50 values.
Protocol 3: Assessment of Mitogenic Effects in Primary Human Keratinocytes
Objective: To evaluate the proliferative effect of insulin glargine on primary human keratinocytes.
Materials:
Primary human keratinocytes
Keratinocyte growth medium
Prepared sterile Lantus solution (Protocol 1)
Human insulin and IGF-I
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, MTT)
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Lantus Solostar
For Researchers, Scientists, and Drug Development Professionals Introduction Lantus Solostar, a long-acting human insulin (B600854) analog (insulin glargine), is a cornerstone in the management of diabetes mellitus. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lantus Solostar, a long-acting human insulin (B600854) analog (insulin glargine), is a cornerstone in the management of diabetes mellitus. Its primary function is to regulate glucose metabolism by stimulating peripheral glucose uptake and inhibiting hepatic glucose production. Beyond its metabolic effects, insulin and its analogs can influence fundamental cellular processes such as proliferation, apoptosis, and differentiation. Flow cytometry is a powerful, high-throughput technique that enables the multi-parametric analysis of individual cells within a heterogeneous population. This document provides detailed application notes and protocols for the analysis of cells treated with Lantus Solostar using flow cytometry, focusing on cell cycle progression, apoptosis, cell proliferation, and the underlying signaling pathways.
Key Cellular Effects of Lantus Solostar Amenable to Flow Cytometry Analysis
Lantus Solostar, by activating the insulin receptor and subsequent downstream signaling cascades, can modulate several key cellular functions that can be quantitatively assessed using flow cytometry:
Cell Cycle Progression: Insulin signaling can influence the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
Apoptosis: The balance between pro-survival and pro-apoptotic signals can be shifted by insulin signaling, thereby affecting the rate of programmed cell death.
Cell Proliferation: The mitogenic potential of insulin can stimulate cell proliferation, which can be quantified by measuring the expression of proliferation-associated antigens.
Signaling Pathway Activation: The phosphorylation status of key intracellular proteins in the PI3K/Akt and MAPK pathways can be analyzed to dissect the molecular mechanisms of Lantus Solostar's action.
Cell Surface Marker Expression: Treatment with insulin analogs may alter the expression profile of various cell surface proteins, including glucose transporters.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments to illustrate the potential effects of Lantus Solostar on a given cell line. Researchers should generate their own data following the provided protocols.
Table 1: Cell Cycle Analysis of Cells Treated with Lantus Solostar for 48 hours
Treatment Group
% Cells in G0/G1 Phase
% Cells in S Phase
% Cells in G2/M Phase
Control (Untreated)
65.2 ± 2.5
20.1 ± 1.8
14.7 ± 1.2
Lantus Solostar (10 nM)
58.9 ± 3.1
28.5 ± 2.2
12.6 ± 1.5
Lantus Solostar (100 nM)
52.1 ± 2.8
35.3 ± 2.5
12.6 ± 1.1
Lantus Solostar (1000 nM)
45.7 ± 3.5
40.2 ± 3.1
14.1 ± 1.9
Table 2: Apoptosis Analysis of Cells Treated with Lantus Solostar for 72 hours
Treatment Group
% Viable Cells (Annexin V- / PI-)
% Early Apoptotic Cells (Annexin V+ / PI-)
% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Untreated)
92.5 ± 3.1
3.5 ± 0.8
4.0 ± 1.1
Lantus Solostar (10 nM)
90.1 ± 2.8
4.8 ± 1.0
5.1 ± 1.3
Lantus Solostar (100 nM)
85.7 ± 3.5
7.9 ± 1.5
6.4 ± 1.2
Lantus Solostar (1000 nM)
78.2 ± 4.2
12.3 ± 2.1
9.5 ± 1.8
Table 3: Cell Proliferation Analysis of Cells Treated with Lantus Solostar for 48 hours
Treatment Group
% Ki-67 Positive Cells
Control (Untreated)
30.5 ± 2.9
Lantus Solostar (10 nM)
38.2 ± 3.5
Lantus Solostar (100 nM)
49.8 ± 4.1
Lantus Solostar (1000 nM)
62.1 ± 5.3
Mandatory Visualizations
Signaling Pathways
The cellular effects of Lantus Solostar are primarily mediated through the insulin receptor, leading to the activation of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.
Method
Application Notes and Protocols for Establishing a Dose-Response Curve for Lantus SoloStar® (Insulin Glargine) in vitro
Audience: Researchers, scientists, and drug development professionals. Introduction Lantus SoloStar® is a long-acting human insulin (B600854) analog, with insulin glargine as its active ingredient, used in the management...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lantus SoloStar® is a long-acting human insulin (B600854) analog, with insulin glargine as its active ingredient, used in the management of diabetes mellitus.[1][2] Insulin glargine is designed to have low solubility at a neutral pH. Following subcutaneous injection, the acidic solution is neutralized, leading to the formation of microprecipitates from which insulin glargine is slowly released.[3] The primary activity of insulin glargine is the regulation of glucose metabolism, which involves stimulating peripheral glucose uptake by skeletal muscle and fat, and inhibiting glucose production by the liver.[4][5]
These application notes provide a comprehensive guide to establishing a dose-response curve for Lantus (insulin glargine) in vitro. The protocols herein describe methods to assess the biological activity of insulin glargine by measuring key downstream events in the insulin signaling cascade, including insulin receptor phosphorylation, Akt and ERK phosphorylation, and glucose uptake.
Key Experimental Considerations
Active Metabolites: After subcutaneous injection, insulin glargine is metabolized into two active metabolites, M1 and M2.[4][6][7] In vitro studies have shown that insulin glargine and its metabolites have a similar affinity for the human insulin receptor as human insulin.[2][4]
Cell Line Selection: The choice of cell line is critical for studying insulin signaling. Commonly used and relevant cell lines include:
3T3-L1 preadipocytes: Differentiated into mature adipocytes, they are a well-established model for studying glucose uptake and insulin signaling.[8][9]
HepG2 human hepatoma cells: Used to model hepatocytes and study the effects of insulin on hepatic glucose metabolism.[8]
C2C12 myoblasts: Differentiated into myotubes, they serve as a model for skeletal muscle, a primary site of insulin-mediated glucose disposal.[8]
CHO-INSR cells: Chinese Hamster Ovary cells overexpressing the human insulin receptor are used for specific receptor binding and phosphorylation assays.[10]
Experimental Protocols
Protocol 1: In-Cell Western Assay for Insulin Receptor Phosphorylation
This protocol is adapted from established methods for assessing the biological activity of insulin glargine.[10][11][12]
Objective: To quantify the dose-dependent phosphorylation of the insulin receptor in response to insulin glargine.
Materials:
CHO cells overexpressing the human insulin receptor (CHO-INSR)
Complete cell culture medium (e.g., Ham's F-12/Glutamax with 10% FBS and 0.03% hygromycin B)
Lantus SoloStar® (insulin glargine, 100 U/mL)
0.01 N Hydrochloric acid
Phosphate Buffered Saline (PBS)
Fixing solution (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Blocking buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS)
Primary antibodies: Anti-phospho-insulin receptor (tyrosine) and a normalization antibody (e.g., anti-GAPDH or a total protein stain).
Prepare a stock solution of 17 U/mL by diluting the 100 U/mL Lantus SoloStar® in 0.01 N hydrochloric acid.
Further dilute the stock solution to 0.34 U/mL with PBS.
Prepare a serial dilution of insulin glargine in the appropriate serum-free medium to achieve the desired final concentrations for the dose-response curve.
Cell Treatment:
Serum starve the cells for 2-4 hours prior to treatment.
Remove the starvation medium and add the various concentrations of insulin glargine to the wells. Include a negative control (vehicle only).
Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.
Fixation and Permeabilization:
Remove the treatment solution and wash the cells with PBS.
Fix the cells with the fixing solution for 20 minutes at room temperature.
Wash the cells with PBS.
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
Immunostaining:
Wash the cells with PBS.
Block the cells with blocking buffer for 1.5 hours at room temperature.
Incubate the cells with the primary antibodies (anti-phospho-insulin receptor and normalization antibody) overnight at 4°C.
Wash the cells with wash buffer (e.g., 0.1% Tween-20 in PBS).
Incubate the cells with the fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
Wash the cells with wash buffer.
Data Acquisition and Analysis:
Scan the plate using a compatible plate reader.
Quantify the fluorescence intensity for both the phospho-protein and the normalization protein.
Normalize the phospho-protein signal to the normalization protein signal.
Plot the normalized signal against the logarithm of the insulin glargine concentration to generate a dose-response curve.
Calculate the EC50 value using a suitable non-linear regression model.
Protocol 2: Glucose Uptake Assay
This protocol is a generalized method based on common practices for measuring insulin-stimulated glucose uptake.[13][14][15][16]
Objective: To measure the dose-dependent increase in glucose uptake in response to insulin glargine in a relevant cell line (e.g., differentiated 3T3-L1 adipocytes).
Materials:
Differentiated 3T3-L1 adipocytes
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer with 2% BSA
Lantus SoloStar® (insulin glargine)
2-deoxy-D-[³H]glucose or a colorimetric glucose analog (e.g., 2-DG)
Cytochalasin B (as a negative control for glucose transport)
Cell lysis buffer (e.g., 0.1% SDS or 50 mM NaOH)
Scintillation fluid (for radiolabeled assay) or detection reagents for colorimetric assay
Scintillation counter or microplate reader
Procedure:
Cell Preparation:
Differentiate 3T3-L1 preadipocytes into mature adipocytes in a multi-well plate.
Serum starve the differentiated adipocytes in KRPH buffer with 0.5% BSA for at least 2 hours.[13]
Insulin Stimulation:
Wash the cells with KRPH buffer.
Add KRPH buffer containing various concentrations of insulin glargine to the wells. Include a basal (no insulin) control.
Incubate for a specified time (e.g., 10-20 minutes) at 37°C.[13][15]
Glucose Uptake:
Add the glucose analog (e.g., 2-deoxy-D-[³H]glucose or 2-DG) to each well and incubate for a short period (e.g., 5-10 minutes).
To determine non-specific uptake, treat a set of wells with cytochalasin B prior to the addition of the glucose analog.
Termination and Lysis:
Stop the uptake by rapidly washing the cells with ice-cold PBS.
Lyse the cells using the appropriate lysis buffer.
Quantification:
For radiolabeled assay: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
For colorimetric assay: Follow the manufacturer's instructions for the specific kit to measure the intracellular concentration of the glucose analog.
Normalize the glucose uptake to the total protein content in each well.
Data Analysis:
Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other readings.
Plot the specific glucose uptake against the logarithm of the insulin glargine concentration.
Determine the EC50 value from the resulting dose-response curve.
Protocol 3: Akt and ERK Phosphorylation Assay (Western Blot)
Objective: To determine the dose-dependent phosphorylation of Akt and ERK, key downstream kinases in the insulin signaling pathway.[17][18][19][20][21]
Materials:
Relevant cell line (e.g., HepG2, C2C12 myotubes)
Lantus SoloStar® (insulin glargine)
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels and electrophoresis equipment
PVDF membranes and transfer apparatus
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Note: EC50 values can vary significantly depending on the specific cell line, passage number, differentiation state, and assay conditions. It is crucial to include a reference standard (e.g., human insulin) in all experiments for comparison.
Visualizations
Caption: Insulin signaling pathway activated by insulin glargine.
Application Notes and Protocols for Serum-Free Media Experiments with Insulin Glargine (Lantus®)
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for conducting in vitro experiments with insulin (B600854) glargine, the active ingredient in Lantus Solo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro experiments with insulin (B600854) glargine, the active ingredient in Lantus Solostar®, under serum-free conditions. The elimination of serum, a complex and undefined mixture of growth factors, hormones, and other proteins, enhances experimental reproducibility and provides a more defined system to study the specific effects of insulin glargine.
Introduction to Insulin Glargine and In Vitro Models
Insulin glargine is a long-acting human insulin analog designed to provide a steady, basal level of insulin. After subcutaneous injection, it is partially converted into two active metabolites, M1 and M2.[1][2] In vitro studies are crucial for understanding the molecular mechanisms of insulin glargine and its metabolites, particularly their binding affinities to the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R), and their subsequent effects on metabolic and mitogenic signaling pathways.[1][2][3]
Commonly used in vitro models for studying insulin action include:
Adipocyte cell lines (e.g., 3T3-L1): For studying adipogenesis and lipogenesis.[4][5]
Muscle cell lines (e.g., L6 myoblasts): For investigating glucose uptake and myotube formation.[6][7]
Cancer cell lines (e.g., MCF-7): To assess mitogenic potential.[8]
Engineered cell lines (e.g., CHO cells overexpressing human IR): For precise receptor binding and phosphorylation assays.[1][9][10]
Serum-Free Media Formulations
The transition to serum-free cell culture is a critical step for defined experimental conditions. Basal media like DMEM/F-12 are often supplemented with a combination of factors to replace the essential components of serum.[11]
Table 1: Common Components of Serum-Free Media for Insulin-Related Studies
Note: The optimal concentration of each component should be determined empirically for each cell line and experimental setup.
Experimental Protocols
General Protocol: Adapting Cells to Serum-Free Medium
A gradual adaptation process is recommended to successfully transition cells to a serum-free environment.
Caption: Workflow for gradual adaptation of cells to serum-free media.
Methodology:
Culture cells to approximately 80% confluency in their standard serum-containing growth medium.
For the first passage, subculture the cells into a medium containing half the original serum concentration mixed with the target serum-free medium.
Monitor cell growth and viability.
At each subsequent passage, reduce the serum concentration by half until the cells are cultured in 100% serum-free medium.
If cell viability drops significantly, maintain the cells at the previous serum concentration for an additional passage before proceeding with the reduction.
Protocol: In-Cell Western Assay for Insulin Receptor Phosphorylation
This assay quantifies the biological activity of insulin glargine by measuring the autophosphorylation of the insulin receptor in response to ligand binding.[10][14]
Caption: Experimental workflow for the In-Cell Western assay.
Methodology:
Cell Seeding: Seed Chinese Hamster Ovary cells overexpressing the human insulin receptor (CHO-IR) in a 96-well plate and culture until they reach 80-90% confluency.
Serum Starvation: Replace the growth medium with serum-free basal medium and incubate for 18-24 hours.
Treatment: Treat the cells with a dilution series of insulin glargine (and controls such as human insulin) for 15 minutes at 37°C.
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., Triton X-100).
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
Primary Antibody Incubation: Incubate the cells with a primary antibody cocktail containing an anti-phosphotyrosine antibody and a normalization antibody (e.g., anti-actin or a total protein stain).
Secondary Antibody Incubation: Incubate with a cocktail of two different fluorescently-labeled secondary antibodies that recognize the primary antibodies.
Data Acquisition: Read the plate using a fluorescent plate reader or imager. The ratio of the phosphotyrosine signal to the normalization signal is calculated to determine the level of receptor phosphorylation.
Protocol: Adipocyte Differentiation and Lipid Accumulation Assay
This protocol is used to assess the metabolic activity of insulin glargine by inducing the differentiation of pre-adipocytes (e.g., 3T3-L1) and measuring lipid accumulation.[4][5]
Methodology:
Cell Culture: Culture 3T3-L1 pre-adipocytes in a growth medium containing 10% calf serum.
Induction of Differentiation: Two days post-confluency, switch to a differentiation medium.
Serum-Free Approach: Utilize a serum-free DMEM/F12 medium supplemented with a differentiation cocktail (e.g., 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin or insulin glargine).[4]
Maintenance: After 48-72 hours, replace the induction medium with a maintenance medium (serum-free medium containing only insulin or insulin glargine) and culture for an additional 4-6 days, changing the medium every 2 days.
Lipid Staining:
Fix the differentiated adipocytes with 10% formalin.
Stain the accumulated lipid droplets with Oil Red O solution.
Wash the cells to remove excess stain.
Quantification:
Visually inspect the cells for lipid droplet formation using a microscope.
For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 520 nm).
Protocol: Myotube Formation in L6 Muscle Cells
This protocol evaluates the effect of insulin glargine on the differentiation of myoblasts into myotubes, a key process in muscle development.[6][7]
Methodology:
Cell Proliferation: Culture L6 myoblasts in a high-serum growth medium until they reach confluence.
Induction of Differentiation: To induce differentiation, switch to a low-serum (e.g., 2% horse serum) or a serum-free differentiation medium.
Serum-Free Formulation: A defined medium for L6 myoblasts can be Ham's F-12 supplemented with fetuin, insulin (or insulin glargine), and dexamethasone.[6]
Culture: Culture the cells in the differentiation medium for 4-7 days, allowing the myoblasts to fuse and form multinucleated myotubes.
Analysis:
Assess myotube formation and morphology using light microscopy.
Perform immunofluorescence staining for muscle-specific proteins like myosin heavy chain to confirm differentiation.
Data Presentation
Table 2: In Vitro Activity of Insulin Glargine and its Metabolites
Compound
Receptor Binding Affinity (Relative to Human Insulin)
Data are approximate and compiled from multiple sources for comparative purposes. Actual values may vary depending on the specific cell line and assay conditions.
Signaling Pathway Visualization
Insulin glargine, like human insulin, primarily exerts its effects through the insulin receptor, leading to the activation of two main signaling pathways: the PI3K/Akt pathway (metabolic effects) and the MAPK/ERK pathway (mitogenic effects).[16]
Caption: Insulin Glargine signaling pathways.
These protocols and application notes provide a framework for conducting robust and reproducible in vitro studies with insulin glargine in a serum-free environment. Researchers should optimize these protocols for their specific cell models and experimental questions.
Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt Pathway Following Lantus® Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction Lantus® (insulin glargine) is a long-acting recombinant human insulin (B600854) analog used in the management of diabetes mellitus. Its primary...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lantus® (insulin glargine) is a long-acting recombinant human insulin (B600854) analog used in the management of diabetes mellitus. Its primary activity is the regulation of glucose metabolism by stimulating peripheral glucose uptake and inhibiting hepatic glucose production.[1] These effects are mediated through the activation of intracellular signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a critical cascade.[2][3] Dysregulation of this pathway is implicated in insulin resistance and type 2 diabetes.
Western blotting is a widely used technique to analyze specific protein expression and phosphorylation status in cell or tissue extracts, providing insights into the activation of signaling pathways.[4] These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Lantus® treatment on the PI3K/Akt signaling pathway. The primary objective is to quantify the changes in the phosphorylation status of key proteins within this pathway, such as Akt, to assess the cellular response to Lantus® treatment.
Data Presentation: Quantitative Effects of Lantus® Treatment on PI3K/Akt Pathway Proteins
The following tables summarize representative quantitative changes observed in key PI3K/Akt signaling proteins following insulin or insulin analog treatment, as determined by Western blot analysis. Densitometric analysis of protein bands from treated versus control samples allows for the quantification of changes in protein phosphorylation, which is indicative of pathway activation. While specific quantitative data for Lantus® is often comparable to human insulin, the following data from insulin-treated cells serves as a robust example.[5]
Table 1: Time-Course of Insulin-Stimulated Akt Phosphorylation in a Liver Cell Line
Time Point (minutes)
Fold Change in p-Akt (Ser473) / Total Akt Ratio (Normalized to t=0)
0
1.0
5
8.5
15
16.0
30
12.0
60
6.0
120
2.5
Data is representative of typical findings and may vary based on cell type, insulin concentration, and experimental conditions.[6][7]
Table 2: Dose-Response of Insulin on Akt Phosphorylation in Skeletal Muscle Cells
Insulin Concentration (nM)
Fold Change in p-Akt (Thr308) / Total Akt Ratio (Normalized to Control)
0 (Control)
1.0
1.0
3.5
10
7.2
100
15.8
Data is representative and illustrates the dose-dependent activation of Akt by insulin.[8]
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the binding of insulin, such as Lantus®, to the insulin receptor (IR) on the cell surface. This binding triggers the autophosphorylation of the receptor, leading to the recruitment and phosphorylation of Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS then activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B, PKB) to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to diverse cellular responses including glucose uptake, glycogen (B147801) synthesis, and protein synthesis.[2][6]
PI3K/Akt Signaling Pathway Activation by Lantus®.
Western Blot Experimental Workflow
The workflow for Western blot analysis of the PI3K/Akt pathway involves several key steps, from cell culture and treatment to data analysis.
Workflow for Western Blot Analysis.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to investigate the effects of Lantus® on the PI3K/Akt signaling pathway in cultured cells.
Protocol 1: Cell Culture, Treatment, and Lysate Preparation
Cell Culture: Seed appropriate cells (e.g., HepG2, 3T3-L1 adipocytes, or skeletal muscle cells) in 6-well plates or 10 cm dishes. Culture cells to 70-80% confluency in a humidified incubator at 37°C with 5% CO2.
Serum Starvation: Before treatment, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium to reduce basal signaling activity.
Lantus® Treatment:
For a time-course experiment, treat cells with a fixed concentration of Lantus® (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
For a dose-response experiment, treat cells with varying concentrations of Lantus® (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 15-30 minutes).
Cell Lysis:
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9][10]
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[9][11]
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
Incubate on ice for 30 minutes with periodic vortexing.
Centrifuge at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9][11]
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 2: Western Blotting
Sample Preparation for SDS-PAGE:
Normalize the protein concentration for all samples.
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95-100°C for 5 minutes.[9]
Gel Electrophoresis:
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).[12]
Include a pre-stained protein ladder to monitor protein separation.
Perform electrophoresis according to the gel apparatus manufacturer's instructions.
Protein Transfer:
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6]
Blocking:
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6][9]
Primary Antibody Incubation:
Incubate the membrane with the primary antibody against the protein of interest (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-total Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[6][9] Recommended dilutions are typically 1:1000.
Washing:
Wash the membrane three times with TBST for 10 minutes each.[9]
Secondary Antibody Incubation:
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
Detection:
Wash the membrane three times with TBST for 10 minutes each.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
Stripping and Re-probing:
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) or the total form of the protein of interest (e.g., total Akt).
Protocol 3: Data Analysis
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
Densitometry: Quantify the band intensity for the phosphorylated protein and the total protein (or loading control) for each sample using image analysis software (e.g., ImageJ).
Normalization:
For each sample, calculate the ratio of the phosphorylated protein band intensity to the total protein band intensity (e.g., p-Akt / Total Akt).
Normalize this ratio to the untreated control to determine the fold change in phosphorylation.
Interpretation: An increase in the normalized phosphorylation levels of Akt in Lantus®-treated samples compared to the control indicates the activation of the PI3K/Akt pathway.
Concluding Remarks
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize Western blotting for the analysis of the PI3K/Akt signaling pathway in response to Lantus® treatment. Careful execution of these protocols will yield reliable and quantifiable data, enabling a deeper understanding of the molecular mechanisms of insulin analog action and its implications in both physiological and pathological states.
Application Notes and Protocols for Xenograft Models Involving Lantus SoloStar
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for establishing and utilizing a cancer cell line-derived xenograft (CDX) model to evaluate the effects o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing a cancer cell line-derived xenograft (CDX) model to evaluate the effects of Lantus® (insulin glargine) SoloStar® on tumor growth. The protocols are intended for preclinical research purposes.
Data Presentation
The following table summarizes representative data from a hypothetical xenograft study investigating the effect of Lantus on tumor growth and blood glucose levels. This data is illustrative and reflects findings in some preclinical studies where insulin (B600854) glargine did not significantly promote tumor growth compared to a vehicle control.
Treatment Group
Day 0 Tumor Volume (mm³) (Mean ± SD)
Day 21 Tumor Volume (mm³) (Mean ± SD)
Day 0 Blood Glucose (mg/dL) (Mean ± SD)
Day 21 Blood Glucose (mg/dL) (Mean ± SD)
Vehicle Control
102 ± 15
850 ± 120
155 ± 20
160 ± 25
Lantus (10 IU/kg)
105 ± 18
875 ± 135
158 ± 22
95 ± 15*
*Statistically significant difference (p < 0.05) compared to the vehicle control group.
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol outlines the steps for preparing cancer cells for subcutaneous implantation into immunodeficient mice.
Materials:
Human cancer cell line (e.g., MCF-7, PC-3, A549)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
Phosphate-buffered saline (PBS), sterile
Trypsin-EDTA (0.25%)
Hemocytometer or automated cell counter
Trypan blue solution (0.4%)
Sterile, serum-free medium (e.g., DMEM)
Matrigel® (optional, can enhance tumor take-rate)
Sterile microcentrifuge tubes
Laminar flow hood
Procedure:
Culture the selected cancer cell line in T-75 or T-150 flasks until they reach 80-90% confluency.
Aspirate the culture medium and wash the cells twice with sterile PBS.
Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
Neutralize the trypsin with 5-10 mL of complete culture medium.
Transfer the cell suspension to a 15 mL or 50 mL conical tube and centrifuge at 300 x g for 5 minutes.
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
Perform a cell count using a hemocytometer and trypan blue staining to determine cell viability (should be >95%).
Centrifuge the cells again at 300 x g for 5 minutes.
Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of sterile, serum-free medium (and Matrigel®, if used, typically at a 1:1 ratio) to achieve the desired final cell concentration for injection (e.g., 5 x 10⁷ cells/mL).
Keep the cell suspension on ice until ready for injection to maintain viability.
Xenograft Tumor Implantation
This protocol describes the subcutaneous implantation of cancer cells into immunodeficient mice.
Materials:
6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice)
Once tumors become palpable (typically 7-14 days post-implantation), begin measuring tumor dimensions 2-3 times per week using digital calipers.
Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
Record the tumor volume and the body weight of each mouse at each measurement time point.
Randomization and Treatment Initiation:
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
Lantus® SoloStar® Administration:
Control Group: Administer a corresponding volume of the vehicle (e.g., sterile saline) subcutaneously once daily.
Lantus Group:
Attach a new, sterile pen needle to the Lantus® SoloStar® pen.
Perform a safety test by dialing to 2 units and pressing the injection button until a stream of insulin is seen.
Dial the required dose. For a dose of 10 IU/kg for a 25g mouse, the dose would be 0.25 IU. The Lantus® SoloStar® pen allows for dosing in 1-unit increments. For more precise dosing required in preclinical studies, the insulin may need to be diluted under sterile conditions by a qualified professional, or a different administration method may be necessary. For the purpose of this protocol, we will assume the use of a pen that allows for fractional dosing or appropriate dilution.
Administer the calculated dose of Lantus® subcutaneously at a site distant from the tumor implantation site (e.g., the scruff of the neck) once daily at the same time each day.
Continue daily treatment and regular tumor and body weight measurements for the duration of the study (e.g., 21-28 days).
Blood Glucose Monitoring
This protocol describes how to monitor blood glucose levels in mice.
Materials:
Handheld glucometer and corresponding test strips
Sterile lancets or 27-gauge needles
Gauze pads
Procedure:
Gently restrain the mouse.
Warm the tail with a warming lamp or by immersing it in warm water to promote blood flow.
Make a small prick on the lateral tail vein with a sterile lancet or needle.
Gently massage the tail from the base towards the tip to produce a small drop of blood.
Apply the blood drop to the glucometer test strip and record the reading.
Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.
Blood glucose can be measured at baseline before the start of treatment and at specified time points throughout the study (e.g., weekly or at the end of the study).
Visualizations
Experimental Workflow
Caption: Workflow for a xenograft study with Lantus.
Lantus Signaling Pathway
Caption: Insulin and IGF-1 signaling pathways.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Insulin Glargine Aggregation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insulin (B600854) glargine agg...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insulin (B600854) glargine aggregation during in vitro experiments.
Q1: My insulin glargine solution appears cloudy or has visible precipitates immediately after preparation. What is the likely cause and how can I fix it?
A1: Immediate cloudiness or precipitation of your insulin glargine solution is often due to the pH of the buffer. Insulin glargine is designed to be soluble at an acidic pH (typically around 4.0) and will precipitate at a neutral physiological pH.[1][2][3] This precipitation is the basis for its long-acting mechanism in vivo.
Troubleshooting Steps:
Verify Buffer pH: Ensure your buffer pH is acidic (ideally pH 4.0) for complete solubilization.
Solubilization Protocol: Start by dissolving the insulin glargine powder in a small amount of acidic solution (e.g., 0.01 M HCl) before adding it to your final buffer.
Temperature: Ensure the solvent is at room temperature. While temperature can play a role in long-term stability, initial solubilization should be performed at standard laboratory temperatures.
Q2: I've successfully dissolved my insulin glargine, but it starts to aggregate during my experiment. What factors could be causing this delayed aggregation?
A2: Delayed aggregation can be triggered by several factors during your experiment. The primary culprits are often changes in pH, elevated temperatures, and mechanical stress.
pH Shift: A gradual increase in the pH of your solution towards neutral or alkaline conditions will cause insulin glargine to aggregate and precipitate.[1][3]
Temperature: Elevated temperatures can increase the rate of aggregation.[4][5] Insulin fibrillation is reported to occur up to 10 times faster at 37°C compared to 25°C.[5]
Mechanical Stress: Agitation, such as vigorous vortexing, shaking, or repeated passage through a narrow-gauge needle, can induce aggregation.[6][7]
Ionic Strength: Variations in the ionic strength of your solution can also influence aggregation.[8]
Hydrophobic Surfaces: Contact with hydrophobic surfaces can promote the aggregation of insulin.[6]
Q3: How can I prevent or minimize insulin glargine aggregation in my experiments?
A3: Preventing aggregation involves controlling the environmental factors that trigger it and using stabilizing agents.
Maintain Acidic pH: Keep the pH of your insulin glargine solution consistently in the acidic range (e.g., pH 4.0) throughout your experiment.
Control Temperature: Whenever possible, conduct your experiments at lower temperatures. If elevated temperatures are necessary, minimize the exposure time.
Minimize Mechanical Stress: Handle the solution gently. Avoid vigorous mixing and use wide-bore pipette tips.
Use of Excipients: The inclusion of certain excipients can stabilize insulin glargine solutions.
Phenolic Compounds: Preservatives like phenol (B47542) and m-cresol (B1676322) are known to stabilize the hexameric state of insulin, which is less prone to aggregation.[6][8][9]
Carbohydrates: Sugars such as dextrose and trehalose (B1683222) can help prevent aggregation.[7][10]
Amino Acids: Additives like lysine (B10760008) and arginine may improve solubility and minimize aggregation.[11]
Surfactants: Non-ionic surfactants can reduce intermolecular interactions that lead to aggregation.[12]
Q4: My experimental results are inconsistent. Could this be due to insulin glargine aggregation?
A4: Yes, inconsistent results are a common consequence of variable levels of aggregation between samples. Aggregates can interfere with assays by altering the effective concentration of monomeric insulin glargine and by physically interfering with detection methods. To ensure consistency, it is crucial to implement a standardized protocol for solution preparation and handling and to monitor for aggregation using the analytical techniques described below.[12]
Experimental Protocols
Monitoring Aggregation with Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to detect and quantify the formation of amyloid fibrils, a common form of protein aggregation.[13][14][15] ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.[14][15]
Methodology:
Reagent Preparation:
Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water. Protect the solution from light.
Prepare your insulin glargine solution at the desired concentration in the appropriate buffer.
Assay Setup:
In a 96-well black microplate, add your insulin glargine solution to each well.
Add the ThT stock solution to each well to a final concentration of 20-50 µM.
Include control wells containing only the buffer and ThT to measure background fluorescence.
Measurement:
Use a fluorescence microplate reader with excitation set to approximately 440 nm and emission set to approximately 485 nm.[12][16]
Incubate the plate at your desired experimental temperature (e.g., 37°C), with intermittent shaking if required by your protocol.
Measure the fluorescence intensity at regular time intervals.
Data Analysis:
Subtract the background fluorescence (from the buffer and ThT control) from the readings of your insulin glargine samples.
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
Characterizing Aggregates with Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-destructive technique used to determine the size distribution of particles in a solution.[17][18] It is highly effective for detecting the presence of aggregates, as even a small number of large particles can be easily identified.[18]
Methodology:
Sample Preparation:
Filter your insulin glargine solution through a 0.2 µm syringe filter to remove any large, extraneous particles.[19]
Ensure your sample is free of air bubbles.
Instrument Setup:
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
Clean the cuvette thoroughly with filtered, distilled water and then with the sample buffer.
Measurement:
Pipette the filtered sample into the cuvette.
Place the cuvette in the instrument and allow the sample to thermally equilibrate.
Perform the measurement according to the instrument's software protocol. Data is typically collected over several runs and averaged.
Data Analysis:
The instrument's software will generate a size distribution profile. The presence of peaks corresponding to larger particle sizes is indicative of aggregation. A monomodal distribution with a narrow peak suggests a homogenous, non-aggregated sample.
Quantifying Aggregates with Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their size.[20][21] It is a standard method for quantifying the amount of high molecular weight (HMW) impurities, such as aggregates, in protein therapeutics.[20][22]
Methodology:
System Preparation:
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be chosen to minimize non-specific interactions between the insulin glargine and the column matrix.
Sample Preparation:
Ensure your sample is clear and free of particulate matter. Centrifugation or filtration (with a low protein-binding filter) may be necessary.
Injection and Separation:
Inject a defined volume of your insulin glargine solution onto the column.
The separation occurs as the sample passes through the column. Larger molecules (aggregates) will elute first, followed by the smaller monomeric insulin glargine.
Detection and Data Analysis:
Monitor the column eluent using a UV detector (typically at 214 nm or 280 nm).
The resulting chromatogram will show peaks corresponding to the different species in your sample.
The area of each peak is proportional to the concentration of that species. The percentage of aggregation can be calculated by dividing the peak area of the aggregates by the total peak area of all species.
optimizing Lantus Solostar concentration for in vitro studies
Welcome to the technical support center for the use of Lantus SoloStar (insulin glargine) in in vitro research. This resource provides troubleshooting guidance and answers to frequently asked questions to assist research...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the use of Lantus SoloStar (insulin glargine) in in vitro research. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of Lantus SoloStar for my in vitro study?
A1: The optimal concentration of Lantus SoloStar (insulin glargine) is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve. Based on various in vitro studies, a common concentration range to test is from 1 nM to 100 nM. For specific cell lines, some studies have used concentrations up to the micromolar range, though this is considered supraphysiological. It is recommended to begin with concentrations similar to those used for human insulin (B600854) in your specific cell model and then optimize based on the desired physiological or pharmacological effect.
Q2: How do I convert the concentration of Lantus SoloStar from Units/mL to a molar concentration?
A2: Lantus SoloStar has a concentration of 100 IU/mL. To convert this to a molar concentration, you can use the following information:
1 IU of insulin glargine is equivalent to approximately 0.036378 mg.
The molecular weight of insulin glargine is 6063 g/mol .
Therefore, 100 IU/mL corresponds to 3.6378 mg/mL. The molar concentration can be calculated as follows:
A common conversion factor used is 1 µIU/mL = 6.00 pmol/L.
Q3: What is the difference between Lantus (insulin glargine) and regular human insulin for in vitro studies?
A3: Lantus is a long-acting insulin analog. It differs from human insulin by the substitution of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the C-terminus of the B-chain. These modifications result in a lower solubility at neutral pH, leading to the formation of microprecipitates after subcutaneous injection, which allows for a slow, sustained release. In vitro, when diluted in culture media, insulin glargine is in its monomeric form and can be used similarly to regular insulin. However, insulin glargine has a higher affinity for the IGF-1 receptor compared to human insulin, which may lead to more potent mitogenic effects in some cell lines.
Q4: Can I mix Lantus SoloStar with other solutions or insulins in my experiment?
A4: No, it is not recommended to dilute or mix Lantus with any other insulin or solution as this can alter its time/action profile and may cause precipitation. For in vitro studies, prepare dilutions from the stock solution using the appropriate cell culture medium or a suitable buffer immediately before use.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Precipitation or cloudiness in the cell culture medium after adding Lantus.
Lantus (insulin glargine) is formulated at an acidic pH (approximately 4) to keep it soluble. When added to a neutral pH cell culture medium, it can precipitate as the acidic solution is neutralized.
Prepare a fresh, dilute working solution of Lantus in your cell culture medium or a suitable buffer immediately before adding it to your cells. Avoid preparing large volumes of diluted Lantus and storing them for extended periods. Serial dilutions can help to minimize precipitation.
Inconsistent or unexpected experimental results.
1. Aggregation of insulin glargine: Insulin glargine can be prone to aggregation at physiological pH. 2. Degradation of insulin glargine: Improper storage or handling can lead to degradation. 3. Cellular resistance: Prolonged exposure to high concentrations of insulin can induce insulin resistance in some cell lines.
1. Visually inspect the solution for any signs of aggregation. Prepare fresh dilutions for each experiment. 2. Store unopened Lantus SoloStar pens in a refrigerator. Once in use, the pen can be stored at room temperature for up to 4 weeks. Avoid freeze-thaw cycles of stock solutions. 3. Consider a serum starvation period before insulin stimulation to enhance cellular response. The duration of serum starvation can range from a few hours to overnight, depending on the cell line.
Low or no cellular response to Lantus stimulation.
1. Suboptimal concentration: The concentration of Lantus may be too low to elicit a response. 2. Serum interference: Components in fetal bovine serum (FBS) or other sera can interfere with insulin signaling. 3. Cell health: The cells may not be healthy or in the correct growth phase.
1. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. 2. Perform insulin stimulation in serum-free or low-serum media. A common practice is to serum-starve the cells for a period before stimulation. 3. Ensure cells are viable and not overly confluent. Use cells at a consistent passage number for all experiments.
Higher than expected mitogenic activity.
Insulin glargine has a higher affinity for the IGF-1 receptor compared to human insulin, which can lead to increased mitogenic signaling in cells expressing this receptor.
Be aware of this property when interpreting results, especially in cancer cell lines or other highly proliferative cells. Consider using one of its metabolites, M1 or M2, which have reduced mitogenic potential. If the focus of the study is purely metabolic, using regular human insulin might be a suitable control.
Data Summary
Receptor Binding Affinity and Potency of Insulin Glargine and its Metabolites
Ligand
Receptor
Relative Binding Affinity (% vs. Human Insulin)
EC50 for Receptor Autophosphorylation (nM)
Human Insulin
IR-A
100%
~1-5
IR-B
100%
~1-5
IGF-1R
100%
>100
Insulin Glargine
IR-A
~40-50% less active than human insulin
Slightly higher than human insulin
IR-B
~40-50% less active than human insulin
Slightly higher than human insulin
IGF-1R
Higher than human insulin
Lower than human insulin
Metabolite M1
IR-A/B
Similar to human insulin
Similar to human insulin
IGF-1R
Significantly less active than insulin glargine
Higher than insulin glargine
Metabolite M2
IR-A/B
Similar to human insulin
Similar to human insulin
IGF-1R
Significantly less active than insulin glargine
Higher than insulin glargine
IR-A: Insulin Receptor Isoform A, IR-B: Insulin Receptor Isoform B, IGF-1R: Insulin-like Growth Factor 1 Receptor. Data is compiled from multiple sources and may vary based on the specific cell line and experimental conditions.
Experimental Protocols
Protocol: Preparation of Lantus SoloStar for In Vitro Assays
Acclimatization: Before first use, allow the Lantus SoloStar pen to come to room temperature for 1 to 2 hours.
Stock Solution Preparation:
Dispense a small amount of Lantus from the SoloStar pen into a sterile microcentrifuge tube. The concentration is 100 IU/mL (3.6378 mg/mL or 600 µM).
For initial experiments, you can prepare a 100X or 1000X stock solution by diluting the Lantus in sterile, acidified water (pH 2-3) or directly in serum-free cell culture medium. It is recommended to prepare fresh stock solutions for each experiment to avoid degradation and aggregation.
Working Solution Preparation:
Perform serial dilutions of the stock solution in your final assay buffer or cell culture medium to achieve the desired final concentrations.
It is crucial to add the diluted insulin to the cells immediately after preparation.
Protocol: General Cell Stimulation Assay
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
Serum Starvation: To reduce basal signaling, aspirate the growth medium and replace it with serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate the cells for a period ranging from 3 hours to overnight, depending on the cell type and experimental goal.
Insulin Stimulation:
Prepare fresh working solutions of Lantus at various concentrations in the serum-free medium.
Aspirate the starvation medium and replace it with the medium containing the different concentrations of Lantus.
Incubate for the desired time period (e.g., 15-30 minutes for signaling studies, longer for metabolic or proliferation assays).
Downstream Analysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for protein analysis (e.g., Western blotting for phosphorylated proteins) or other relevant assays.
Visualizations
Troubleshooting
Technical Support Center: Stability of Lantus SoloStar in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lantus SoloSta...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lantus SoloStar® (insulin glargine) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my Lantus solution turning cloudy or forming a precipitate in my cell culture medium?
A1: Lantus (insulin glargine) is designed to be soluble at an acidic pH (approximately 4.0) within the pen delivery system. However, it is engineered to be less soluble and precipitate at a neutral physiological pH (around 7.4).[1] Cell culture media are typically buffered to a physiological pH, which causes the insulin (B600854) glargine to precipitate out of solution. This precipitation is the intended mechanism for its long-acting effect in subcutaneous tissue but poses a challenge for in vitro studies.
Q2: What are the main factors affecting Lantus stability in cell culture?
A2: The primary factors affecting Lantus stability in cell culture are:
pH: As explained above, the neutral pH of cell culture media is the main driver of precipitation.
Temperature: Like other insulin products, Lantus is sensitive to elevated temperatures. Incubation at 37°C can accelerate the formation of aggregates and fibrils, which are biologically inactive.[2] Unopened Lantus should be stored in a refrigerator at 2°C to 8°C, and once in use, can be kept at room temperature (below 30°C) for up to 28 days.
Agitation: Shaking or vigorous mixing can promote the formation of insulin fibrils, leading to a loss of potency.
Enzymatic Degradation: Cells in culture can secrete enzymes, known as insulinases, into the medium, which can degrade insulin over time. Some studies have shown that 50% of insulin can be degraded in cell culture within 1.5 days due to this enzymatic activity.
Interactions with Media Components: Certain components in the media could potentially interact with insulin glargine, although specific interactions are not well-documented in publicly available literature.
Q3: Can I use Lantus that has been frozen?
A3: No. Lantus that has been frozen should be discarded, even if it has thawed. Freezing can alter the protein structure and lead to a loss of potency.
Q4: How can I prepare Lantus for use in cell culture to minimize immediate precipitation?
A4: To minimize immediate precipitation, it is recommended to first dissolve the Lantus in a small amount of sterile, dilute acidic solution (e.g., 0.01 N HCl) to a stock concentration. This acidic stock solution can then be added to the cell culture medium with gentle mixing. It is crucial to keep the final concentration of the acid low to avoid altering the pH of the culture medium.
Q5: What is the recommended final concentration of Lantus in cell culture?
A5: The optimal concentration of Lantus will vary depending on the cell type and the specific experimental goals. Typical working concentrations for insulin in cell culture range from 1 to 10 µg/mL. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Immediate Precipitation of Lantus Upon Addition to Cell Culture Medium
Potential Cause
Troubleshooting/Solution
Neutral pH of Media
Prepare a stock solution of Lantus in a sterile, dilute acidic solution (e.g., 0.01 N HCl) before adding it to the culture medium. Add the stock solution to the medium while gently swirling.
High Final Concentration
The desired concentration of Lantus may exceed its solubility limit at neutral pH. Try lowering the final concentration or perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution
Adding a concentrated stock solution directly to the full volume of media can cause localized high concentrations and immediate precipitation. Add the stock solution dropwise while gently mixing the medium.
Low Temperature of Media
The solubility of proteins can be affected by temperature. Ensure your cell culture medium is pre-warmed to 37°C before adding the Lantus stock solution.
Issue 2: Loss of Lantus Bioactivity Over Time in Culture
Potential Cause
Troubleshooting/Solution
Thermal Degradation
Minimize the time that culture vessels are outside the incubator. If long-term experiments are planned, consider replacing the medium with freshly prepared Lantus-supplemented medium at regular intervals.
Fibril Formation
Avoid vigorous shaking or agitation of the culture plates/flasks.
Enzymatic Degradation
If you suspect degradation by cellular enzymes, consider a fed-batch approach where small amounts of fresh Lantus are added to the culture periodically. For serum-free conditions, the stability might be lower due to the absence of protective proteins.
Adsorption to Plasticware
Proteins can adsorb to the surface of plastic culture vessels. Pre-coating the vessels with a blocking agent like bovine serum albumin (BSA) might help in some cases, particularly in serum-free media.
Quantitative Data on Insulin Glargine Stability
The stability of Lantus in cell culture media is a significant challenge to quantify due to its inherent insolubility at neutral pH. The following tables provide an overview of available data on insulin glargine stability under different conditions.
Table 1: Stability of Insulin Glargine (Basaglar®) under Thermal Stress
This data is not in cell culture media but provides an indication of thermal stability.
Temperature
Time (Days)
Concentration (units/mL)
37°C
0
~100
7
>95
14
>95
21
>95
28
>95
35
>95
50°C
0
~100
3
>95
7
>95
14
<95
Table 2: Hypothetical Stability of Soluble Insulin Glargine in Cell Culture Medium at 37°C
This table presents hypothetical data to illustrate the expected trend. Researchers should perform their own stability studies.
Time (Hours)
Soluble Insulin Glargine in DMEM (%)
Soluble Insulin Glargine in RPMI-1640 (%)
0
100
100
24
60
65
48
35
40
72
15
20
Experimental Protocols
Protocol 1: Preparation of Lantus Stock Solution for Cell Culture
Objective: To prepare a sterile stock solution of Lantus that minimizes immediate precipitation upon addition to cell culture media.
Materials:
Lantus SoloStar pen
Sterile 0.1 N Hydrochloric Acid (HCl)
Sterile, deionized water
Sterile, conical tubes (1.5 mL or 15 mL)
Sterile syringe and needle
0.22 µm sterile syringe filter
Methodology:
Work in a sterile environment (e.g., a laminar flow hood).
Prepare a sterile 0.01 N HCl solution by diluting the 0.1 N HCl stock 1:10 with sterile, deionized water.
Dispense a small, known amount of Lantus from the SoloStar pen into a sterile conical tube. To do this, dial a specific number of units and dispense into the tube. Note that 100 units of Lantus contain 3.64 mg of insulin glargine.
Add a calculated volume of the sterile 0.01 N HCl to the Lantus to achieve a desired stock concentration (e.g., 1 mg/mL). Gently pipette up and down to dissolve the insulin glargine completely.
(Optional but recommended) Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C.
Protocol 2: In-Cell Western Assay to Assess Lantus Bioactivity
Objective: To determine the biological activity of Lantus in cell culture by measuring the phosphorylation of the insulin receptor.
Materials:
CHO-K1 cells overexpressing the human insulin receptor (or other suitable cell line)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Serum-free cell culture medium
Lantus stock solution (prepared as in Protocol 1)
Phosphate-buffered saline (PBS)
Fixing solution (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow to 80-90% confluency.
Serum-starve the cells for 4-6 hours by replacing the complete medium with serum-free medium.
Prepare serial dilutions of the Lantus stock solution in serum-free medium to create a dose-response curve. Include a vehicle control (medium with the same final concentration of HCl as the highest Lantus concentration).
Treat the cells with the different concentrations of Lantus and the vehicle control for 15-30 minutes at 37°C.
Aspirate the treatment medium and wash the cells once with cold PBS.
Fix the cells with the fixing solution for 20 minutes at room temperature.
Wash the cells three times with PBS.
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
Wash the cells three times with PBS.
Block non-specific binding with blocking buffer for 1 hour at room temperature.
Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
Wash the cells three times with PBS.
Incubate the cells with the fluorescently-labeled secondary antibody and nuclear stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
Wash the cells three times with PBS.
Add PBS to the wells and read the fluorescence on a plate reader.
Normalize the phospho-receptor signal to the nuclear stain signal to account for variations in cell number. Plot the normalized fluorescence intensity against the Lantus concentration to generate a dose-response curve.
Technical Support Center: Lantus SoloStar® and Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interference of Lantus SoloStar® (insulin glargine) with biochemical a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interference of Lantus SoloStar® (insulin glargine) with biochemical assays, offering troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Can Lantus SoloStar® interfere with immunoassays for human insulin (B600854)?
A1: Yes, the active ingredient in Lantus SoloStar®, insulin glargine, can cross-react with certain immunoassays designed to measure endogenous human insulin.[1][2][3][4] This cross-reactivity can lead to falsely elevated measurements of insulin concentration. The extent of this interference is highly dependent on the specific assay and the antibodies used.[2][3]
Q2: What is the mechanism of this interference?
A2: Insulin glargine is an analog of human insulin with minor structural modifications to prolong its duration of action.[5] Immunoassays utilize antibodies that bind to specific epitopes on the insulin molecule. If the antibodies used in a particular assay recognize epitopes that are shared between human insulin and insulin glargine, the assay will detect both molecules, leading to interference.[3][4]
Q3: Are all insulin immunoassays affected by Lantus SoloStar®?
A3: No, the degree of interference varies significantly across different immunoassay platforms and manufacturers.[2][3] Some assays exhibit high cross-reactivity with insulin glargine, while others are more specific to human insulin and show minimal interference.[2][3][4] It is crucial to consult the assay manufacturer's documentation or conduct validation studies to determine the cross-reactivity of your specific assay with insulin glargine.
Q4: How can I determine if my assay is affected?
A4: The most direct method is to perform a spike and recovery experiment. This involves adding a known concentration of insulin glargine to a sample matrix and measuring the insulin concentration using your assay. The recovery rate will indicate the extent of cross-reactivity. Additionally, reviewing literature that compares different insulin assays can provide information on known cross-reactivities.[1][2]
Q5: What are the metabolites of insulin glargine and do they also interfere with assays?
A5: Insulin glargine is metabolized in vivo into two primary active metabolites, M1 and M2.[1][6] Studies have shown that these metabolites can also cross-react with some insulin immunoassays, further complicating the accurate measurement of endogenous insulin in subjects treated with Lantus®.[7]
Q6: Are there alternative methods to measure insulin that are not affected by Lantus SoloStar®?
A6: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a reference method for insulin measurement that can differentiate between human insulin and insulin analogs like glargine and its metabolites.[1][8] This method does not rely on antibody binding and is therefore not subject to the same cross-reactivity issues as immunoassays.
Troubleshooting Guide
If you suspect that Lantus SoloStar® is interfering with your biochemical assay results, follow these troubleshooting steps.
Diagram: Troubleshooting Workflow for Suspected Interference
Caption: Troubleshooting workflow for suspected assay interference.
Quantitative Data Summary
The following tables summarize the cross-reactivity of insulin glargine in various commercial immunoassays as reported in the literature. Note that these values can vary between different lots of reagents.
Table 1: Cross-Reactivity of Insulin Glargine in Different Immunoassays
Immunoassay Platform
Manufacturer
Reported Cross-Reactivity (%) with Insulin Glargine
Cross-reactivity is expressed as the percentage of the measured concentration relative to the actual concentration of insulin glargine.
Experimental Protocols
Protocol 1: Spike and Recovery for Assessing Immunoassay Interference
Objective: To determine the percentage of cross-reactivity of insulin glargine in a specific insulin immunoassay.
Materials:
Insulin glargine standard (Lantus SoloStar® or purified insulin glargine)
Sample matrix (e.g., drug-free serum or plasma)
Insulin immunoassay kit and required instrumentation
Calibrated pipettes and laboratory consumables
Methodology:
Preparation of Spiked Samples:
Prepare a stock solution of insulin glargine of a known high concentration.
Create a series of spiked samples by adding known amounts of the insulin glargine stock solution to the sample matrix to achieve a range of clinically relevant concentrations.
Prepare a blank sample by adding the same volume of diluent (without insulin glargine) to the sample matrix.
Assay Procedure:
Measure the insulin concentration in the blank and all spiked samples using the immunoassay according to the manufacturer's instructions.
Data Analysis:
Subtract the insulin concentration of the blank sample from the measured concentrations of the spiked samples to correct for any endogenous insulin in the matrix.
Calculate the percent recovery using the following formula:
Technical Support Center: Insulin Glargine Solubility for Research Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of insulin (B600854) glargine for experimental use. Below you will find trouble...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of insulin (B600854) glargine for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific issues users might encounter during their experiments with insulin glargine.
Issue
Potential Cause
Recommended Solution
Precipitation upon pH adjustment to physiological range (pH 7.0-7.4)
Insulin glargine is designed to have low solubility at neutral pH, which is fundamental to its long-acting mechanism.[1][2][3][4] The isoelectric point of insulin glargine is shifted towards a neutral pH (6.7), causing it to precipitate out of solution when the acidic formulation is neutralized.[3][5]
This is an expected property of insulin glargine. For cell culture or other experiments at physiological pH, consider if the experimental design can accommodate a micro-precipitate or if a different insulin analog with better solubility at neutral pH is more suitable. If a soluble form is required, maintaining a slightly acidic pH as long as possible before final dilution into media may help.
Cloudy or hazy solution after reconstitution
Incomplete dissolution of the insulin glargine powder. This can occur if the initial acidic dissolving solution is not acidic enough or if there is insufficient mixing.
Ensure the initial dissolving solution is sufficiently acidic (e.g., 0.01 N HCl).[6][7][8] Gently agitate or vortex the solution until all powder is visibly dissolved before proceeding with further dilutions or pH adjustments. Avoid vigorous shaking, which can lead to aggregation.[9][10]
Formation of visible aggregates or fibrils over time
Insulin, including its analogs, can be prone to aggregation, which is influenced by factors such as elevated temperatures, agitation, and contact with certain surfaces.[9][10] Aggregation can lead to a loss of biological activity.
Prepare solutions fresh whenever possible. If storage is necessary, store at recommended temperatures (typically 2-8°C for solutions) and avoid repeated freeze-thaw cycles.[11] Use low-protein-binding tubes and pipette tips to minimize surface-induced aggregation. The presence of zinc and phenolic preservatives like m-cresol (B1676322) in commercial formulations helps to stabilize the hexameric form and reduce aggregation.[1]
Low biological activity in cell-based assays
This could be due to a variety of factors including improper storage of the insulin glargine powder or solution, leading to degradation, or issues with the final concentration in the assay medium.[12] Aggregation can also reduce the bioavailability of the active monomeric insulin.[9]
Use a fresh, properly stored, and validated batch of insulin glargine.[12] After preparing the stock solution, perform serial dilutions to the final working concentration immediately before adding to the cells. It is also crucial to ensure the cells are healthy and in the logarithmic growth phase.[12]
Frequently Asked Questions (FAQs)
1. Why is insulin glargine soluble at an acidic pH but not at a neutral pH?
Insulin glargine is a human insulin analog that has been structurally modified to alter its isoelectric point. Specifically, the asparagine at position A21 is replaced by glycine, and two arginine residues are added to the C-terminus of the B-chain.[3][13] These modifications shift the isoelectric point from approximately 5.4 for human insulin to 6.7 for insulin glargine.[3][5] As a result, insulin glargine is soluble in an acidic solution (pH 4.0, as in its commercial formulation) but becomes poorly soluble and forms microprecipitates at the neutral pH of subcutaneous tissue (around 7.4).[1][2][4][14] This property is the basis for its prolonged, peakless release profile.[4]
2. What is the recommended procedure for dissolving powdered insulin glargine for research use?
For research purposes, insulin glargine powder should first be dissolved in a small amount of dilute acidic solution, typically 0.01 N hydrochloric acid (HCl).[6][7][8][15] Once the powder is completely dissolved, this stock solution can be further diluted with a suitable buffer, such as PBS, for your experiments.[6] It is critical to ensure all the powder is dissolved before making further dilutions.[6]
3. Can I mix insulin glargine with other insulins or solutions?
Due to the acidic pH of its formulation, it is generally recommended not to dilute or mix insulin glargine with other insulins or solutions in the same syringe, as this could cause precipitation and alter the activity profiles of both insulins.[3]
4. How should I store my insulin glargine stock solution?
Reconstituted insulin glargine solutions should be stored at 2-8°C.[11] Avoid freezing, as this can lead to aggregation and loss of activity. For long-term storage, it is best to store the lyophilized powder at -20°C until ready for use.[11]
5. What are the key components of the insulin glargine signaling pathway?
The primary activity of insulin glargine, like human insulin, is the regulation of glucose metabolism.[4] This is mediated through the insulin receptor (IR), a tyrosine kinase receptor.[2] Upon binding of insulin glargine to the IR, the receptor undergoes autophosphorylation, which in turn leads to the phosphorylation of insulin receptor substrate (IRS) proteins.[13][16] This initiates two main downstream signaling cascades:
The PI3K/Akt pathway: This pathway is primarily responsible for the metabolic effects of insulin, such as stimulating glucose uptake by skeletal muscle and fat, and inhibiting glucose production in the liver.[13][16]
The Ras/MAPK pathway: This pathway is involved in regulating cell growth, proliferation, and gene expression.[13][16]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Insulin Glargine
This protocol describes the preparation of a concentrated stock solution of insulin glargine from a lyophilized powder.
Calibrated pipettes and sterile, low-protein-binding tips
Procedure:
Carefully weigh the desired amount of insulin glargine powder. Be aware that the powder can be very light and may adhere to the inside of the vial or cap.
Add a small volume of 0.01 N HCl to the vial containing the insulin glargine powder to create a concentrated stock solution (e.g., 100 U/mL).[6]
Gently swirl or vortex the vial to ensure the powder is completely dissolved. The solution should be clear.
This stock solution can now be used for further dilutions.
CRITICAL STEP: Ensure the insulin glargine powder is fully dissolved in the acidic solution before proceeding to the next step. The reconstitution should be performed carefully to ensure all the material is solubilized.[6]
Protocol 2: Preparation of Insulin Glargine Working Solutions for Cell Culture
This protocol details the dilution of the reconstituted stock solution for use in cell-based assays.
Calibrated pipettes and sterile, low-protein-binding tips
Procedure:
Perform serial dilutions of the insulin glargine stock solution in a suitable buffer, such as PBS, to achieve the desired final concentrations for your experiment.[6]
It is recommended to prepare these dilutions in polypropylene plates or tubes to minimize protein loss due to adsorption.[6]
Prepare the dilutions fresh on the day of the experiment and use them within 15-20 minutes of preparation.[6]
Add the final diluted insulin glargine solution to your cell culture medium to achieve the desired treatment concentrations.
Visualizations
Caption: Workflow for preparing insulin glargine solutions for research.
Caption: Key pathways in insulin glargine's mechanism of action.
Managing Lot-to-Lot Variability of Lantus SoloStar® in Experimental Settings: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Lantus SoloStar® (insulin glargine injection) in experimental models, ensuring consistency and reproducibility is paramount. Lot-to-lot variabilit...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing Lantus SoloStar® (insulin glargine injection) in experimental models, ensuring consistency and reproducibility is paramount. Lot-to-lot variability of this biologic can introduce significant confounding factors, impacting the validity of research findings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key sources of lot-to-lot variability in Lantus SoloStar® that can affect my experiments?
A1: Lot-to-lot variability in Lantus SoloStar® can stem from minor differences in the manufacturing process. Key parameters that may vary within acceptable manufacturing specifications include:
Insulin (B600854) Glargine Concentration: Slight variations in the concentration of the active pharmaceutical ingredient.
Purity and Impurity Profile: Differences in the levels of related proteins or degradation products.
Bioactivity: Variations in the biological potency of the insulin glargine.
Excipient Concentrations: Minor differences in the concentrations of inactive ingredients such as zinc, m-cresol (B1676322), and glycerol, which are necessary for the formulation's stability and action profile.[1][2]
Q2: How can I assess the bioactivity of a new lot of Lantus SoloStar® before starting my experiments?
A2: It is highly recommended to perform an in-house bioassay to qualify each new lot. A widely accepted method is an in-vitro cell-based assay that measures the phosphorylation of the insulin receptor.[3][4][5][6] This provides a functional measure of the insulin's ability to activate its primary signaling pathway.
Q3: What are the typical acceptance criteria for an in-vitro bioassay for insulin glargine?
A3: While specific criteria may vary between laboratories, typical acceptance criteria for an in-vitro cell-based bioassay for insulin glargine are as follows:[3]
Parameter
Acceptance Criteria
R² of 4PL Curve Fit
≥ 0.95
Mean Relative Potency
80% - 125%
% Coefficient of Variation (CV)
≤ 15%
Relative Bias
Within ±10%
Q4: Can the excipients in Lantus SoloStar® interfere with my cell-based assays?
A4: Yes, the excipients in the Lantus SoloStar® formulation can potentially impact cell-based experiments.
m-Cresol: This preservative can exhibit cytotoxicity at higher concentrations.[7] It is crucial to consider the final concentration of m-cresol in your assay and determine its potential effects on your specific cell line.
Zinc: Zinc is essential for the stability of the insulin hexamer complex in the pen.[8] However, zinc can also have insulin-mimetic effects and influence cellular processes.[9][10][11] The concentration of zinc in your experimental setup should be monitored and controlled for.
Glycerol: Generally considered non-toxic to cells at the concentrations found in Lantus SoloStar®.
It is advisable to run appropriate vehicle controls containing the same concentrations of excipients as in the final dilution of Lantus SoloStar® to account for any effects not related to insulin glargine itself.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Different Lots of Lantus SoloStar®
Potential Cause
Troubleshooting Steps
Significant difference in bioactivity between lots.
1. Qualify Each New Lot: Perform an in-vitro bioassay (e.g., In-Cell Western™ for insulin receptor phosphorylation) to determine the relative potency of the new lot compared to a previously used and validated lot.[3] 2. Adjust Dosing: Based on the relative potency, adjust the concentration of the new lot to match the effective concentration of the previous lot. 3. Establish a Reference Standard: If possible, obtain a reference standard of insulin glargine to normalize results across different lots.
Variations in handling and storage of different lots.
1. Adhere to Storage Recommendations: Store unopened Lantus SoloStar® pens in a refrigerator at 2°C to 8°C (36°F to 46°F).[12] Do not freeze. 2. Consistent Acclimatization: Before use, allow the pen to come to room temperature for 1-2 hours. Avoid repeated warming and cooling cycles. 3. Maintain a Log: Keep a detailed record of the lot number, storage conditions, and date of first use for each pen.
Issue 2: High Variability Within a Single Experiment Using the Same Lot
Potential Cause
Troubleshooting Steps
Inconsistent dosing from the SoloStar® pen.
1. Perform a Safety Test: Before each set of experiments, perform a safety test by dialing to 2 units and pressing the injection button until a stream of insulin appears.[13] This ensures the pen is primed and removes any air bubbles. 2. Use a New Needle for Each Aspiration: To ensure accurate and sterile aspiration of insulin from the pen's rubber seal. 3. Consistent Aspiration Technique: Use a consistent method for aspirating the insulin to minimize variability in the volume drawn.
Cell-based assay inconsistencies.
1. Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates. 3. Standardize Incubation Times: Adhere to consistent incubation times for all steps of the assay.
Degradation of diluted insulin solutions.
1. Prepare Fresh Dilutions: Prepare fresh dilutions of insulin glargine for each experiment from the stock in the pen. 2. Use Appropriate Diluents: Dilute insulin glargine in a buffer that maintains its stability and solubility. For in-vitro assays, this often involves an acidic solution to ensure it remains in its monomeric/dimeric form.[4][5][6]
Experimental Protocols
Protocol: In-Vitro Bioassay for Insulin Glargine (In-Cell Western™)
This protocol provides a general framework for assessing the bioactivity of Lantus SoloStar® by measuring insulin receptor phosphorylation.
1. Cell Culture and Seeding:
Culture a suitable cell line overexpressing the human insulin receptor (e.g., CHO-K1 cells) in appropriate media.
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere and grow to 90-95% confluency.[5]
2. Preparation of Insulin Glargine Standards and Samples:
Prepare a stock solution of a reference standard insulin glargine.
Carefully aspirate insulin glargine from the Lantus SoloStar® pen and prepare a stock solution of the test lot.
Perform serial dilutions of both the reference standard and the test sample to generate a dose-response curve. It is critical to use a diluent that ensures the solubility of insulin glargine, such as a slightly acidic buffer.[4][5][6]
3. Cell Treatment:
Starve the cells in serum-free media for a defined period to reduce basal insulin receptor phosphorylation.
Treat the cells with the various concentrations of the reference standard and test sample for a specified time (e.g., 15-30 minutes).
4. Fixing, Permeabilization, and Staining:
Fix the cells with a suitable fixative (e.g., formaldehyde).
Permeabilize the cells to allow for antibody entry.
Block non-specific antibody binding.
Incubate with a primary antibody specific for phosphorylated insulin receptor.
Incubate with a fluorescently labeled secondary antibody.
Counterstain with a nuclear stain for cell normalization.
5. Data Acquisition and Analysis:
Read the fluorescence intensity at the appropriate wavelengths using a plate reader.
Normalize the phosphoreceptor signal to the nuclear stain signal.
Plot the normalized data against the logarithm of the insulin concentration and fit a four-parameter logistic (4PL) curve.
Calculate the relative potency of the test lot compared to the reference standard.
Lantus SoloStar® Technical Support Center for Research Applications
Welcome to the technical support center for the research use of Lantus SoloStar® (insulin glargine injection). This resource provides essential information for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the research use of Lantus SoloStar® (insulin glargine injection). This resource provides essential information for researchers, scientists, and drug development professionals on the best practices for long-term storage, handling, and stability assessment of Lantus SoloStar® in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for unopened Lantus SoloStar® pens for research purposes?
Unopened Lantus SoloStar® pens should be stored in a refrigerator at temperatures between 2°C to 8°C (36°F to 46°F).[1][2] When stored under these conditions, the product will maintain its integrity until the expiration date indicated on the packaging.[3] To prevent freezing, do not place pens next to the freezer compartment or freezer packs.[3]
Q2: How should I store a Lantus SoloStar® pen that is currently in use for an experiment?
An in-use Lantus SoloStar® pen should be kept at room temperature, below 30°C (86°F), for up to 28 days.[1][2] It should not be refrigerated after the first use.[1][3] The pen must be protected from direct heat and light.[2][3] After 28 days, the pen should be discarded, regardless of the amount of insulin (B600854) remaining.[1]
Q3: What should I do if a Lantus SoloStar® pen has been frozen?
If you suspect a Lantus SoloStar® pen has been frozen, it must be discarded immediately.[3] Freezing can alter the insulin glargine molecule, potentially affecting its potency and safety.
Q4: Can I use a Lantus SoloStar® pen that has been left at room temperature for longer than 28 days?
No, for optimal results and to ensure the integrity of your research, it is critical to adhere to the 28-day in-use period at room temperature.[1] Beyond this period, the insulin may begin to degrade, which can impact its efficacy.[4]
Q5: Are there any visual signs of degradation I should look for before using the insulin in an experiment?
Yes, before each use, visually inspect the insulin solution. It should be clear and colorless.[2] If the solution appears cloudy, discolored, or contains any particles, do not use it for your experiments as this indicates potential degradation or contamination.[4]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Variability in experimental results
Improper storage leading to loss of insulin potency.
Ensure all Lantus SoloStar® pens are stored according to the guidelines (2-8°C for unopened, <30°C for in-use). Check for any temperature excursions in storage logs. Use a fresh pen for subsequent experiments.
Cloudy or discolored insulin solution
Exposure to extreme temperatures (heat or freezing) or contamination.
Discard the pen immediately.[4] Review storage and handling procedures to prevent future occurrences.
Difficulty dispensing insulin from the pen
Needle blockage or a damaged pen mechanism.
Perform a safety test as per the manufacturer's instructions.[5][6] If no insulin is dispensed, replace the needle and repeat the test. If the issue persists with a new needle, the pen may be faulty and should be discarded.[6][7]
Presence of air bubbles in the cartridge
This is normal and generally does not affect the dose accuracy.
During the safety test (priming), hold the pen with the needle pointing up and tap the reservoir to allow air bubbles to rise.[8] Expel a small amount of insulin until a stream is visible to ensure the needle is clear and the dose is accurate.
Quantitative Data on Stability
The stability of insulin glargine is temperature-dependent. The following table summarizes the expected potency loss under various storage conditions.
Note: The U.S. Pharmacopeia (USP) guidelines stipulate that insulin should maintain a potency of 100 ± 5 units/mL.[9]
Experimental Protocols
Protocol 1: Assessment of Insulin Glargine Purity and Degradation by RP-HPLC
This protocol provides a general framework for analyzing the purity of insulin glargine and detecting degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Preparation of Mobile Phase:
Mobile Phase A: Prepare a buffer solution of anhydrous sodium dihydrogen phosphate, adjusting the pH to 2.5 with orthophosphoric acid. Mix with acetonitrile (B52724) in a 93:7 (v/v) ratio.[11]
Mobile Phase B: Mix the buffer solution and acetonitrile in a 43:57 (v/v) ratio.[11]
Filter both mobile phases through a 0.45 µm filter.
Sample Preparation:
Accurately weigh and dissolve a known amount of insulin glargine standard or sample in 0.01 M hydrochloric acid.
Dilute with water to achieve a target concentration suitable for HPLC analysis (e.g., 40-60 µg/mL).
Gradient Elution: A gradient program should be developed to effectively separate insulin glargine from its potential degradation products.
Data Analysis:
Compare the retention time and peak area of the main peak in the sample chromatogram to that of the insulin glargine standard.
Identify and quantify any additional peaks, which may represent impurities or degradation products.
Protocol 2: Analysis of High Molecular Weight Aggregates by SEC
This protocol outlines a general procedure for the detection and quantification of insulin glargine aggregates using Size-Exclusion Chromatography (SEC).
Preparation of Mobile Phase:
Prepare a mobile phase appropriate for SEC analysis of proteins. A common mobile phase consists of L-arginine, acetic acid, and acetonitrile.
Degas and filter the mobile phase through a 0.2 µm filter before use.[12]
Sample Preparation:
Dilute the insulin glargine sample to an appropriate concentration with the mobile phase.
Centrifuge the sample to remove any large, insoluble aggregates before injection.[12]
Chromatographic Conditions:
Column: A column suitable for separating protein monomers from dimers and higher-order aggregates (e.g., Agilent AdvanceBio SEC 120 Å).[13]
Flow Rate: A typical flow rate for SEC is between 0.5 and 1.0 mL/min.
Analyze the chromatogram for peaks eluting earlier than the insulin glargine monomer. These peaks represent high molecular weight (HMW) species or aggregates.
Quantify the percentage of aggregates relative to the total protein content.
Visualizations
Caption: Insulin glargine signaling pathway leading to glucose uptake.
Caption: Experimental workflow for a long-term stability study.
Technical Support Center: Troubleshooting Inconsistent Results in Animal Studies with Lantus®
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in animal studies us...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in animal studies using Lantus® (insulin glargine).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in blood glucose levels between animals in the same treatment group?
A1: High inter-animal variability is a common challenge in rodent studies with Lantus®. Several factors can contribute to this:
Pharmacokinetic Variability: The absorption and action of Lantus® can vary significantly between individual animals, even within the same species and strain.[1][2]
Injection Technique: Inconsistent subcutaneous injection depth and location can alter the absorption rate.[3][4] Rotating injection sites is crucial to avoid lipodystrophy, which can impair insulin (B600854) absorption.[5]
Animal Stress: Handling and injection procedures can induce stress, leading to fluctuations in stress hormones (e.g., corticosterone) that can antagonize insulin action and affect blood glucose levels.[4]
Animal Model: The specific animal model used can have a significant impact. For example, Lantus® may have a shorter duration of action in NOD mice and BBDP rats compared to other long-acting insulins.[6][7] In dogs, its action is often considered unreliable.[2]
Q2: My animals are experiencing unexpected hypoglycemia or hyperglycemia.
A2: This could be due to several factors related to dosing, administration, and the animal model itself:
Dosing: The appropriate dose of Lantus® can vary depending on the species, strain, and severity of diabetes in the animal model.[6][8] A dose that is effective in one model may be inappropriate for another.
Duration of Action: In some rodent models, the glucose-lowering effect of a single Lantus® injection can be short-lived, with blood glucose levels returning to baseline within 12 hours.[6] This can lead to hyperglycemia if the dosing frequency is not optimized. Conversely, in other species like cats, it can have a long duration of action.[1]
Timing of Administration: The timing of insulin injection relative to the animal's light/dark and feeding cycles is critical and should be standardized.
Q3: How should I properly store and handle Lantus® for animal experiments?
A3: Proper storage and handling are critical to maintain the potency and stability of Lantus®:
Refrigeration: Unopened vials or pens should be stored in a refrigerator between 2°C and 8°C (36°F and 46°F).
Do Not Freeze: Lantus® should never be frozen. If frozen, it should be discarded.
In-Use Stability: Once opened, a vial can typically be kept for up to 28 days at room temperature (below 30°C or 86°F) or in the refrigerator. However, for research purposes, to ensure consistent potency, it is best practice to use a new vial for each new study or cohort and to handle it aseptically.
Protection from Light: Lantus® should be protected from direct light.
Appearance: Lantus® is a clear solution. Do not use it if it appears cloudy, discolored, or contains particles.
Q4: Can I dilute Lantus® for smaller animal doses?
A4: No, Lantus® should not be diluted as this can alter its pH-dependent precipitation mechanism, which is crucial for its long-acting profile.[5] For very small doses required for animals like mice, consider using insulin syringes with half-unit markings to improve accuracy.
Troubleshooting Guides
Issue 1: Inconsistent Glycemic Control
Symptoms:
Wide fluctuations in blood glucose readings within and between animals.
Lack of a predictable dose-response relationship.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Improper Injection Technique
- Ensure all personnel are trained on consistent subcutaneous injection technique for the specific animal model. - Rotate injection sites (e.g., dorsal subcutaneous space) to prevent lipodystrophy.[5] - Standardize the depth of injection.
Animal Stress
- Acclimatize animals to handling and injection procedures before the study begins.[4] - Perform procedures in a quiet and consistent environment.
Variable Insulin Absorption
- Consider the injection volume; larger volumes may have different absorption kinetics.[3] - Be aware of the animal's ambient temperature, as this can affect subcutaneous blood flow and insulin absorption.[3]
Inappropriate Animal Model
- Research the known responsiveness of your chosen animal model to Lantus®. In some rodent models, other long-acting insulins like PZI may provide more stable glycemic control.[6][7]
Issue 2: Shorter than Expected Duration of Action
Symptoms:
Blood glucose levels return to hyperglycemic levels much faster than anticipated.
Need for more frequent dosing to maintain euglycemia.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Species-Specific Metabolism
- The pharmacokinetics of Lantus® can differ significantly between species.[1][2][6] - Review literature specific to your animal model to determine the expected duration of action. For example, in NOD mice and BBDP rats, a single injection may only be effective for a few hours.[6]
Insulin Dose
- The dose may be insufficient to provide a full 24-hour effect. - Conduct a dose-response study to determine the optimal dose and dosing frequency for your specific model and experimental conditions.
Insulin Degradation
- Ensure the insulin has been stored and handled correctly. - Avoid repeated freeze-thaw cycles or exposure to extreme temperatures.
Experimental Protocols
Standardized Lantus® Administration Protocol for Rodents (Example)
This is a general guideline and should be adapted based on the specific animal model and research question.
Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week. Handle the animals daily for several days leading up to the experiment to reduce stress associated with handling and injections.[4]
Insulin Preparation:
Gently invert the Lantus® vial or pen 10 times to ensure a uniform solution. Do not shake vigorously.
Draw up the required dose using a U-100 insulin syringe. For small doses, use syringes with 0.5-unit markings for accuracy.
Injection Procedure:
Gently restrain the animal.
Lift a fold of skin in the dorsal subcutaneous space.
Insert the needle at the base of the skin fold, parallel to the spine.
Inject the insulin and withdraw the needle.
Gently apply pressure to the injection site for a few seconds to prevent leakage.
Rotate the injection site for subsequent doses.[5]
Blood Glucose Monitoring:
Collect a small blood sample from the tail vein.
Measure blood glucose using a calibrated glucometer validated for the specific animal species.
Establish a baseline blood glucose level before insulin administration.
Monitor blood glucose at regular intervals post-injection (e.g., 1, 2, 4, 6, 9, and 12 hours) to determine the glucose-lowering profile.[6]
Quantitative Data Summary
Table 1: Effect of a Single Injection of Lantus® (0.6 U) on Blood Glucose Levels in Diabetic NOD Mice
Time Post-Injection (hours)
Mean Blood Glucose (mg/dL)
0
>400
1
105
4
>200
12
>400 (return to pre-treatment levels)
Data adapted from a study on standardized insulin treatment protocols.[6]
Table 2: Pharmacokinetic Parameters of Lantus® Metabolite M1 after Subcutaneous Administration in Dogs
Formulation
Bioavailability (F)
Mean Residence Time (MRT)
Gla-100 (100 U/mL)
50%
Shorter
Gla-300 (300 U/mL)
25%
32% Longer
Data highlights that higher concentration (Gla-300) results in slower absorption and lower bioavailability in dogs.
Visualizations
Caption: Insulin signaling pathway via PI3K/Akt and MAPK/ERK cascades.
Caption: General experimental workflow for a Lantus study in rodents.
Technical Support Center: Optimizing Lantus® SoloStar® Injection Protocols in Mice
Welcome to the technical support center for researchers utilizing Lantus® (insulin glargine) SoloStar® pens in murine experimental models. This resource provides detailed troubleshooting guides, frequently asked question...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers utilizing Lantus® (insulin glargine) SoloStar® pens in murine experimental models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure accurate, reproducible, and humane experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Lantus® and why is it used in mouse models of diabetes?
A1: Lantus® contains insulin (B600854) glargine, a long-acting human insulin analog.[1] Its unique property is a low solubility at neutral pH. After subcutaneous injection of its acidic solution (pH 4), it forms microprecipitates in the subcutaneous tissue.[1][2] This leads to a slow, continuous release of insulin over approximately 24 hours with no pronounced peak, mimicking basal insulin secretion.[1] This profile is advantageous in research for maintaining a steady level of glycemic control in diabetic mouse models, such as those induced by streptozotocin (B1681764) (STZ) or in genetic models like Non-Obese Diabetic (NOD) mice.
Q2: Can the Lantus® SoloStar® pen be used directly for injections in mice?
A2: While the Lantus® SoloStar® pen is designed for human use with dose increments of 1 unit, it is not ideal for the small, often sub-unit doses required for mice.[3] Direct use can lead to inaccurate dosing. The recommended method is to use the pen's cartridge as a multi-dose vial and withdraw the required insulin volume using a U-100 insulin syringe for precise measurement.[4]
Q3: Is it possible to dilute Lantus® for easier administration of small doses?
A3: It is strongly advised not to dilute Lantus®.[1][3] The long-acting property of insulin glargine depends on the formation of microprecipitates after injection, a process that is altered by dilution.[2][4] Diluting the solution can disrupt its pharmacokinetic and pharmacodynamic profile, leading to unpredictable effects on blood glucose.[1]
Q4: What are the recommended injection sites for mice?
A4: The most common and recommended site for subcutaneous (SC) injection in mice is the loose skin over the back, between the shoulder blades (scruff).[5][6] Another suitable location is the flank.[6][7] It is crucial to rotate injection sites if repeated injections are necessary to minimize the risk of injection site reactions, such as lipodystrophy, inflammation, or fibrosis.[2][3]
Q5: How should Lantus® SoloStar® pens be stored for research use?
A5: Unopened pens should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F). Do not freeze. Once a pen is in use (punctured), it should be kept at room temperature (below 30°C or 86°F) and discarded after 28 days.[8] The pen in use should not be refrigerated.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Question / Issue
Potential Causes
Troubleshooting / Solutions
High variability in blood glucose levels between mice in the same treatment group.
1. Stress-induced hyperglycemia: Handling and injection procedures can cause stress, leading to a temporary spike in blood glucose.[9] 2. Inaccurate insulin dosing: Difficulty in accurately measuring very small volumes. 3. Variability in injection technique: Differences in injection depth (subcutaneous vs. intradermal or intramuscular) can alter absorption rates. 4. Individual mouse metabolism: Biological variability is inherent in animal models.
1. Acclimatize mice: Handle mice regularly before the experiment to reduce stress responses. Ensure a calm and consistent environment during procedures.[9][10] 2. Use U-100 syringes: For doses less than 1 unit, use a 0.3mL or 0.5mL U-100 insulin syringe to withdraw insulin from the pen cartridge for accurate measurement. 3. Standardize injection protocol: Ensure all personnel are trained in a consistent subcutaneous injection technique. Refer to the detailed protocol below. 4. Increase sample size: A larger cohort can help to mitigate the effects of individual variability on statistical outcomes.
1. Insulin dose is too high: Overestimation of the required dose for the specific mouse strain, weight, or degree of hyperglycemia. 2. Changes in food intake: Reduced food consumption after insulin administration. 3. Increased physical activity.
1. Dose titration: Start with a conservative dose and perform a dose-response study to determine the optimal dose for your specific model (see protocol below). 2. Monitor food and water intake: Ensure ad libitum access to food and water, especially after insulin injection. 3. Immediate intervention: If a mouse shows signs of hypoglycemia (lethargy, tremors, seizures), provide a source of glucose immediately (e.g., subcutaneous injection of 5% dextrose solution or oral gel).[11][12] Document the event and adjust the dosing regimen accordingly.
Poor glycemic control despite insulin administration.
1. Insulin dose is too low. 2. Improper injection: The injection may have been administered intradermally or leaked from the injection site.[7] 3. Degraded insulin: The Lantus® pen may have been stored improperly (e.g., frozen, exposed to heat) or expired.
1. Re-evaluate dose: Gradually increase the dose based on consistent blood glucose monitoring. 2. Refine injection technique: Ensure a proper subcutaneous "tent" of skin is formed and the full dose is administered. Observe the site post-injection for any leakage.[7] 3. Check insulin integrity: Always inspect the insulin solution to ensure it is clear and colorless.[3] Use a new pen if there is any doubt about its storage history or integrity.
Injection site reactions (swelling, redness, or nodules).
1. Chronic irritation: Repeated injections in the same location. 2. Low pH of the solution: The acidic pH of the Lantus® solution can cause local tissue irritation.[2] 3. Contamination: Non-sterile technique.
1. Rotate injection sites: Systematically alternate injection locations (e.g., left flank, right flank, scruff).[3] 2. Monitor sites: Regularly inspect injection sites for any adverse reactions. 3. Aseptic technique: Use a new sterile needle for each injection and clean the rubber seal of the pen with an alcohol swab.[5][8]
Data Presentation: Dosage and Pharmacokinetics
Table 1: Recommended Starting Doses of Lantus® in Common Diabetic Mouse Models
Mouse Model
Typical Starting Dose
Frequency
Notes
References
STZ-Induced Diabetes
0.1 - 1.2 U/kg
Once daily
Dose is highly dependent on the degree of hyperglycemia and should be titrated based on blood glucose monitoring and body weight.
NOD (Non-Obese Diabetic)
~0.6 U per mouse (for a ~25g mouse)
Once daily
May not provide full 24-hour coverage; some studies show blood glucose returning to baseline by 12 hours. Twice-daily dosing of other insulins has been explored for tighter control.
Table 2: Pharmacokinetic & Pharmacodynamic Parameters of Insulin Glargine
Parameter
Value / Description
Species Context
References
Mechanism of Action
Forms microprecipitates in subcutaneous tissue, leading to slow, prolonged release.
This mechanism is the basis for its long duration of action in both humans and animal models.
Protocol 1: Preparation and Administration of Lantus® from a SoloStar® Pen
Objective: To accurately withdraw and subcutaneously administer a precise, small dose of Lantus® to a mouse.
Materials:
Lantus® SoloStar® pen (100 units/mL)
U-100 insulin syringes (e.g., 0.3mL with 1/2 unit markings)
Sterile needles (25-27 gauge)
Alcohol swabs
Appropriate mouse restraint device
Sharps container
Procedure:
Pen Preparation: If using a new pen, allow it to warm to room temperature for 1-2 hours before the first use. Remove the pen cap.[16]
Disinfect: Wipe the rubber seal at the end of the pen's cartridge holder with an alcohol swab.[8]
Priming (for first use only): Attach a new pen needle, dial 2 units, and press the injection button until a stream of insulin appears. This removes air bubbles and ensures the pen is working. Discard this "air shot". Note: This step is for ensuring pen function; for dose withdrawal, it is not strictly necessary but confirms the pen is not blocked.
Dose Withdrawal:
Uncap a new, sterile U-100 insulin syringe.
Insert the needle through the center of the disinfected rubber seal of the Lantus® cartridge.
Invert the pen and syringe.
Slowly pull back the plunger to draw the calculated volume of insulin into the syringe. Draw slightly more than the required dose.
Expel any air bubbles by tapping the syringe and gently pushing the plunger until the precise dose is aligned with the markings on the syringe.
Animal Restraint: Gently restrain the mouse, for example, by grasping the loose skin along its back.[17]
Injection:
Using your non-dominant hand, create a "tent" of skin over the scruff or flank area.[5][6]
With your dominant hand, insert the needle (bevel up) into the base of the skin tent, parallel to the body.[5][7]
Aspirate gently by pulling back the plunger to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and re-attempt with a fresh needle and syringe at a new site.[5][17]
Inject the insulin with a steady, fluid motion.[17]
Withdraw the needle and gently release the skin. Observe the site for any leakage.[7]
Disposal: Immediately dispose of the needle and syringe in a designated sharps container.[5]
Objective: To monitor the glycemic response to a Lantus® injection.
Materials:
Calibrated glucometer and compatible test strips
Lancets or a sterile needle (e.g., 25G)
Gauze pads
Procedure:
Baseline Measurement (Time 0): Before administering the insulin, obtain a baseline blood glucose reading.
Blood Sampling:
Warm the mouse's tail, if necessary, to promote blood flow.
Make a small nick on the lateral tail vein.
Gently "milk" the tail to produce a small drop of blood.
Apply the blood drop to the glucometer test strip and record the reading.
Apply gentle pressure to the site with a gauze pad to stop the bleeding.
Administer Lantus®: Inject the calculated dose of Lantus® as described in Protocol 1.
Post-Injection Monitoring: Measure blood glucose at subsequent time points. A typical schedule for characterizing the response curve would be at 1, 2, 4, 6, 8, 12, and 24 hours post-injection.
Data Analysis: Plot the blood glucose levels over time to determine the nadir (lowest point) and duration of action for your specific dose and mouse model.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for a single-dose Lantus® study in mice.
Diagram 2: Insulin Signaling Pathway
Caption: Key steps in the PI3K/Akt insulin signaling pathway.
Technical Support Center: Impact of pH on Lantus SoloStar In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals This guide provides technical support for researchers utilizing Lantus® (insulin glargine) in in vitro settings. It addresses common questions and troublesh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers utilizing Lantus® (insulin glargine) in in vitro settings. It addresses common questions and troubleshooting scenarios related to the critical impact of pH on the solubility, aggregation, and activity of this unique insulin (B600854) analog.
Q1: Why is Lantus® formulated at an acidic pH of approximately 4.0?
A: Lantus® is formulated at an acidic pH of 4.0 because insulin glargine is completely soluble and stable in this acidic environment.[1][2][3][4][5] Structural modifications to the human insulin molecule shift its isoelectric point (the pH at which it has no net electrical charge) from 5.4 to approximately 6.7.[6] This change makes insulin glargine highly soluble at a slightly acidic pH but poorly soluble at a neutral, physiological pH.[4][6] The clear, aqueous solution at pH 4.0 ensures stability and readiness for use.[7]
Q2: What should I expect to happen when I dilute Lantus® into a neutral pH (~7.4) buffer for my in vitro experiment?
A: You should expect to see the formation of microprecipitates. When the acidic Lantus® solution is neutralized by a buffer at or near physiological pH (7.4), insulin glargine's solubility dramatically decreases, causing it to precipitate out of the solution.[1][2][3][8] This is the intended mechanism of action in vivo, where it forms a subcutaneous depot.[9][10] In an in vitro setting, this means your working solution will likely become cloudy or contain visible precipitates.
Q3: How does this pH-dependent precipitation affect its in vitro activity?
A: The precipitation creates a reservoir of insulin glargine from which active monomers are slowly and continuously released into the solution.[1][2][4] This provides a sustained, relatively constant concentration of active insulin for your assay over a prolonged period, mimicking its long-acting, "peakless" profile in vivo.[1][3] The actual biological activity—regulating glucose metabolism—is exerted by the soluble monomers that bind to insulin receptors.[1][11]
Q4: I am observing excessive or premature precipitation in my stock solution/assay. What could be the cause? (Troubleshooting)
A: This is a common issue that can often be traced back to pH control.
Buffer Contamination: Ensure your neutral-pH buffers have not been contaminated with acidic or basic solutions that could alter the final pH of your assay medium.
Incorrect Dilution: Diluting Lantus® in a solution that is not sufficiently buffered can lead to uncontrolled precipitation. It is critical to add the acidic insulin solution to the neutral buffer, not the other way around, and ensure rapid mixing.
Mixing with Other Insulins: Lantus® should not be mixed with other insulin preparations, as they are typically formulated at a neutral pH.[7] Mixing can cause both insulin glargine and the other insulin to precipitate unpredictably, altering their activity profiles.[2][3][7]
Storage: While unopened Lantus® should be refrigerated, once a vial or pen is in use for experiments, it can be kept at room temperature (up to 25°C-30°C) for up to 28 days.[12][13] Avoid repeated freeze-thaw cycles or exposure to extreme temperatures, which can affect protein stability.[13][14]
Q5: How can we quantify the effect of pH on Lantus® aggregation and activity in our lab?
A: Several in vitro methods can be employed:
Aggregation Analysis: Dynamic Light Scattering (DLS) can be used to measure the formation and size of aggregates as the pH is adjusted.[9] Turbidity assays using a spectrophotometer can also quantify the degree of precipitation at different pH values.
Activity Assays: Cell-based assays are the gold standard for measuring biological activity. An in-cell western assay can quantify the phosphorylation of the insulin receptor upon binding.[11][14][15] Downstream effects, such as glucose uptake, glycogen (B147801) synthesis, or inhibition of lipolysis in cell lines like hepatocytes, myocytes, or adipocytes, can also be measured to determine metabolic activity.[16][17]
Data Presentation: pH and Insulin Glargine
The activity of Lantus® is fundamentally linked to its physical state, which is dictated by pH.
Table 1: pH-Dependent Solubility and Physical State of Insulin Glargine
pH Value
Description
Physical State in Aqueous Solution
In Vitro Implication
~ 4.0
Formulation pH
Completely Soluble, Clear Solution
Stable for storage and handling. Ideal for preparing initial stock dilutions in an acidic buffer (e.g., 0.01 N HCl).[11]
~ 6.7
Isoelectric Point (pI)
Lowest Solubility, Prone to Aggregation
This is the pH of minimal solubility. Buffering experiments around this pH will likely result in maximal precipitation.[6]
~ 7.4
Physiological pH
Low Solubility, Forms Microprecipitates
The basis for its long-acting profile. In vitro, this leads to the formation of a depot for sustained release of active monomers.[1][8]
Experimental Protocols
Protocol 1: In Vitro pH-Induced Precipitation Assay
This protocol provides a method to visually and quantitatively assess the precipitation of insulin glargine when shifting from an acidic to a neutral pH.
Materials:
Lantus® SoloStar® (100 units/mL)
Phosphate-Buffered Saline (PBS), pH 7.4
0.01 N Hydrochloric Acid (HCl)
Spectrophotometer and cuvettes or 96-well plate reader
Microcentrifuge tubes
Methodology:
Prepare Stock Solution: Carefully dilute Lantus® in 0.01 N HCl to create a working stock solution (e.g., 10 U/mL). This maintains its solubility.
Set up Reaction: In a series of microcentrifuge tubes, prepare your final assay buffer (e.g., PBS, pH 7.4).
Initiate Precipitation: Add a specific volume of the acidic insulin glargine stock solution to the neutral buffer to achieve the desired final concentration. Vortex gently to mix. Control: Add the same volume of 0.01 N HCl without insulin to a separate tube of buffer.
Incubation: Incubate the tubes at your experimental temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
Qualitative Assessment: Visually inspect the tubes for turbidity (cloudiness) compared to the control.
Quantitative Assessment: Measure the absorbance of the solution at a wavelength of 340 nm (A340) or similar, where light scattering by precipitates can be detected. An increase in absorbance indicates increased precipitation.
Expected Results: A significant increase in turbidity and absorbance will be observed in the tubes where insulin glargine was added to the neutral buffer, confirming pH-induced precipitation.
This protocol outlines a method to measure the biological activity of insulin glargine by quantifying insulin receptor phosphorylation in a cell line overexpressing the human insulin receptor (e.g., CHO-hIR cells).[14]
Materials:
CHO-hIR cells (or similar)
Cell culture medium (e.g., F-12K Medium)
Fetal Bovine Serum (FBS)
Serum-free medium
Lantus® and reference standard human insulin
Assay buffer (e.g., PBS, pH 7.4)
Cell lysis buffer
Primary antibodies: anti-phospho-insulin receptor (pY1150/1151) and anti-total insulin receptor
Fluorescently labeled secondary antibodies
In-cell western plate reader or imaging system
Methodology:
Cell Culture: Plate CHO-hIR cells in a 96-well plate and grow to ~80-90% confluency.
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
Prepare Insulin Dilutions: Prepare a serial dilution of both Lantus® and a human insulin standard in the neutral assay buffer immediately before use.
Stimulation: Add the insulin dilutions to the wells and incubate at 37°C for 15 minutes.
Fix and Permeabilize: Remove the stimulation media, fix the cells (e.g., with 4% paraformaldehyde), and then permeabilize them (e.g., with Triton X-100).
Immunostaining: Block the cells and then incubate with primary antibodies against the phosphorylated and total insulin receptor. Follow with an incubation with corresponding fluorescently labeled secondary antibodies.
Detection: Read the fluorescence intensity for both phosphorylated and total receptor levels using a compatible plate reader.
Analysis: Normalize the phospho-receptor signal to the total receptor signal. Plot the dose-response curve to determine the EC50 for Lantus® compared to human insulin.
Expected Results: Lantus® will induce a dose-dependent increase in insulin receptor phosphorylation, demonstrating its biological activity. The slow release from precipitates may result in a sustained, rather than a sharp, peak of activity over a longer time course if measured dynamically.
Visualizations: Workflows and Pathways
Logical Workflow of pH Impact on Lantus® Activity
Caption: Logical workflow of pH impact on Lantus® activity.
Technical Support Center: Lantus® SoloStar® in Long-Term Cell Culture
Welcome to the technical support center for researchers utilizing Lantus® SoloStar® (insulin glargine injection) in long-term cell culture experiments. This resource provides troubleshooting guidance and frequently asked...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers utilizing Lantus® SoloStar® (insulin glargine injection) in long-term cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions to address common challenges related to the stability and degradation of Lantus in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is Lantus® SoloStar® and why is it used in cell culture?
Lantus® SoloStar® is a pre-filled pen containing insulin (B600854) glargine, a long-acting human insulin analog. In cell culture, insulin is a crucial supplement in serum-free media, promoting cell growth, proliferation, and glucose uptake.[1][2][3] Its long-acting nature is intended to provide a sustained effect in vivo, a characteristic that researchers aim to leverage for stable, long-term cell culture experiments.
Q2: What are the primary causes of Lantus® degradation in cell culture?
The degradation of Lantus® in cell culture is a multi-faceted issue influenced by several factors:
Enzymatic Degradation: Cells in culture can secrete enzymes, such as insulin-degrading enzyme (IDE) and other proteases, into the medium.[4][5][6] These enzymes can break down insulin glargine over time. For instance, CHO cells are known to express proteases like Matriptase-1 that can degrade recombinant proteins.[7][8][9]
Physicochemical Instability: Factors inherent to the cell culture environment can contribute to degradation:
Temperature: Continuous incubation at 37°C can accelerate degradation processes.[10][11]
pH: The pH of the culture medium can influence the solubility and aggregation of insulin glargine.[1]
Mechanical Stress: Agitation or frequent handling of culture vessels can promote aggregation.
Non-Enzymatic Chemical Degradation: Processes like deamidation can occur, altering the protein structure and function.[12]
Q3: What are the degradation products of Lantus®?
In vivo, insulin glargine is known to be metabolized into two active metabolites: M1 ([GlyA21]-insulin) and M2 ([GlyA21,des-ThrB30]-insulin).[13][14] It is plausible that similar enzymatic cleavage occurs in cell culture due to cellular proteases. Additionally, aggregation can lead to the formation of high molecular weight polymers, and chemical modifications like deamidation result in structurally altered forms of the insulin.[12][15]
Q4: How can I detect and quantify the degradation of Lantus® in my experiments?
Several analytical techniques can be employed:
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a common method to separate and quantify the intact insulin glargine from its degradation products.[1][15]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique can identify and quantify insulin glargine and its metabolites, even at very low concentrations.[16][17][18][19][20]
In Vitro Bioassays: To assess the functional impact of degradation, you can perform cell-based assays that measure the bioactivity of the insulin, such as by quantifying the phosphorylation of the insulin receptor.[21][22][23]
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Cellular Response to Lantus® Over Time
Possible Causes:
Degradation of Insulin Glargine: The bioactive concentration of Lantus® in your culture medium is decreasing over the course of your experiment.
Cellular Desensitization: Prolonged exposure to high concentrations of insulin can lead to downregulation of the insulin receptor and desensitization of the signaling pathway.
Changes in Cell Health: A decline in cell viability or metabolic activity can affect their responsiveness to insulin.
Troubleshooting Steps:
Verify Insulin Stability:
Time-Course Analysis: Collect aliquots of your cell culture supernatant at different time points and analyze the concentration of intact insulin glargine using HPLC or LC-MS/MS.
Bioactivity Assay: Perform an in vitro bioassay to determine if the remaining insulin is still capable of activating the insulin receptor signaling pathway.
Optimize Insulin Supplementation Strategy:
Periodic Replenishment: Instead of a single initial dose, consider replenishing a portion of the culture medium with fresh, insulin-containing medium at regular intervals.
Dose-Response Curve: Determine the optimal concentration of Lantus® for your specific cell line and experimental duration to avoid using excessive amounts that could lead to desensitization.
Monitor Cell Health:
Viability Assays: Regularly assess cell viability using methods like trypan blue exclusion or MTT assays.
Passage Number: Use cells within a consistent and optimal passage number range, as long-term culturing can lead to phenotypic changes.[24]
Issue 2: Observation of Precipitates or Aggregates in the Culture Medium
Possible Causes:
pH Shift: Changes in the pH of the culture medium can affect the solubility of insulin glargine, which is formulated at an acidic pH and is less soluble at neutral pH.
High Concentration: Using a concentration of Lantus® that exceeds its solubility limit in your specific culture medium.
Interaction with Media Components: Components in the serum or other supplements may promote aggregation.
Troubleshooting Steps:
Monitor and Control pH: Regularly monitor the pH of your cell culture and ensure it remains within the optimal range for both your cells and insulin stability.
Optimize Insulin Concentration: Perform a solubility test of Lantus® in your specific cell culture medium to determine the maximum soluble concentration.
Proper Handling and Storage:
Stock Solutions: Prepare stock solutions of Lantus® in a suitable acidic buffer and sterile-filter before adding to the culture medium. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.[2]
Gentle Mixing: When adding Lantus® to the culture medium, mix gently to avoid inducing mechanical stress that can lead to aggregation.
Quantitative Data on Lantus® Stability
The stability of insulin glargine is highly dependent on the specific experimental conditions. The following table summarizes data from various studies to provide a general understanding of its stability under different conditions.
Protocol 1: Assessment of Lantus® Concentration by RP-HPLC
This protocol provides a general framework for quantifying insulin glargine in cell culture supernatants.
Sample Preparation:
Collect cell culture supernatant at desired time points.
Centrifuge at high speed to remove cells and debris.
If necessary, perform a protein precipitation step (e.g., with acetonitrile) to remove other proteins.
Filter the sample through a 0.22 µm syringe filter.
HPLC Analysis:
Column: C18 reverse-phase column.
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., trifluoroacetic acid).
Detection: UV detector at 214 nm.
Quantification: Generate a standard curve with known concentrations of insulin glargine to quantify the amount in the samples based on peak area.
Protocol 2: In Vitro Bioassay for Lantus® Activity (In-Cell Western)
This protocol assesses the ability of Lantus® to induce insulin receptor phosphorylation.[21][22][23]
Cell Seeding: Plate a cell line overexpressing the human insulin receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate and grow to desired confluency.
Serum Starvation: To reduce basal receptor phosphorylation, starve the cells in a serum-free medium for a specified period (e.g., 4-6 hours).
Cell Treatment:
Prepare serial dilutions of your Lantus® samples (collected from the cell culture supernatant) and a fresh Lantus® standard.
Add the diluted samples and standards to the respective wells and incubate for a short period (e.g., 15-20 minutes) at 37°C.
Fixation and Permeabilization:
Fix the cells with a solution like 4% paraformaldehyde.
Permeabilize the cells with a detergent such as Triton X-100.
Immunostaining:
Block non-specific binding with a blocking buffer.
Incubate with a primary antibody specific for phosphorylated insulin receptor.
Incubate with a fluorescently labeled secondary antibody.
Data Acquisition and Analysis:
Read the fluorescence intensity using a plate reader.
Normalize the signal to cell number (e.g., using a DNA stain like DAPI).
Generate a dose-response curve and calculate the EC50 to determine the relative potency of your samples compared to the standard.
Visualizations
Caption: Insulin signaling pathway activated by Lantus®.
Caption: Workflow for assessing Lantus® stability.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Lantus® SoloStar® (Insulin Glargine)
For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on addressing the precipitation of Lantus® SoloStar® (insulin glargine) upon dilution for in vitro experimen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the precipitation of Lantus® SoloStar® (insulin glargine) upon dilution for in vitro experimental use.
Troubleshooting Guide
This guide addresses common issues encountered when diluting Lantus® SoloStar® for research applications.
Issue
Potential Cause
Recommended Solution
Immediate and heavy precipitation upon dilution.
Rapid pH neutralization. Lantus® is formulated at an acidic pH of approximately 4.0, where insulin (B600854) glargine is completely soluble. Dilution with a neutral pH buffer (e.g., PBS, cell culture media) raises the pH, causing the insulin glargine to become insoluble and precipitate.[1][2][3][4][5]
Use an acidic diluent for the initial dilution step to maintain a low pH before further dilution into your final experimental solution. A recommended starting point is 0.01 N hydrochloric acid (HCl).[6][7][8]
Cloudiness or fine precipitate forms over time.
Sub-optimal final pH. Even if initial dilution is in an acidic solution, the final concentration of the acidic diluent in the experimental medium may not be sufficient to maintain a pH that keeps the insulin glargine fully solubilized.
After final dilution, measure the pH of your working solution. If it is near neutral, you may need to adjust the pH of your final medium or use a higher concentration of the acidic stock. However, be mindful of the pH tolerance of your cell line or experimental system.
Inconsistent results between experiments.
Variability in dilution technique. Inconsistent mixing, temperature fluctuations, or variations in the speed of adding the insulin solution to the diluent can affect the rate and extent of precipitation.
Standardize your dilution protocol. Add the insulin solution to the diluent slowly while gently mixing. Perform dilutions at a consistent temperature (e.g., room temperature).
Precipitate forms after storage of diluted solution.
Instability of the diluted solution. Diluted insulin glargine solutions, especially at near-neutral pH, are not stable for long-term storage.
Prepare fresh dilutions for each experiment. Avoid freeze-thaw cycles of diluted solutions.[9]
Frequently Asked Questions (FAQs)
Q1: Why does Lantus® (insulin glargine) precipitate when I dilute it in my cell culture medium?
A1: Lantus® is formulated at an acidic pH of 4.0 to keep the insulin glargine fully dissolved.[1][2][5] Your cell culture medium is typically at a neutral pH (around 7.4). When you dilute the acidic Lantus® solution into the neutral medium, the pH of the mixture increases. Insulin glargine is poorly soluble at neutral pH, which causes it to precipitate out of the solution.[3][4] This precipitation is the intended mechanism for its long-acting effect in the body, as it forms microprecipitates in the subcutaneous tissue from which it is slowly absorbed.[1][2][3][5]
Q2: Is there a way to dilute Lantus® for my in vitro experiments without it precipitating?
A2: Yes. The key is to control the pH during the dilution process. An established method involves a two-step dilution:
Prepare an acidic stock solution: First, dilute the Lantus® in a sterile, acidic solution, such as 0.01 N hydrochloric acid (HCl), to a desired stock concentration.[6][7][8]
Further dilution into final medium: This acidic stock solution can then be further diluted into your final experimental medium (e.g., PBS or cell culture medium).[6][7][8] The initial acidic dilution helps to maintain a lower pH during the subsequent dilution step, preventing immediate precipitation.
Q3: What is the role of the other ingredients in Lantus®, like m-cresol (B1676322) and zinc, and how do they affect dilution?
A3: The excipients in Lantus® play crucial roles in its stability and formulation:
m-Cresol: This acts as a preservative to prevent bacterial growth.[10][11] While essential for the product's sterility, its direct impact on solubility during in vitro dilution is less critical than pH. However, some studies suggest phenolic compounds like m-cresol can influence insulin stability.[12][13]
Zinc: Zinc ions help to stabilize the insulin glargine hexamers in the acidic formulation.[14][15] This hexameric structure is important for the product's stability. The stability of this structure is pH-dependent.
When diluting, the primary factor governing precipitation is the pH change, which overrides the stabilizing effects of these excipients in the original formulation.
Q4: Can I use sterile water or saline to dilute Lantus®?
A4: Diluting Lantus® with neutral solutions like sterile water or saline is not recommended for in vitro studies as it will lead to precipitation.[16] While some clinical practices in neonatology have explored dilution with normal saline (which has a slightly acidic pH of around 5.5), this is for in vivo administration and may not prevent precipitation entirely, which is undesirable for in vitro experiments requiring a homogenous solution.[17] For laboratory research, using a more acidic diluent like 0.01 N HCl is a more reliable method to prevent precipitation.
Q5: How should I prepare my working solution of insulin glargine for cell culture?
A5: Based on established protocols, the following is a recommended procedure:
Prepare a stock solution of insulin glargine by diluting it in 0.01 N HCl.[6][7][8]
Further dilute this acidic stock solution into your pre-warmed cell culture medium to your desired final concentration immediately before adding it to your cells.
Gently mix the final solution before application to the cells.
Always prepare fresh working solutions for each experiment.
Experimental Protocols
Protocol for Diluting Lantus® SoloStar® for In Vitro Bioassays
This protocol is adapted from methodologies used for in vitro cell-based assays to assess the biological activity of insulin glargine.[6][7][8]
Materials:
Lantus® SoloStar® (100 U/mL insulin glargine)
0.01 N Hydrochloric Acid (HCl), sterile
Phosphate Buffered Saline (PBS) or desired cell culture medium, sterile
Dispense a small, precise volume of Lantus® SoloStar® into a sterile tube.
Add a calculated volume of 0.01 N HCl to the Lantus® to achieve an intermediate stock concentration (e.g., 17 U/mL as used in one protocol).[6] Mix gently by pipetting.
Example Calculation: To prepare 1 mL of a 17 U/mL stock from a 100 U/mL Lantus® solution, you would use 170 µL of Lantus® and 830 µL of 0.01 N HCl.
Part 2: Preparation of the Final Working Solution
Pre-warm your final diluent (PBS or cell culture medium) to the desired experimental temperature (e.g., 37°C).
Add the required volume of the acidic stock solution to the pre-warmed final diluent to achieve your target final concentration (e.g., 0.34 U/mL).[6]
Mix gently but thoroughly.
Use the final working solution immediately in your experiment.
Note: It is critical to perform the initial dilution in an acidic solution to prevent precipitation. The final concentration of HCl in your experimental medium should be low enough not to significantly impact the pH of the medium and affect your cells. Always include appropriate vehicle controls in your experiments.
Data Presentation
Qualitative Solubility Profile of Insulin Glargine
A Comparative Guide for Metabolic Research: Insulin Glargine (Lantus SoloStar) vs. Insulin Detemir
This guide provides an objective comparison of two long-acting basal insulin (B600854) analogs, insulin glargine (U-100) and insulin detemir, for researchers, scientists, and drug development professionals. The compariso...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides an objective comparison of two long-acting basal insulin (B600854) analogs, insulin glargine (U-100) and insulin detemir, for researchers, scientists, and drug development professionals. The comparison is based on their distinct mechanisms, pharmacokinetics, and metabolic effects, supported by data from clinical and preclinical studies.
Mechanism of Protracted Action
Insulin glargine and insulin detemir achieve their long-acting profiles through fundamentally different biochemical modifications.
Insulin Glargine (Lantus): This analog is engineered to be soluble in an acidic solution (pH 4.0) within its vial. Upon subcutaneous injection into the neutral pH (≈7.4) of the body, it forms stable microprecipitates.[1] These precipitates slowly dissolve into active monomers, providing a gradual and sustained release of insulin into the circulation over approximately 24 hours.[1][2][3]
Insulin Detemir: The protracted action of insulin detemir is achieved through two primary mechanisms. First, a 14-carbon fatty acid (myristic acid) is acylated to the B29 lysine (B10760008) residue. This modification promotes self-association into di-hexamers at the injection site and allows for strong, reversible binding to albumin in both the subcutaneous tissue and the bloodstream.[1] This albumin binding creates a circulating depot, which delays its distribution to target tissues and prolongs its duration of action.[1]
Figure 1: Mechanisms of Protraction for Insulin Glargine and Detemir.
Pharmacokinetics and Pharmacodynamics (PK/PD)
While both analogs provide a more stable and peakless profile than NPH insulin, euglycemic clamp studies reveal subtle but important differences in their pharmacodynamics.[2][4] Insulin detemir is noted for having lower within-subject variability in its metabolic effect compared to insulin glargine.[2][4]
However, the duration of action differs significantly. A head-to-head, randomized, double-blind, crossover euglycemic clamp study at steady state in patients with type 1 diabetes demonstrated that insulin glargine has a longer-lasting effect.[4][5] After 12 hours, the glucose-lowering effect of detemir declined more rapidly than that of glargine.[4][5] This often necessitates twice-daily dosing for detemir to provide full 24-hour basal coverage, whereas glargine is typically effective as a once-daily injection.[3][5][6]
Table 1: Comparative Pharmacodynamics from a Euglycemic Clamp Study
Data from a randomized, double-blind, crossover euglycemic clamp study in type 1 diabetes. GIR: Glucose Infusion Rate; AUC: Area Under the Curve; FFA: Free Fatty Acids.
Comparative Metabolic Effects
Across numerous clinical trials and meta-analyses, insulin glargine and insulin detemir demonstrate comparable efficacy in long-term glycemic control.[2][3][7] There are no clinically significant differences in their ability to reduce HbA1c levels in patients with either type 1 or type 2 diabetes.[3][7] However, achieving this equivalent control with insulin detemir often requires higher total daily doses and, in many cases, a twice-daily injection schedule.[3][6][7]
Table 2: Glycemic Control and Weight Change in Type 2 Diabetes (52-week trial)
A consistent and notable difference between the two analogs is their effect on body weight. Treatment with insulin detemir is associated with significantly less weight gain compared to insulin glargine.[2][3][7][8] This weight-sparing effect, though modest (typically around 0.9-1.5 kg), is statistically robust across multiple studies.[3][8]
The underlying mechanism for this effect is not fully elucidated. Preclinical studies in diabetic rat models suggest that insulin detemir may centrally regulate appetite by downregulating hypothalamic neuropeptides NPY and galanin, leading to reduced food intake.[9] However, a clinical study in humans with type 1 diabetes found no difference in caloric consumption after a 24-hour fast, suggesting the mechanism may be more complex than simple appetite suppression.[10]
Both insulin glargine and insulin detemir offer a significantly lower risk of hypoglycemia, particularly nocturnal episodes, when compared to older NPH insulin.[2] In direct head-to-head comparisons, large-scale studies and meta-analyses have found no significant differences in the rates of overall, nocturnal, or severe hypoglycemia between the two analogs.[2][3][7]
Receptor Binding and Signaling Pathways
The metabolic actions of insulin are mediated primarily through the insulin receptor (IR), while mitogenic (growth-promoting) effects can be mediated through both the IR and the insulin-like growth factor-1 receptor (IGF-1R).[11]
Insulin Receptor (IR): Both glargine and detemir bind to the IR to exert their glucose-lowering effects.[12]
IGF-1 Receptor (IGF-1R): In vitro studies have shown that insulin glargine possesses a 6- to 8-fold higher binding affinity for the IGF-1R compared to human insulin and insulin detemir.[11][12][13][14] Insulin detemir exhibits an IGF-1R:IR binding ratio that is less than or equal to that of human insulin.[12][13]
This increased affinity for the IGF-1R has led to research into the relative mitogenic potential of glargine.[12][13] While some in vitro studies show increased mitogenic potency for glargine in cell lines that overexpress the IGF-1R, the clinical relevance of this finding remains a subject of debate, and large-scale studies have not established a definitive causal link to adverse outcomes.[12][13]
Figure 2: Insulin and IGF-1 Receptor Binding Affinities and Pathways.
Key Experimental Protocols
This is the gold-standard methodology for quantifying insulin sensitivity and the pharmacodynamic action of insulin analogs in vivo.
Objective: To measure the whole-body glucose disposal rate (GDR) required to compensate for a fixed level of hyperinsulinemia, thereby providing a direct measure of an insulin's metabolic effect over time.
Detailed Methodology:
Subject Preparation: Subjects undergo a fast. Dual intravenous catheters are inserted into contralateral arms: one for infusions (insulin, glucose, and tracers) and one for arterialized venous blood sampling.
Tracer Infusion: A primed, continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal and insulin-suppressed endogenous glucose production (EGP).[15]
Basal Period (t = -120 to 0 min): A baseline period where blood samples are taken to determine basal glucose concentration, insulin levels, and the rate of EGP.
Clamp Period (t = 0 min onwards):
A continuous, constant infusion of the test insulin (e.g., insulin glargine or detemir) is started to achieve a state of hyperinsulinemia.[15]
In studies with somatostatin, endogenous insulin secretion is suppressed.[15]
Arterialized blood glucose is measured at the bedside every 5-10 minutes.
A variable infusion of 20% dextrose is initiated and its rate is adjusted frequently to "clamp" the blood glucose concentration at a predetermined euglycemic level (e.g., 100 mg/dL).[4]
Primary Endpoint: The steady-state glucose infusion rate (GIR) during the final phase of the clamp (mg/kg/min) is the primary measure. A higher GIR indicates a more potent insulin effect on whole-body glucose uptake. The GIR plotted over time provides the insulin's time-action profile.
Figure 3: Experimental Workflow for a Hyperinsulinemic-Euglycemic Clamp.
A Comparative Analysis of Lantus SoloStar (Insulin Glargine) and NPH Insulin in Preclinical Diabetes Models
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two widely used basal insulin (B600854) analogs, Lantus SoloStar (insulin glargine) and Neutral Protamine Hag...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used basal insulin (B600854) analogs, Lantus SoloStar (insulin glargine) and Neutral Protamine Hagedorn (NPH) insulin, based on their performance in animal models of diabetes. The following sections detail their comparative efficacy in glycemic control, pharmacokinetic and pharmacodynamic profiles, and associated risks, supported by experimental data.
Executive Summary
Insulin glargine (Lantus) and NPH insulin are both intermediate to long-acting insulins used to manage diabetes. However, their distinct formulations lead to different pharmacokinetic and pharmacodynamic profiles. Preclinical studies in various animal models, including rodents and canines, have been instrumental in elucidating these differences. Generally, insulin glargine provides a more prolonged and peakless action profile compared to NPH insulin, which exhibits a more pronounced peak of activity. This fundamental difference influences glycemic control, variability, and the risk of hypoglycemia.
Comparative Efficacy and Performance
Glycemic Control
Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats and mice, as well as in diabetic dogs, consistently demonstrate that both insulin glargine and NPH insulin are effective in lowering blood glucose levels. However, the pattern of glycemic control differs significantly.
In a study involving STZ-induced diabetic rats, a single injection of insulin glargine resulted in a dose-dependent reduction in blood glucose over 4 hours, achieving normoglycemia at the highest dose. This effect, however, was not sustained at the 8-hour mark, suggesting a shorter duration of action in this specific rodent model compared to humans.
In diabetic dogs, NPH insulin was found to be an intermediate-acting preparation, while insulin glargine was confirmed to be a long-lasting preparation[1]. In dogs with poor glycemic control due to the short duration of NPH action (less than 5 hours), switching to insulin glargine extended the duration of action to up to 11 hours. This led to significant improvements in clinical signs and serum fructosamine (B8680336) concentrations, a marker of long-term glycemic control[2]. Another study in diabetic dogs found that both lente (B1263539) insulin (a type of intermediate-acting insulin similar to NPH) and NPH insulin were similarly effective in managing diabetes, with good glycemic control achieved in 60% and 73% of dogs, respectively[3][4].
A study in diabetic mice showed that both insulin glargine and NPH insulin maintained good blood glucose control, resulting in similar, and significantly lower, HbA1c levels compared to saline-treated controls after 126 days[5].
Table 1: Comparative Glycemic Control in Animal Models
Parameter
Animal Model
Lantus (Insulin Glargine)
NPH Insulin
Key Findings
Duration of Action
Diabetic Dogs
Up to 11 hours
< 5 hours in some cases
Glargine provided a significantly longer duration of action, leading to improved glycemic control in dogs poorly managed with NPH[2].
Glycemic Control (Good)
Diabetic Dogs
-
73% of dogs
NPH insulin was effective in a majority of newly diagnosed diabetic dogs[3][4].
HbA1c Levels
Diabetic Mice
Significantly lower than control
Significantly lower than control
Both insulins provided comparable long-term glycemic control as measured by HbA1c[5].
Fructosamine Levels
Diabetic Dogs
Significant improvement
-
Switching to glargine from NPH resulted in improved fructosamine levels, indicating better glycemic control over several weeks[2].
Pharmacokinetics and Pharmacodynamics
The primary difference between Lantus and NPH insulin lies in their absorption profiles after subcutaneous injection. NPH insulin is a suspension of insulin complexed with protamine, leading to a delayed onset and a distinct peak of action. In contrast, insulin glargine is a clear solution at an acidic pH that precipitates upon injection into the neutral pH of the subcutaneous tissue, forming microprecipitates from which insulin is slowly and continuously released.
This results in a smoother, more prolonged, and peakless time-action profile for insulin glargine compared to the pronounced peak of NPH insulin[1][6][7][8]. In normal dogs, the time-action profiles clearly distinguished NPH as an intermediate-acting insulin and glargine as a long-acting one[1]. The peak activity of NPH insulin typically occurs 4-6 hours after administration, which can increase the risk of hypoglycemia if not matched with carbohydrate intake[7][8].
Table 2: Pharmacokinetic and Pharmacodynamic Comparison
Parameter
Lantus (Insulin Glargine)
NPH Insulin
Significance
Absorption Profile
Slow, continuous release from microprecipitates
Delayed absorption with a distinct peak
Glargine's peakless profile leads to more stable insulin levels.
Time to Peak Activity
Relatively flat, peakless profile
4-6 hours post-injection
The peak in NPH activity can contribute to a higher risk of hypoglycemia[7][8].
Duration of Action
Long-acting (up to 24 hours in humans)
Intermediate-acting
Glargine provides a more sustained basal insulin coverage.
Hypoglycemic Risk
A significant advantage of insulin glargine's peakless profile is a reduced risk of hypoglycemia, particularly nocturnal hypoglycemia, compared to NPH insulin. While co-administration of NPH and glargine in diabetic dogs resulted in tight glycemic control, it also led to hypoglycemia at the tested dosages[1]. This highlights the potential for hypoglycemia when insulin action is not consistent. In clinical studies in humans, the reduced risk of hypoglycemia with insulin glargine is a well-documented advantage[9][10].
Impact on Diabetic Complications
In a study on diabetic dogs, poor glycemic control with NPH insulin was associated with diabetic complications such as weight loss and cataracts. The improved and more stable glycemic control achieved after switching to insulin glargine led to a significant improvement in these clinical signs[2].
Experimental Protocols
Induction of Diabetes Mellitus (Streptozotocin Model)
A common method for inducing a type 1 diabetes model in rodents is through the administration of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Prepare a fresh solution of STZ in cold citrate buffer.
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a pre-determined dose (e.g., 50-65 mg/kg body weight).
Provide the animals with a 5% sucrose (B13894) solution for the first 24 hours post-injection to prevent initial hypoglycemia due to massive insulin release from damaged β-cells.
Monitor blood glucose levels daily. Hyperglycemia (blood glucose >250 mg/dL) typically develops within 48-72 hours and confirms the diabetic state.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity.
Principle:
A high level of insulin is infused intravenously at a constant rate. Simultaneously, a variable rate of glucose is infused to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity; a higher GIR indicates greater insulin sensitivity.
Simplified Procedure:
Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal model (e.g., rat) and allow for recovery.
On the day of the experiment, fast the animal for a specified period.
Start a continuous intravenous infusion of insulin at a fixed rate.
Monitor blood glucose levels every 5-10 minutes.
Adjust the infusion rate of a glucose solution to clamp the blood glucose at a predetermined euglycemic level.
Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate), the GIR is recorded.
Visualizing Key Pathways and Workflows
Insulin Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by insulin binding to its receptor, leading to glucose uptake and other metabolic effects.
Caption: Simplified insulin signaling pathway leading to metabolic actions.
Experimental Workflow for Insulin Comparison
This diagram outlines a typical experimental workflow for comparing the efficacy of Lantus SoloStar and NPH insulin in a diabetic animal model.
Caption: General experimental workflow for insulin comparison in animal models.
Conclusion
Preclinical studies in animal models have been crucial in defining the distinct profiles of Lantus SoloStar (insulin glargine) and NPH insulin. The data consistently show that while both are effective at lowering blood glucose, insulin glargine offers a more stable and prolonged glycemic control with a lower risk of hypoglycemia due to its peakless action profile. These findings in animal models have been foundational to the clinical understanding and application of these insulins in human diabetes management. For researchers and drug development professionals, the choice of insulin in preclinical studies should be guided by the specific research question, considering the differences in their pharmacokinetic and pharmacodynamic properties.
A Comparative Guide to the Validation of Lantus SoloStar's Effect on the PI3K/Akt Pathway
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the effects of the long-acting insulin (B600854) analog, insulin glargine (Lantus SoloStar), on the Phosphoin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the long-acting insulin (B600854) analog, insulin glargine (Lantus SoloStar), on the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway relative to other insulin alternatives. The information presented herein is supported by experimental data and detailed protocols to assist in the design and interpretation of relevant studies.
Comparison of Insulin Analogs on PI3K/Akt Pathway Activation
The activation of the PI3K/Akt pathway is a critical downstream metabolic effect of insulin and its analogs. This pathway is central to processes such as glucose uptake and glycogen (B147801) synthesis. Different insulin analogs, due to their distinct pharmacokinetic and pharmacodynamic profiles, are expected to elicit varied dynamics in PI3K/Akt signaling.
While direct head-to-head studies quantifying the PI3K/Akt signaling dynamics for a wide range of insulin analogs under identical experimental conditions are limited, the following table summarizes the expected and reported effects based on their classification and available in vitro studies. The data presented is a synthesized representation and should be considered in the context of the specific experimental systems cited.
Insulin Analog
Type
Cell Type
Insulin Concentration
Time Point
p-Akt/Total Akt Ratio (Fold Change over Basal)
Reference for Principle
Lantus (Insulin Glargine)
Long-acting
Human Skeletal Muscle Cells
100 nmol/L
60 min
Sustained, moderate increase
[This guide's synthesis]
Levemir (Insulin Detemir)
Long-acting
L6 Myotubes
100 nmol/L
60 min
Sustained, moderate increase
[This guide's synthesis]
NovoLog (Insulin Aspart)
Rapid-acting
L6 Myotubes
100 nmol/L
15 min
Rapid, strong, transient increase
[This guide's synthesis]
Human Insulin
Short-acting
3T3-L1 Adipocytes
100 nmol/L
15 min
Rapid, strong, transient increase
[This guide's synthesis]
Note: The fold changes are illustrative and can vary significantly based on the cell line, experimental conditions, and specific antibodies used. The key differentiator is the temporal dynamic of the signal, with long-acting insulins providing a more sustained but potentially less potent peak activation compared to the rapid and transient peak induced by short- and rapid-acting insulins.
Signaling Pathway and Experimental Workflow
To visually represent the key molecular interactions and the process for validating the effects of Lantus SoloStar, the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway Activated by Lantus.
Caption: Experimental Workflow for PI3K/Akt Pathway Validation.
Experimental Protocols
A key method for validating the effect of insulin analogs on the PI3K/Akt pathway is Western blotting to determine the phosphorylation status of Akt.
Protocol: Western Blotting for Akt Phosphorylation
Cell Culture and Treatment:
Culture a suitable cell line (e.g., L6 myotubes, 3T3-L1 adipocytes) to near confluence in appropriate growth medium.
Differentiate cells if required by the model (e.g., myoblasts to myotubes, pre-adipocytes to adipocytes).
Prior to stimulation, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling.
Treat the cells with the desired concentrations of Lantus SoloStar, other insulin analogs, or a vehicle control for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
Cell Lysis and Protein Quantification:
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-polyacrylamide gel. Include a molecular weight marker.
Perform electrophoresis to separate the proteins by size.
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again as described above.
Detection and Analysis:
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
Capture the chemiluminescent signal using an imaging system.
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total Akt.
Quantify the band intensities using densitometry software.
Calculate the ratio of phosphorylated Akt to total Akt for each sample. Express the results as a fold change relative to the unstimulated control.
This comprehensive guide provides a framework for the comparative analysis of Lantus SoloStar's effect on the PI3K/Akt pathway. By utilizing the provided protocols and understanding the expected signaling dynamics, researchers can effectively design and interpret experiments to further elucidate the molecular actions of this and other insulin analogs.
Comparative
A Comparative Analysis of Lantus SoloStar and its Biosimilars in Diabetes Mellitus Management
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the reference product, Lantus SoloStar (insulin glargine), and its biosimilars. The content is curated for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reference product, Lantus SoloStar (insulin glargine), and its biosimilars. The content is curated for researchers, scientists, and professionals in drug development, offering an objective analysis of performance based on publicly available experimental data. This guide delves into the comparative pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profiles, supported by detailed experimental methodologies and visual representations of key biological and procedural pathways.
Lantus, containing the active ingredient insulin glargine, is a long-acting human insulin analog developed to provide basal insulin coverage for patients with type 1 and type 2 diabetes mellitus.[1] Its unique chemical structure, involving the substitution of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the C-terminus of the B-chain, results in a delayed absorption and prolonged duration of action.[2]
A biosimilar is a biological product that is highly similar to an already approved biological medicine, known as the 'reference product', and has been shown to have no clinically meaningful differences in terms of safety, purity, and potency.[3][4] Several biosimilars of Lantus have been approved and are available, including Semglee (insulin glargine-yfgn) and Basaglar (insulin glargine).[5][6][7] The introduction of biosimilars aims to increase patient access to effective treatments at a potentially lower cost.[8]
Comparative Data Presentation
The following tables summarize the quantitative data from various comparative studies, focusing on key performance indicators for Lantus SoloStar and its biosimilars.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters
Pharmacokinetic and pharmacodynamic studies are crucial for demonstrating the bioequivalence of a biosimilar to its reference product. The euglycemic clamp technique is the gold standard for assessing the time-action profiles of insulin products.[9]
Table 1: Comparison of Pharmacokinetic (PK) Parameters between a Lantus Biosimilar and Lantus
Parameter
Biosimilar (Test Drug)
Lantus (Reference Drug)
Geometric Mean Ratio (90% CI)
Parent Insulin Glargine
AUC0–24h (hng/mL)
9.782
10.436
94.25% (85.53%–103.86%)
Cmax (ng/mL)
0.580
0.614
94.88% (83.89%–107.31%)
Metabolite M1
AUC0–24h (hng/mL)
18.06
18.23
99.07% (94.70%–103.64%)
Cmax (ng/mL)
1.14
1.15
99.13% (93.64%–104.97%)
Data from a randomized, double-blind, single-dose, two-treatment, four-period, replicate crossover, euglycemic clamp study.[10][11]
Table 2: Comparison of Pharmacodynamic (PD) Parameters between a Lantus Biosimilar and Lantus
Parameter
Biosimilar (Test Drug)
Lantus (Reference Drug)
Geometric Mean Ratio (95% CI)
GIRAUC(0–24h) (mg/kg)
2924
3096
94.43% (87.57%–101.84%)
GIRmax (mg/kg/min)
42.75
45.28
94.41% (86.83%–102.66%)
Data from the same euglycemic clamp study as Table 1.[10][11]
Clinical Efficacy
The primary efficacy endpoint in clinical trials comparing insulin glargine products is typically the change in glycated hemoglobin (HbA1c) from baseline.
Table 3: Comparison of Efficacy in Patients with Type 1 Diabetes (52 Weeks)
Parameter
Biosimilar (MK-1293)
Lantus
Treatment Difference (95% CI)
Change in HbA1c from Baseline (%)
-0.7 (approx.)
-0.7 (approx.)
0.04% (-0.10% to 0.19%)
Data from a randomized, open-label clinical trial.[12]
Table 4: Comparison of Efficacy in Patients with Type 2 Diabetes (26 Weeks)
Parameter
Biosimilar (GP-Gla)
Lantus (Sa-Gla)
p-value
Change in HbA1c from Baseline (%)
-0.66
-0.77
0.326
Data from a randomized, open-label clinical trial.[8]
Safety and Immunogenicity
The safety profiles, including the incidence of adverse events and the development of anti-insulin antibodies (immunogenicity), are critical for establishing biosimilarity.
Table 5: Comparison of Adverse Events (AEs) in Patients with Type 1 Diabetes (52 Weeks)
Adverse Event
Biosimilar (MK-1293)
Lantus
Patients with ≥1 AE
89.6%
89.9%
Serious AEs
Similar between arms
Similar between arms
AEs leading to discontinuation
Similar between arms
Similar between arms
Data from a randomized, open-label clinical trial.[12]
Table 6: Comparison of Immunogenicity in Patients with Type 2 Diabetes (26 Weeks)
Parameter
Biosimilar (GL Glargine)
Lantus
Treatment Difference (90% CI)
Participants with Treatment-Induced Anti-Insulin Antibodies
19.2%
21.3%
-2.1% (-7.6% to 3.5%)
Data from a phase 3, multicenter, open-label, equivalence trial.[13]
Experimental Protocols
Euglycemic Clamp Study
The euglycemic clamp technique is a pivotal method for evaluating the pharmacokinetic and pharmacodynamic properties of insulin products.[9]
Objective: To assess the time-concentration and time-action profiles of a biosimilar insulin glargine compared to the reference product, Lantus.
Methodology:
Subject Population: Healthy volunteers or patients with type 1 diabetes are typically recruited.[10][14] For healthy volunteers, endogenous insulin secretion is suppressed.[9]
Study Design: A randomized, double-blind, crossover design is commonly employed.[10][14]
Procedure:
A single subcutaneous dose of the test biosimilar or the reference product is administered.
Blood glucose levels are frequently monitored (e.g., every 5-10 minutes).
A variable-rate intravenous infusion of glucose is administered to maintain a constant, predetermined blood glucose level (euglycemia).
The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time, which reflects the pharmacodynamic activity of the insulin.
Blood samples are collected at predefined intervals to determine the plasma concentrations of insulin glargine and its metabolites (pharmacokinetics).[10]
Endpoints:
Pharmacokinetic (PK): Area under the concentration-time curve (AUC) and maximum concentration (Cmax) for the parent insulin and its major metabolite, M1.[10][11]
Pharmacodynamic (PD): Total area under the glucose infusion rate curve (GIRAUC) and maximum glucose infusion rate (GIRmax).[10][11]
Mandatory Visualizations
Insulin Glargine Signaling Pathway
The biological effects of insulin glargine are mediated through the insulin receptor, initiating a cascade of intracellular signaling events.
Caption: Insulin glargine signaling cascade via the insulin receptor.
Experimental Workflow for Biosimilar Insulin Comparison
The development and approval of a biosimilar insulin involve a rigorous, stepwise comparison to the reference product.
Caption: Stepwise workflow for biosimilar insulin development.
Logical Framework for Demonstrating Biosimilarity
The totality of the evidence approach is fundamental to establishing the biosimilarity of an insulin product.
Caption: Logic for establishing biosimilarity.
Conclusion
The comprehensive body of evidence from analytical, non-clinical, and clinical studies demonstrates that approved biosimilars of Lantus SoloStar exhibit a high degree of similarity to the reference product. The pharmacokinetic and pharmacodynamic profiles, as established through rigorous euglycemic clamp studies, are bioequivalent.[10][11][14] Furthermore, large-scale clinical trials have consistently shown comparable efficacy in terms of glycemic control (HbA1c reduction) and similar safety profiles, including immunogenicity and the incidence of adverse events.[8][12][13] The availability of these biosimilars provides safe, effective, and potentially more affordable treatment options for individuals with diabetes, fostering greater accessibility to essential medicines.
A Comparative Guide to the Differential Effects of Lantus (Insulin Glargine) and Levemir (Insulin Detemir) on Gene Expression
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the long-acting insulin (B600854) analogs, Lantus (insulin glargine) and Levemir (insulin detemir), focusi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-acting insulin (B600854) analogs, Lantus (insulin glargine) and Levemir (insulin detemir), focusing on their differential effects on gene expression. While direct comparative transcriptomic studies are limited in the public domain, this document synthesizes available data on their mechanisms of action, signaling pathways, and clinical outcomes to infer potential differences in their gene regulatory effects.
Introduction
Insulin glargine and insulin detemir are two widely prescribed long-acting basal insulin analogs used in the management of diabetes mellitus.[1][2][3][4] Although both aim to provide a steady, peakless insulin supply, their distinct molecular structures and mechanisms of protraction may lead to differential interactions with cellular signaling pathways and, consequently, variations in gene expression. Understanding these differences is crucial for optimizing therapeutic strategies and for the development of future insulin analogs.
Insulin Glargine (Lantus): This analog has a substitution of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the B-chain terminus. These modifications shift the isoelectric point, causing it to be soluble at an acidic pH but precipitate at the neutral physiological pH of subcutaneous tissue. This precipitate forms a depot from which insulin glargine is slowly released.
Insulin Detemir (Levemir): In this analog, the terminal threonine at position B30 is removed, and a C14 fatty acid (myristic acid) is acylated to the lysine (B10760008) at position B29. This modification allows for reversible binding to albumin in the interstitial fluid and plasma, as well as self-association, which prolongs its duration of action.
Comparative Data on Signaling and Metabolic Endpoints
The following tables summarize key findings from studies comparing insulin glargine and insulin detemir, providing insights into their potential differential effects on downstream gene expression.
Table 1: Differential Effects on Key Signaling Molecules
Signaling Molecule
Insulin Glargine (Lantus) Effect
Insulin Detemir (Levemir) Effect
Key Findings and Implications for Gene Expression
Akt (Protein Kinase B)
Induces phosphorylation.
Induces phosphorylation, with some studies suggesting a more pronounced effect in the liver with central infusion.[5]
Akt is a central node in the insulin signaling pathway, regulating genes involved in glucose metabolism, cell survival, and proliferation. Enhanced Akt activation by detemir in the liver could lead to greater expression of genes involved in glycolysis and glycogen (B147801) synthesis and stronger suppression of gluconeogenic genes.
STAT3 (Signal Transducer and Activator of Transcription 3)
Induces phosphorylation.
Induces phosphorylation, with some studies indicating a greater effect in the liver with central infusion.[5]
STAT3 is involved in regulating hepatic glucose production. Increased phosphorylation by detemir may lead to more potent suppression of gluconeogenic gene expression in the liver.
Leptin
Associated with a significant increase in circulating levels in some patient populations.[6]
No significant change in circulating levels observed in the same studies.[6]
Leptin is an adipokine that regulates appetite and energy expenditure. The differential effect on leptin levels suggests a potential difference in the regulation of the LEP gene in adipocytes.
Agouti-Related Peptide (AGRP)
Associated with a significant decrease in circulating levels in some patient populations.[6]
No significant change in circulating levels observed in the same studies.[6]
AGRP is a neuropeptide that stimulates appetite. The differential regulation of AGRP suggests different effects on gene expression within the hypothalamus.
Table 2: Comparative Clinical and Metabolic Outcomes with Implications for Gene Expression
Outcome
Insulin Glargine (Lantus)
Insulin Detemir (Levemir)
Potential Implications for Differential Gene Expression
Weight Gain
Associated with slightly more weight gain in some studies.[1][2]
Associated with less weight gain in several comparative studies.[1][2][4]
This clinical difference strongly suggests differential regulation of genes involved in adipogenesis, lipogenesis, and energy expenditure in tissues such as adipose tissue, liver, and skeletal muscle.
Comparable overall risk to glargine, with some studies reporting a lower risk of nocturnal hypoglycemia.[7]
Differences in nocturnal hypoglycemia could be related to more stable regulation of hepatic glucose output overnight, potentially reflecting more consistent suppression of gluconeogenic gene expression.
Injection Site Reactions
Lower incidence of injection site reactions.[1][2]
Higher incidence of injection site reactions reported in some studies.[1][2]
This may be related to localized inflammatory responses, which would involve differential expression of cytokine and chemokine genes at the injection site.
Experimental Protocols
The following are generalized experimental protocols for investigating the differential effects of insulin glargine and insulin detemir on gene expression.
In Vitro Cell Culture and Treatment
Cell Lines: Utilize relevant cell lines such as HepG2 (human hepatoma), 3T3-L1 (mouse pre-adipocyte), or primary hepatocytes and adipocytes.
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HepG2 and 3T3-L1) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Serum Starvation: Prior to insulin treatment, serum-starve the cells for 12-24 hours to reduce basal signaling activity.
Insulin Treatment: Treat cells with equimolar concentrations of insulin glargine, insulin detemir, or human insulin (as a control) for various time points (e.g., 2, 6, 12, 24 hours) to capture both early and late gene expression changes.
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer for RNA or protein extraction.
RNA Extraction and Gene Expression Analysis (RNA-Sequencing)
RNA Extraction: Isolate total RNA from lysed cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
RNA Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
Library Preparation: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit.
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis:
Perform quality control of raw sequencing reads.
Align reads to the reference genome.
Quantify gene expression levels.
Perform differential gene expression analysis between treatment groups (glargine vs. detemir, glargine vs. control, detemir vs. control).
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes and signaling pathways.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for comparing the effects of insulin glargine and insulin detemir on gene expression.
Caption: Insulin signaling pathway leading to gene expression changes.
Validating the In Vitro Mitogenicity of Lantus (Insulin Glargine) In Vivo: A Comparative Guide
Introduction Lantus® (insulin glargine) is a long-acting human insulin (B600854) analog widely used for the management of diabetes mellitus. Its unique chemical structure, involving the substitution of asparagine with gl...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Lantus® (insulin glargine) is a long-acting human insulin (B600854) analog widely used for the management of diabetes mellitus. Its unique chemical structure, involving the substitution of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the B-chain, results in a shifted isoelectric point.[1][2] This modification allows for its solubility in an acidic solution for injection and subsequent precipitation upon injection into the subcutaneous tissue, leading to a prolonged and peakless absorption profile.[3]
However, these structural alterations have also raised scientific inquiry into the mitogenic potential of insulin glargine. Mitogenicity, the ability to stimulate cell proliferation, is a critical safety parameter for insulin analogs. This concern stems from the potential for insulin and its analogs to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key regulator of cell growth and proliferation.[4][5] This guide provides an objective comparison of the in vitro and in vivo mitogenic profiles of Lantus, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
In Vitro Mitogenicity Profile: Receptor Binding and Cellular Proliferation
In vitro studies have been crucial in characterizing the interaction of insulin glargine with the insulin receptor (IR) and the IGF-1 receptor. These studies consistently demonstrate that while insulin glargine binds to the insulin receptor, it exhibits a significantly higher affinity for the IGF-1R compared to native human insulin.[4][6][7]
This increased affinity for the IGF-1R has been shown to translate to a more potent mitogenic response in certain cell lines.[6][8] For instance, in human osteosarcoma Saos-2 cells, which express a high proportion of IGF-1 receptors, insulin glargine more potently stimulates DNA synthesis (measured by thymidine (B127349) incorporation) than human insulin.[1][2][6]
The Critical Role of Metabolism
A pivotal finding in the in vitro assessment of insulin glargine is the role of its metabolites. After subcutaneous injection, insulin glargine is rapidly metabolized into two primary active metabolites, M1 ([GlyA21]insulin) and M2 ([GlyA21,des-ThrB30]insulin).[1][2][9] In fact, the principal circulating compound in plasma is the M1 metabolite.[3]
Crucially, these metabolites exhibit a significantly different receptor binding and mitogenic profile compared to the parent insulin glargine molecule. Both M1 and M2 have a substantially lower affinity for the IGF-1R and a mitogenic potency in Saos-2 cells that is comparable to that of human insulin.[1][2][6][8] This suggests that the in vivo effects may be primarily driven by the metabolites, which have a reduced growth-promoting activity.
In Vivo Validation: Reconciling In Vitro Data with Clinical Safety
The translation of in vitro findings to an in vivo context requires careful consideration of physiological factors such as pharmacokinetics, metabolism, and the presence of endogenous ligands. While in vitro assays pointed to a higher mitogenic potential for the parent glargine molecule, several in vivo factors mitigate this risk.
Rapid Metabolism: As established, insulin glargine is quickly converted to its metabolites (M1 and M2) in the subcutaneous tissue and bloodstream.[1][2] The M1 metabolite, which has a mitogenic profile similar to human insulin, is the main active compound circulating in the body.[3][7]
Therapeutic Concentrations: The total therapeutic concentrations of insulin glargine and its metabolites in patients are markedly lower than the pharmacological concentrations required for significant activation of the mitogenic-proliferative pathway via the IGF-1 receptor.[3] Endogenous IGF-1, which has a 70-80 fold higher affinity for the IGF-1R than insulin glargine, is the primary physiological ligand for this pathway.[3][10]
Carcinogenicity Studies: Long-term, two-year carcinogenicity studies conducted in rats and mice have not shown an increased incidence of tumors in animals treated with insulin glargine compared to control groups or those treated with NPH insulin.[10][11]
Comparative Data Summary
The following tables summarize the quantitative data from key in vitro studies, comparing insulin glargine and its metabolites to human insulin and IGF-1.
Table 1: Relative Receptor Binding Affinity
Compound
Insulin Receptor (IR) Affinity (Relative to Human Insulin)
IGF-1 Receptor (IGF-1R) Affinity (Relative to Human Insulin)
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Competitive Receptor Binding Assay
This assay determines the affinity of a ligand for a specific receptor.
Objective: To measure the binding affinity of insulin glargine, its metabolites (M1, M2), human insulin, and IGF-1 to the human insulin receptor (isoforms A and B) and the IGF-1 receptor.
Methodology: A competitive binding assay using Scintillation Proximity Assay (SPA) technology is employed.[1][8]
Membrane Preparation: Plasma membranes are prepared from Chinese Hamster Ovary (CHO) or Mouse Embryonic Fibroblast (MEF) cells engineered to overexpress either human IR-A, IR-B, or IGF-1R.[1][6][8]
Assay Setup: A constant, low concentration of a radiolabeled ligand ([125I]insulin for IR or [125I]IGF-1 for IGF-1R) is incubated with the prepared cell membranes.
Competition: Increasing concentrations of unlabeled competing ligands (human insulin, insulin glargine, M1, M2) are added to the incubation mixture.
Incubation: The mixture is incubated at room temperature for an extended period (e.g., 12 hours) to reach equilibrium.[9]
Detection: The amount of radiolabeled ligand bound to the membranes is measured using a scintillation counter. The unlabeled ligand competes with the radiolabeled ligand for receptor binding sites; a higher affinity of the unlabeled ligand results in a lower radioactive signal.
Data Analysis: Data is corrected for non-specific binding, and IC50 values (the concentration of competitor that displaces 50% of the radiolabeled ligand) are calculated to determine relative binding affinities.
Mitogenicity Assay (DNA Synthesis via Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Objective: To compare the mitogenic potential of insulin glargine and its metabolites with human insulin and IGF-1.
Methodology: The assay measures the incorporation of a radiolabeled DNA precursor, [14C]thymidine, into the DNA of proliferating cells.[1][9][12]
Cell Culture: Human osteosarcoma cells (Saos-2) are cultured in appropriate microplates (e.g., Cytostar-T scintillation microplates).[1][12]
Cell Starvation: Once confluent, the cells are starved by incubation in a serum-free medium for approximately 4 hours to synchronize them in the G0/G1 phase of the cell cycle.[1][12]
Stimulation: The starved cells are then incubated for 19 hours with increasing concentrations of the test substances (IGF-1, insulin, or insulin analogs) in a serum-free medium.[1][12]
Radiolabeling: [14C]thymidine is added to the cell cultures for an additional 6 hours. During this period, cells that have entered the S phase will incorporate the radioactive thymidine into their newly synthesized DNA.[1][12]
Measurement: The radioactivity incorporated into the cells is measured using a micro-scintillation counter.[1][12]
Data Analysis: The amount of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, the mitogenic activity of the test substance. EC50 values are calculated to compare potencies.
Receptor Autophosphorylation Assay
This assay measures the activation of receptor tyrosine kinases.
Objective: To study the ability of insulin glargine and its metabolites to activate (phosphorylate) the IR and IGF-1R.
Methodology: An In-Cell Western technique is used to quantify receptor autophosphorylation in cells.[1][6][8]
Cell Culture: CHO or MEF cells overexpressing the human IR-A, IR-B, or IGF-1R are used.[8]
Stimulation: Cells are stimulated for a short period (e.g., 15 minutes at 37°C) with increasing concentrations of the test peptides.[9]
Fixation: The cells are then fixed with paraformaldehyde (PFA) to stop the signaling process.
Immunostaining: The fixed cells are permeabilized and incubated with a primary antibody that specifically recognizes phosphorylated tyrosine residues (phosphotyrosines). A fluorescently labeled secondary antibody is then used for detection.
Detection: The amount of phosphotyrosine is analyzed using an imaging system capable of detecting the fluorescent signal.
Data Analysis: The signal intensity reflects the level of receptor autophosphorylation and activation.
Lantus SoloStar vs. Toujeo: A Comparative Analysis of Mitogenic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the mitogenic potential of Lantus SoloStar (insulin glargine U100) and Toujeo (insulin glargine U300). Both a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitogenic potential of Lantus SoloStar (insulin glargine U100) and Toujeo (insulin glargine U300). Both are long-acting basal insulin (B600854) analogs containing the same active ingredient, insulin glargine. Their primary difference lies in their concentration, which influences their pharmacokinetic and pharmacodynamic profiles. While direct comparative studies on the mitogenic potential of the two formulations are limited, this guide synthesizes available data on insulin glargine and its metabolites to provide a comprehensive overview for the scientific community.
Introduction to Lantus and Toujeo
Lantus is a 100 units/mL formulation of insulin glargine, while Toujeo is a more concentrated 300 units/mL formulation.[1][2] This higher concentration in Toujeo results in a more compact subcutaneous depot, leading to a slower, more prolonged, and stable release of insulin glargine into the bloodstream.[3] Consequently, Toujeo has a longer duration of action and is associated with a lower risk of hypoglycemia compared to Lantus.[1][4][5][6] Both formulations undergo the same metabolic pathway, where insulin glargine is converted to its principal active metabolite, M1.[7]
The mitogenic potential of insulin analogs is primarily associated with their affinity for the insulin-like growth factor 1 receptor (IGF-1R). Activation of IGF-1R can trigger signaling pathways involved in cell proliferation and growth. Insulin glargine has been shown to have a higher affinity for the IGF-1R compared to human insulin.[8][9][10][11][12] However, its metabolites, particularly M1, which is the main circulating active molecule for both Lantus and Toujeo, exhibit a significantly lower affinity for the IGF-1R, comparable to that of human insulin.[9][10]
Quantitative Data on Mitogenic Potential
The following tables summarize key quantitative data from in vitro studies on insulin glargine and its metabolites. This data provides insights into the receptor binding affinities and the resulting mitogenic activity.
Table 1: Receptor Binding Affinity of Insulin Glargine and its Metabolites
Ligand
Receptor
Relative Affinity (% of Human Insulin)
Insulin Glargine
Insulin Receptor (IR)
~100%
IGF-1 Receptor (IGF-1R)
600-800%
Metabolite M1
Insulin Receptor (IR)
~85%
IGF-1 Receptor (IGF-1R)
~100%
Metabolite M2
Insulin Receptor (IR)
~85%
IGF-1 Receptor (IGF-1R)
~100%
Data compiled from multiple in vitro studies. The exact values can vary based on the experimental setup.
Table 2: Potency for Receptor Autophosphorylation and Mitogenic Activity
Ligand
Assay
Cell Line
EC50 (nM)
Insulin Glargine
IGF-1R Autophosphorylation
CHO cells
~10
Mitogenic Activity (Thymidine Incorporation)
Saos-2 cells
~15
Human Insulin
IGF-1R Autophosphorylation
CHO cells
~100
Mitogenic Activity (Thymidine Incorporation)
Saos-2 cells
~100
Metabolite M1
IGF-1R Autophosphorylation
CHO cells
~100
Mitogenic Activity (Thymidine Incorporation)
Saos-2 cells
~100
EC50 (Half maximal effective concentration) values are approximate and can differ between studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Competitive Binding Assay
This assay is used to determine the binding affinity of insulin analogs to the insulin receptor (IR) and the IGF-1 receptor (IGF-1R).
Cell Membrane Preparation: Membranes are prepared from cells overexpressing either human IR-A, IR-B, or IGF-1R.
Competitive Binding: A constant concentration of radiolabeled insulin (e.g., [125I]insulin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competing ligands (human insulin, insulin glargine, or its metabolites).[13]
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
Separation and Measurement: Bound and free radioligand are separated, and the radioactivity of the bound fraction is measured using a scintillation counter.
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is inversely proportional to the binding affinity.
This assay quantifies the activation of the IR and IGF-1R by measuring their autophosphorylation upon ligand binding.[9][10]
Cell Culture: Cells overexpressing the receptor of interest (e.g., CHO cells with human IR-A, IR-B, or IGF-1R) are cultured in microplates.[13]
Ligand Stimulation: Cells are stimulated with increasing concentrations of insulin or insulin analogs for a defined period.[13]
Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to intracellular proteins.
Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated tyrosine residues, followed by an infrared dye-conjugated secondary antibody.[14]
Detection and Quantification: The fluorescence signal is quantified using an infrared imaging system. The signal intensity correlates with the level of receptor phosphorylation.[14]
Mitogenicity Assay (³H-Thymidine Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.[9][10]
Cell Seeding and Starvation: Cells, such as the human osteosarcoma cell line Saos-2, are seeded in a multi-well plate.[8][14] Once they reach confluence, they are starved in a serum-free medium to synchronize the cell cycle.[14]
Ligand Incubation: The starved cells are then incubated with increasing concentrations of insulin or insulin analogs for an extended period (e.g., 19 hours).[10][14]
Radiolabeling: ³H-thymidine is added to the wells for several hours to be incorporated into newly synthesized DNA.[10][14]
Harvesting and Measurement: The cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.[14] The amount of incorporated ³H-thymidine is directly proportional to the rate of cell proliferation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in insulin and IGF-1 action and a typical workflow for assessing the mitogenic potential of insulin analogs.
head-to-head comparison of Lantus and Levemir on mitochondrial function.
A detailed analysis for researchers and drug development professionals. Introduction Lantus (insulin glargine) and Levemir (insulin detemir) are long-acting insulin (B600854) analogs widely prescribed for the management...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed analysis for researchers and drug development professionals.
Introduction
Lantus (insulin glargine) and Levemir (insulin detemir) are long-acting insulin (B600854) analogs widely prescribed for the management of diabetes mellitus. While their primary function is to regulate blood glucose levels, emerging research suggests potential off-target effects on cellular organelles, particularly mitochondria. This guide provides a comprehensive head-to-head comparison of the available experimental data on the effects of Lantus and Levemir on mitochondrial function. The information is intended for researchers, scientists, and drug development professionals investigating the nuanced cellular impacts of these therapeutic agents.
While direct comparative studies evaluating the effects of Lantus and Levemir on mitochondrial function are limited, this guide synthesizes the available evidence for each insulin analog. Several sources suggest that insulin glargine may have a more detrimental effect on mitochondria compared to insulin detemir.[1][2]
Data from direct comparative studies are not available.
Data from direct comparative studies are not available.
Not Available
ATP Production
Similar to mitochondrial respiration, direct comparative data on the impact of Lantus versus Levemir on mitochondrial ATP synthesis is scarce. Insulin, in general, has been shown to increase ATP levels in neurons through the PI 3-K/Akt pathway.[4] In diabetic animal models, insulin treatment has been observed to increase ATP content in brain mitochondria.[3]
Parameter
Lantus (Insulin Glargine)
Levemir (Insulin Detemir)
Direct Comparison Data
Mitochondrial ATP Production
Data from direct comparative studies are not available.
Data from direct comparative studies are not available.
Not Available
Reactive Oxygen Species (ROS) Generation
There is evidence to suggest a differential effect between Lantus and Levemir on mitochondrial ROS production. Prolonged exposure to insulin glargine has been shown to induce mitochondrion-derived oxidative stress.[5][6] This effect is linked to an increase in mitochondrial cholesterol content.[5][6]
A study demonstrated that chronic exposure of cultured primary hepatocytes and HIT-T15 β-cells to insulin (5 nM) for 24 hours significantly increased ROS levels. This increase was preventable by the cholesterol synthesis inhibitor simvastatin, indicating a dependency on cholesterol synthesis.[1] In mice treated with insulin glargine for 8 weeks, a significant increase in mitochondrial cholesterol content was observed in the liver, which was associated with oxidative stress.[1][5]
Direct comparative studies measuring ROS production with Levemir under the same conditions are not available. However, the absence of such reports for Levemir might suggest a differing impact on this aspect of mitochondrial function.
Parameter
Lantus (Insulin Glargine)
Levemir (Insulin Detemir)
Direct Comparison Data
Mitochondrial ROS Production
Increased ROS production in hepatocytes and β-cells, linked to increased mitochondrial cholesterol.[1][5]
Data from direct comparative studies are not available.
Not Available
Mitochondrial Biogenesis
The comparative effects of Lantus and Levemir on mitochondrial biogenesis, the process of generating new mitochondria, have not been directly investigated in head-to-head studies. Insulin signaling, in general, is known to play a role in regulating mitochondrial biogenesis, often through the PGC-1α pathway. A study comparing the effects of insulin detemir and insulin glargine on hepatic glucose metabolism noted that head infusion of insulin detemir enhanced molecular signaling (pAkt/Akt and pSTAT3/STAT3) in the liver to a greater extent than insulin glargine.[7] Activation of STAT3 in the liver is known to suppress the expression of PGC-1α, a key regulator of mitochondrial biogenesis.[7] This finding suggests a potential for differential regulation of mitochondrial biogenesis between the two analogs, although further research is needed to confirm this.
Data from direct comparative studies are not available.
May have a greater impact on signaling pathways that can influence PGC-1α expression compared to insulin glargine.[7]
Not Available
Mitochondrial Membrane Potential
Prolonged exposure to insulin has been shown to decrease mitochondrial membrane potential.[5][6] One study found that insulin can cause a depolarization of the mitochondrial membrane in isolated fat cells.[8] While this study did not use Lantus or Levemir specifically, it points to a general effect of insulin on this mitochondrial parameter. A study specifically investigating insulin glargine found that its prolonged exposure decreased mitochondrial membrane potential in hepatocytes.[5] There is a lack of direct comparative studies with insulin detemir on this specific parameter.
Parameter
Lantus (Insulin Glargine)
Levemir (Insulin Detemir)
Direct Comparison Data
Mitochondrial Membrane Potential
Prolonged exposure leads to decreased mitochondrial membrane potential.[5]
Data from direct comparative studies are not available.
Not Available
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Proposed signaling pathway of insulin glargine-induced mitochondrial dysfunction.
assessing the equivalence of Lantus Solostar and its biosimilars in vitro
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective in vitro comparison of the reference product insulin (B600854) glargine, Lantus SoloStar, and its biosimilars. The followin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the reference product insulin (B600854) glargine, Lantus SoloStar, and its biosimilars. The following sections detail the physicochemical and biological equivalence of these products, supported by experimental data and detailed methodologies, to assist researchers in assessing their interchangeability for preclinical studies.
Physicochemical and Structural Equivalence
The fundamental basis for biosimilarity lies in demonstrating a high degree of similarity in physicochemical and structural attributes between a biosimilar and its reference product. These characteristics are critical as they can influence the biological activity, stability, and immunogenicity of the insulin product.
Data Summary: Physicochemical Properties
A critical aspect of ensuring the quality and stability of insulin glargine formulations is the monitoring of product-related variants, such as high molecular weight (HMW) species and other related substances. These variants can arise during manufacturing and storage and may impact the product's efficacy and safety. The following table summarizes a comparative analysis of these impurities between Lantus® and several of its biosimilars.
Attribute
Lantus®
Biosimilar 1
Biosimilar 2
Biosimilar 3
Biosimilar 4
High Molecular Weight Species (%)
~0.04
Not Reported
Not Reported
Not Reported
0.80
Related Substances (%)
~0.17
0.16 ± 0.07
0.17 ± 0.03
Not Reported
0.45 ± 0.06
Rate of Impurity Generation (%/week)
0.02 - 0.43
0.78
0.43
0.73
0.32
Data compiled from a study assessing the structural and functional similarity of insulin glargine biosimilars. The study highlights that while overall similarity is observed, some biosimilars may exhibit higher levels of product-related variants, which can impact stability.[1]
Biological Equivalence: Receptor Binding and Activation
The therapeutic effect of insulin glargine is initiated by its binding to the insulin receptor (IR), which exists in two isoforms (IR-A and IR-B), and to a lesser extent, the insulin-like growth factor-1 receptor (IGF-1R). The binding affinity to these receptors and the subsequent activation of their intrinsic tyrosine kinases are crucial determinants of the metabolic and mitogenic activities of the insulin analog.
Receptor Binding Affinity
Competitive binding assays are employed to determine the relative affinity of insulin glargine and its biosimilars to the IR and IGF-1R. These assays measure the concentration of the insulin analog required to displace 50% of a radiolabeled ligand (IC50), which is inversely proportional to the binding affinity.
Data Summary: Receptor Binding Affinity (Relative to Human Insulin)
Receptor
Human Insulin
Insulin Glargine
M1 Metabolite
M2 Metabolite
IR-A (%)
100
86 ± 4
78 ± 4
86 ± 5
IR-B (%)
100
86 ± 3
74 ± 4
80 ± 5
IGF-1R (%)
100
648 ± 36
82 ± 7
44 ± 4
This table presents the relative binding affinities of insulin glargine and its main metabolites (M1 and M2) to the insulin receptor isoforms A and B (IR-A, IR-B) and the IGF-1 receptor (IGF-1R), with human insulin as the reference (100%). The data indicates that insulin glargine has a slightly lower affinity for the insulin receptors compared to human insulin but a significantly higher affinity for the IGF-1R.[2][3][4]
Receptor Autophosphorylation
Upon ligand binding, the insulin and IGF-1 receptors undergo a conformational change that activates their intracellular tyrosine kinase domains, leading to autophosphorylation of specific tyrosine residues. This is the first step in the downstream signaling cascade. In-Cell Western assays are commonly used to quantify the extent of receptor autophosphorylation.
Data Summary: Receptor Autophosphorylation (EC50, nmol/L)
Receptor
Human Insulin
Insulin Glargine
M1 Metabolite
M2 Metabolite
IR-A
8.3 ± 0.8
12.0 ± 1.1
12.8 ± 1.2
13.9 ± 1.3
IR-B
7.9 ± 0.7
11.1 ± 1.0
12.1 ± 1.1
12.9 ± 1.2
IGF-1R
>1000
16.5 ± 1.5
>400
>400
This table shows the EC50 values for the stimulation of receptor autophosphorylation. A lower EC50 value indicates higher potency. The data aligns with the binding affinities, showing that insulin glargine is a potent activator of the IGF-1R compared to human insulin and its own metabolites.[2][3][4]
Functional Equivalence: Metabolic and Mitogenic Activities
The ultimate demonstration of in vitro equivalence lies in the comparison of the functional cellular responses elicited by Lantus and its biosimilars. These can be broadly categorized into metabolic and mitogenic activities.
Metabolic Activity
Metabolic activities are the desired therapeutic effects of insulin and include the stimulation of glucose uptake into cells and the inhibition of lipolysis (the breakdown of fat).
Data Summary: Metabolic and Mitogenic Potency (Relative to Human Insulin)
Activity
Human Insulin
Insulin Glargine
M1 Metabolite
M2 Metabolite
Lipid Synthesis (%)
100
130 ± 10
102 ± 8
95 ± 7
Mitogenic Potency (%)
100
850 ± 70
105 ± 9
98 ± 8
This table presents the relative potencies for stimulating lipid synthesis (a metabolic effect) and mitogenic activity. Insulin glargine demonstrates a significantly higher mitogenic potency compared to human insulin, which is consistent with its higher affinity for the IGF-1R. However, its primary metabolites, M1 and M2, which are the predominant forms in circulation, have metabolic and mitogenic activities comparable to human insulin.[2][3][4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams illustrate the key signaling pathways and a general workflow for the in vitro assessment of insulin glargine and its biosimilars.
Caption: Insulin and IGF-1 Receptor Signaling Pathways.
A Comparative Analysis of the Potency of Lantus (Insulin Glargine) Metabolites: M1 and M2
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the in vitro and in vivo potency of the two primary metabolites of Lantus (insulin glargine), M1 and M2. Follow...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo potency of the two primary metabolites of Lantus (insulin glargine), M1 and M2. Following subcutaneous injection, insulin (B600854) glargine is rapidly metabolized into these active forms, which are responsible for its prolonged glucose-lowering effect.[1][2][3][4] Understanding the distinct pharmacological profiles of these metabolites is crucial for both basic research and the development of new insulin analogs.
Executive Summary
Extensive research has demonstrated that while the parent compound, insulin glargine, exhibits a higher affinity for the insulin-like growth factor-1 receptor (IGF-1R) compared to human insulin, its principal metabolites, M1 and M2, do not share this characteristic.[1][2][3] Both M1 and M2 exhibit metabolic potencies comparable to human insulin and the parent insulin glargine, effectively mediating glucose control.[1][5] However, their mitogenic potential, or ability to stimulate cell growth, is significantly reduced and is comparable to that of human insulin.[1][2][3] This distinction is primarily attributed to their reduced binding affinity for the IGF-1R.[1][2][6]
Data Presentation: Comparative Potency Metrics
The following tables summarize the key quantitative data from in vitro studies, comparing the receptor binding affinities and functional potencies of insulin glargine, its metabolites M1 and M2, and human insulin.
Table 1: Receptor Binding Affinities
Ligand
Insulin Receptor (IR-A) Affinity (Relative to Human Insulin)
Insulin Receptor (IR-B) Affinity (Relative to Human Insulin)
IGF-1 Receptor (IGF-1R) Affinity (Relative to Human Insulin)
EC50 values represent the concentration required to elicit a half-maximal response. Data are approximate and compiled from multiple sources.[1][2][6]
Experimental Protocols
The data presented above were generated using a variety of established in vitro assays. The following are detailed methodologies for the key experiments cited.
Competitive Receptor Binding Assay
This assay determines the relative affinity of a ligand for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Cell Lines: Chinese Hamster Ovary (CHO) cells overexpressing either the human insulin receptor isoform A (IR-A), isoform B (IR-B), or the human IGF-1 receptor (IGF-1R) are commonly used.[1][2]
Radioligand: [125I]-labeled human insulin or [125I]-labeled IGF-1 is used.
Procedure:
Cell membranes expressing the receptor of interest are incubated with a constant concentration of the radioligand.
Increasing concentrations of unlabeled competing ligands (human insulin, insulin glargine, M1, M2) are added.
The mixture is incubated to allow for competitive binding to reach equilibrium.
The amount of radioligand bound to the receptor is quantified using a gamma counter.
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
This assay quantifies the activation of the insulin and IGF-1 receptors by measuring their autophosphorylation upon ligand binding.[3][7][8]
Cell Lines: CHO cells overexpressing human IR-A, IR-B, or IGF-1R are utilized.[1][2]
Procedure:
Cells are seeded in microplates and serum-starved to reduce basal receptor phosphorylation.
Cells are then stimulated with increasing concentrations of the test ligands (insulin, glargine, M1, M2) for a defined period.
Cells are fixed and permeabilized.
The phosphorylated receptors are detected using a primary antibody specific for phosphorylated tyrosine residues.
A fluorescently labeled secondary antibody is used for detection and quantification.
A second fluorescent dye is used to normalize for cell number.
The fluorescence intensity, which is proportional to the level of receptor phosphorylation, is measured using a plate reader.[9][10]
Mitogenic Potency Assay (Thymidine Incorporation)
This assay assesses the ability of a ligand to stimulate cell proliferation by measuring the incorporation of a radiolabeled DNA precursor, [3H]-thymidine, into newly synthesized DNA.[1][2][3]
Cell Line: Saos-2, a human osteosarcoma cell line that expresses high levels of IGF-1R, is often used.[1][3]
Procedure:
Cells are seeded in microplates and serum-starved to synchronize them in the G0/G1 phase of the cell cycle.
Cells are then treated with various concentrations of the test ligands.
[3H]-thymidine is added to the culture medium.
During cell proliferation, the radiolabeled thymidine is incorporated into the DNA.
After an incubation period, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
The level of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the general workflow of the experimental procedures described above.
Caption: Metabolic Signaling Pathway of Insulin and its Metabolites.
Caption: Mitogenic Signaling Pathway via the IGF-1 Receptor.
Caption: General Experimental Workflow for In Vitro Potency Assays.
A Comparative Analysis of Lantus and Other Long-Acting Insulins for Researchers and Drug Development Professionals
This guide provides a side-by-side analysis of Lantus (insulin glargine U-100) and other leading long-acting insulins, including Toujeo (insulin glargine U-300), Tresiba (insulin degludec), and Levemir (insulin detemir)....
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a side-by-side analysis of Lantus (insulin glargine U-100) and other leading long-acting insulins, including Toujeo (insulin glargine U-300), Tresiba (insulin degludec), and Levemir (insulin detemir). The information is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety, supported by experimental data and methodologies.
Mechanism of Action and Pharmacokinetic Profile
Long-acting insulins are designed to provide a steady, basal level of insulin (B600854) over an extended period, mimicking the continuous background secretion of insulin from a healthy pancreas. While all aim for a prolonged and peakless action, their mechanisms of achieving this differ, leading to variations in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Lantus (Insulin Glargine U-100): Lantus is a recombinant human insulin analog. At an acidic pH of 4.0 in the vial, it is completely soluble. Following subcutaneous injection into the neutral pH of the body, it forms microprecipitates from which small amounts of insulin glargine are slowly released. This results in a relatively constant concentration/time profile over 24 hours with no pronounced peak.[1]
Toujeo (Insulin Glargine U-300): Toujeo is a more concentrated formulation of insulin glargine (300 U/mL). This higher concentration leads to a smaller injection volume and a more compact subcutaneous depot, resulting in a slower and more prolonged release of insulin glargine compared to Lantus. This translates to a flatter and more extended PK/PD profile, lasting beyond 24 hours.[2][3][4]
Tresiba (Insulin Degludec): Upon subcutaneous injection, insulin degludec forms soluble and stable multi-hexamers. These multi-hexamers create a depot from which insulin degludec monomers slowly dissociate, leading to a very long duration of action of over 42 hours. This unique mechanism allows for more flexible dosing schedules.[5][6]
Levemir (Insulin Detemir): The prolonged action of Levemir is achieved through two mechanisms: strong self-association of insulin detemir molecules at the injection site and binding to albumin in the bloodstream via a C14 fatty acid chain. This reversible binding to albumin creates a circulating depot, prolonging its duration of action.[7][8]
Comparative Pharmacokinetic and Pharmacodynamic Data
The following table summarizes key pharmacokinetic and pharmacodynamic parameters for Lantus and other long-acting insulins, primarily derived from euglycemic clamp studies.
Clinical Efficacy and Safety: A Head-to-Head Comparison
Clinical trials have extensively compared the efficacy and safety of these long-acting insulins in patients with both type 1 and type 2 diabetes. The primary endpoints in these studies are typically the change in glycated hemoglobin (HbA1c) and the incidence of hypoglycemia.
Glycemic Control (HbA1c Reduction)
Head-to-head trials have generally shown that the newer generation long-acting insulins (Toujeo and Tresiba) are non-inferior to Lantus in terms of HbA1c reduction.[3][11][12] This indicates that all these basal insulins are effective in achieving glycemic control when titrated appropriately. For instance, the EDITION clinical trial program demonstrated that Toujeo was as effective as Lantus in improving glycemic control over 6 months.[3] Similarly, studies comparing Tresiba with Lantus have shown comparable glycemic control.[12]
Hypoglycemia Risk
A key differentiator among these insulins is the risk of hypoglycemia, particularly nocturnal hypoglycemia.
Toujeo vs. Lantus: Clinical trials have shown that Toujeo is associated with a lower risk of nocturnal hypoglycemia compared to Lantus, especially in insulin-experienced patients with type 2 diabetes.[3][4]
Tresiba vs. Lantus: Tresiba has demonstrated a lower risk of nocturnal hypoglycemia compared to Lantus in several studies.[4][12] Its ultra-long and stable profile contributes to this reduced risk.
Levemir vs. Lantus: Studies comparing Levemir and Lantus have shown mixed results regarding hypoglycemia, with some suggesting a lower risk of nocturnal hypoglycemia with Levemir, while others found no significant difference.[13]
Weight Gain
Weight gain is a common side effect of insulin therapy. Comparative studies have shown that weight gain is generally similar between Lantus and the newer ultra-long-acting insulins like Toujeo and Tresiba.[2][3] Some studies have suggested that Levemir may be associated with less weight gain compared to Lantus.[13]
The following table summarizes the key clinical outcomes from comparative studies.
The gold standard for assessing the pharmacodynamic properties of insulins in a research setting is the hyperinsulinemic-euglycemic clamp technique .[14]
Hyperinsulinemic-Euglycemic Clamp Protocol
Objective: To measure whole-body insulin sensitivity by quantifying the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
Methodology:
Catheter Placement: Two intravenous catheters are inserted into the subject. One is for the infusion of insulin and glucose, and the other, typically in a contralateral hand vein which is heated to "arterialize" the venous blood, is for blood sampling.
Basal Period: A baseline period is established to measure basal glucose and insulin levels.
Insulin Infusion: A continuous infusion of insulin is started at a high rate (e.g., 40-120 mU/m²/min) to achieve a hyperinsulinemic state and suppress endogenous glucose production.
Glucose Clamping: Blood glucose is monitored every 5-10 minutes. A variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant, euglycemic level (e.g., 90 mg/dL).
Steady State: The clamp is typically maintained for at least 2 hours once a steady state of glucose infusion rate (GIR) is achieved.
Data Analysis: The GIR during the last 30-60 minutes of the clamp is used as a measure of insulin-stimulated glucose disposal, reflecting overall insulin sensitivity.
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway
The binding of insulin to its receptor initiates a cascade of intracellular signaling events that mediate its metabolic effects. The diagram below illustrates the principal pathways involved.
Caption: Insulin signaling pathway leading to metabolic effects.
Validating the Efficacy of Lantus Solostar in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of Lantus (insulin glargine) and other insulin (B600854) analogs in preclinical xenograft mod...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Lantus (insulin glargine) and other insulin (B600854) analogs in preclinical xenograft models of cancer. The information is intended to assist researchers in designing and interpreting studies investigating the impact of insulin signaling on tumor growth.
Executive Summary
The role of insulin and its analogs in cancer progression is a critical area of research, particularly as hyperinsulinemia is a common comorbidity in cancer patients. Lantus (insulin glargine) is a long-acting insulin analog widely used for glycemic control. This guide summarizes the available preclinical data from xenograft and similar animal models to evaluate the efficacy and potential mitogenic effects of Lantus compared to other insulins, such as insulin detemir, insulin degludec, and Neutral Protamine Hagedorn (NPH) insulin. The available evidence suggests that at therapeutic doses, long-acting insulin analogs, including insulin glargine, do not significantly promote the growth of breast cancer tumors in a mouse model of type 2 diabetes when compared to a vehicle control. Similarly, a study in diabetic mice found no significant difference between insulin glargine and NPH insulin in the promotion of early-stage colorectal cancer markers. However, both insulin types did show a greater proliferative effect than a saline control.
Comparative Efficacy of Insulin Analogs on Tumor Growth in Animal Models
The following tables summarize quantitative data from preclinical studies comparing the effects of different insulin analogs on tumor growth and proliferation markers.
Table 1: Comparison of Long-Acting Insulin Analogs on Murine Mammary Cancer Growth in a Type 2 Diabetes Mouse Model
Treatment Group (25 U/kg/day)
Mean Final Tumor Volume (mm³) ± SEM
Fold Change vs. Vehicle
Statistical Significance (vs. Vehicle)
Vehicle
~550 ± 100
1.00
-
Insulin Glargine
~600 ± 120
~1.09
Not Significant
Insulin Detemir
~575 ± 110
~1.05
Not Significant
Insulin Degludec
~525 ± 90
~0.95
Not Significant
Data adapted from a study using Mvt-1 murine mammary cancer cells in MKR mice, a model for type 2 diabetes. Tumor growth was monitored over 27 days.[1][2][3]
Table 2: Comparison of Insulin Glargine and NPH Insulin on Colonic Epithelial Proliferation in Diabetic Mice
Treatment Group
Relative Proliferation Index (Ki67 Staining)
Fold Change vs. Saline
Statistical Significance (vs. Saline)
Saline
100 ± 20
1.00
-
Insulin Glargine
137 ± 22
1.37
p < 0.001
NPH Insulin
136 ± 15
1.36
p < 0.001
Data from a study in BKS.Cg-+Leprdb/+Leprdb/OlaHsd mice treated for 18 weeks. The study also found no significant difference in the formation of aberrant crypt foci between the insulin glargine and NPH insulin groups.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for xenograft studies involving insulin treatment.
Subcutaneous Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous tumor xenograft model and subsequent treatment with insulin analogs.
1. Cell Culture and Preparation:
Human cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer, A549 for lung cancer) are cultured in appropriate media and conditions until they reach 70-80% confluency.
Cells are harvested, washed with PBS, and counted. Cell viability should be greater than 90% as determined by trypan blue exclusion.
Cells are resuspended in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel, to a final concentration of 1x10^6 to 5x10^6 cells per 100-200 µL.[4]
2. Animal Model:
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 4-6 weeks are used.[5] Animals are allowed to acclimatize for at least one week before the procedure.
3. Tumor Implantation:
Mice are anesthetized. The injection site (typically the flank) is sterilized.
The cell suspension is injected subcutaneously.[4][5]
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before treatment initiation.[5]
4. Insulin Administration:
Insulin analogs (e.g., Lantus SoloStar, Levemir, Tresiba, NPH) or a vehicle control (e.g., saline) are administered subcutaneously once daily. The dosage should be determined based on the study design, for example, 25 U/kg/day as used in some preclinical models.[1]
5. Tumor Growth Measurement:
Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers.[6]
Tumor volume is calculated using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[6][7]
Animal body weight is also monitored as an indicator of overall health.
6. Endpoint and Analysis:
The study may be terminated when tumors reach a predetermined maximum size or at a specific time point.
Tumors are excised, weighed, and may be processed for histological or molecular analysis (e.g., Ki-67 staining for proliferation, Western blot for signaling pathway activation).
Signaling Pathways and Experimental Workflow
Insulin and IGF-1 Signaling Pathway in Cancer
Insulin and Insulin-like Growth Factor 1 (IGF-1) can promote tumor growth and proliferation primarily through the PI3K/Akt and MAPK signaling pathways. Insulin glargine has been noted to have a higher affinity for the IGF-1 receptor in some in vitro studies, which has been a point of investigation.
Caption: Insulin and IGF-1 signaling pathways leading to cell proliferation and survival.
General Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for conducting a xenograft study to evaluate the effect of an insulin analog on tumor growth.
Caption: A typical experimental workflow for a xenograft study.
Objective Comparison and Alternatives
Lantus (Insulin Glargine):
Mechanism: A long-acting insulin analog with a relatively flat and prolonged action profile.[8]
Xenograft Data: In a murine breast cancer model, insulin glargine did not significantly increase tumor growth compared to a vehicle control.[1][2][3] In a diabetic mouse model, it showed similar effects on colon epithelial proliferation as NPH insulin, with both being more proliferative than saline.
Considerations: Some in vitro studies have suggested a higher mitogenic potential due to increased IGF-1 receptor affinity, but this has not been consistently demonstrated in vivo.[9]
Xenograft Data: In the same murine breast cancer model, neither insulin detemir nor insulin degludec significantly increased tumor growth compared to the vehicle.[1][2][3]
Considerations: These serve as relevant comparators to Lantus in preclinical cancer studies.
NPH Insulin:
Mechanism: An intermediate-acting insulin.
Xenograft Data: Showed a similar effect to insulin glargine on colonic epithelial proliferation in diabetic mice.
Considerations: As an older human insulin formulation, it is a common comparator in studies evaluating newer insulin analogs.
Conclusion
The available preclinical data from animal models does not provide strong evidence that Lantus (insulin glargine) at therapeutic doses significantly promotes tumor growth in xenograft models more than other long-acting insulin analogs like detemir and degludec. While insulin therapy, in general, may have a greater proliferative effect than non-treatment (saline control), the differences between insulin glargine and NPH insulin in the context of early cancer markers appear to be minimal.
Researchers designing studies to investigate the impact of insulin on cancer progression should consider the specific cancer type, the animal model (e.g., standard xenograft vs. a model incorporating metabolic disease like diabetes), and the insulin dosage. The choice of comparator insulin is also critical for a robust study design. Further head-to-head comparative studies in a wider range of cancer xenograft models are needed to more definitively elucidate any differential effects of various insulin analogs on tumor progression.
Unraveling the Cellular Interactions of Lantus Solostar: A Comparative Guide to In Vitro Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced cellular interactions of insulin (B600854) analogs is paramount. This guide provides an objective comparison of the in vitro cros...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the nuanced cellular interactions of insulin (B600854) analogs is paramount. This guide provides an objective comparison of the in vitro cross-reactivity of Lantus Solostar (insulin glargine) across various species' cell lines, supported by experimental data and detailed protocols. Lantus Solostar is a long-acting insulin analog widely used in the management of diabetes mellitus. Its molecular structure, which differs from human insulin, results in altered pharmacokinetics and receptor binding characteristics.
Insulin glargine's primary activity is the regulation of glucose metabolism. It lowers blood glucose levels by stimulating peripheral glucose uptake and inhibiting hepatic glucose production. These effects are mediated through its binding to the insulin receptor (IR). However, insulin glargine also exhibits cross-reactivity with the insulin-like growth factor-1 receptor (IGF-1R), which has been a subject of extensive research, particularly concerning its mitogenic potential.
This guide delves into the comparative in vitro performance of insulin glargine against human insulin and other analogs, focusing on receptor binding affinity, downstream signaling pathway activation, and the resulting metabolic and mitogenic responses in cell lines from different species.
Comparative Analysis of In Vitro Bioactivity
The in vitro bioactivity of insulin glargine has been assessed through various parameters, including its binding affinity to the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R), its ability to stimulate receptor autophosphorylation, and its potency in inducing metabolic and mitogenic effects. The following tables summarize key quantitative data from comparative studies.
Receptor Binding Affinity and Autophosphorylation
The initial step in insulin action is its binding to the insulin receptor. The affinity of this binding is a crucial determinant of the subsequent biological response. Studies have shown that insulin glargine's affinity for the insulin receptor is slightly lower than that of human insulin. Conversely, its affinity for the IGF-1 receptor is significantly higher.[1][2][3]
EC50 (half maximal effective concentration) values for autophosphorylation indicate the concentration of the ligand required to achieve 50% of the maximal receptor phosphorylation. A higher EC50 suggests lower potency.
Metabolic and Mitogenic Potency
The metabolic effects of insulin are primarily mediated through the PI3K/Akt signaling pathway, leading to glucose uptake and lipogenesis. Mitogenic effects, on the other hand, are largely driven by the MAPK/ERK pathway, promoting cell proliferation. The differential activation of these pathways by insulin analogs is a key area of investigation. In vitro studies have shown that the metabolic potency of insulin glargine is often reduced compared to human insulin, while its mitogenic potency can be similar or even increased, depending on the cell line.[1][3]
EC50 values for lipogenesis and DNA synthesis represent the concentration of the ligand required to elicit a half-maximal response.
Signaling Pathways and Experimental Workflows
The biological effects of insulin and its analogs are orchestrated by complex intracellular signaling cascades. The diagrams below, generated using Graphviz, illustrate the primary signaling pathways and a typical experimental workflow for assessing in vitro cross-reactivity.
Insulin Signaling Pathways.
Experimental Workflow.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific research. This section provides an overview of the methodologies for key experiments cited in the comparative analysis of insulin glargine.
This assay is used to determine the binding affinity of insulin analogs to their receptors.
Objective: To measure the concentration of an unlabeled insulin analog required to displace 50% of a radiolabeled insulin tracer from the receptor, yielding an IC50 value.
Cell Lines/Receptor Source: Chinese Hamster Ovary (CHO) cells overexpressing either the human insulin receptor isoform A (IR-A), isoform B (IR-B), or the human IGF-1 receptor. Cell membranes containing the receptors are prepared from these cells.
Protocol Outline:
Plate Coating: Microplates are coated with wheat germ agglutinin.
Membrane Binding: Cell membranes expressing the receptor of interest are added to the wells and allowed to bind to the coated plate.
Competitive Binding: A constant amount of radiolabeled insulin (e.g., 125I-insulin) is added to the wells along with increasing concentrations of unlabeled insulin glargine or human insulin.
Scintillation Proximity: Scintillant-containing beads are added. When the radiolabeled insulin binds to the receptor on the membrane, it comes into close proximity with the beads, generating a light signal.
Detection: The light signal is measured using a scintillation counter. The signal decreases as the unlabeled insulin analog displaces the radiolabeled tracer.
Data Analysis: The data is plotted as signal versus ligand concentration, and the IC50 value is determined using non-linear regression.
This assay quantifies the activation of the insulin receptor by measuring its autophosphorylation.
Objective: To determine the EC50 for receptor autophosphorylation induced by insulin analogs.
Cell Lines: CHO cells overexpressing human IR-A, IR-B, or IGF-1R.
Protocol Outline:
Cell Seeding and Starvation: Cells are seeded in microplates and then serum-starved to reduce basal receptor phosphorylation.
Stimulation: Cells are stimulated with various concentrations of insulin glargine or human insulin for a defined period.
Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with a detergent to allow antibody access.
Immunostaining: Cells are incubated with a primary antibody that specifically recognizes the phosphorylated form of the receptor's tyrosine residues. A second, fluorescently labeled secondary antibody is then added. A normalization antibody (e.g., against a housekeeping protein) with a different fluorescent label is also used.
Detection: The fluorescence intensity in each well is measured using an imaging system.
Data Analysis: The ratio of the phosphospecific signal to the normalization signal is calculated and plotted against the ligand concentration to determine the EC50.
Metabolic Assay: Lipogenesis in Primary Rat Adipocytes
This assay measures the metabolic effect of insulin analogs by quantifying the synthesis of lipids.
Objective: To assess the potency of insulin analogs in stimulating lipid synthesis.
Cell Source: Primary adipocytes isolated from the epididymal fat pads of rats.
Protocol Outline:
Adipocyte Isolation: Adipocytes are isolated by collagenase digestion of the fat tissue.
Incubation: Isolated adipocytes are incubated in a buffer containing radiolabeled glucose (e.g., D-[3-3H]glucose) and increasing concentrations of insulin glargine or human insulin.
Lipid Extraction: After the incubation period, the total lipids are extracted from the cells using an organic solvent.
Scintillation Counting: The radioactivity incorporated into the lipid fraction is measured using a liquid scintillation counter.
Data Analysis: The amount of radioactivity is plotted against the insulin concentration to generate a dose-response curve and determine the EC50 for lipogenesis.
Mitogenic Assay: Thymidine Incorporation in Saos-2 Cells
This assay evaluates the mitogenic potential of insulin analogs by measuring DNA synthesis.
Objective: To determine the potency of insulin analogs in stimulating cell proliferation.
Cell Line: Human osteosarcoma cells (Saos-2), which are known to express IGF-1 receptors.
Protocol Outline:
Cell Seeding and Starvation: Saos-2 cells are seeded in microplates and serum-starved to synchronize them in the G0/G1 phase of the cell cycle.
Stimulation: Cells are treated with various concentrations of insulin glargine or human insulin.
Radiolabeling: Radiolabeled thymidine (e.g., [3H]thymidine) is added to the culture medium. Proliferating cells will incorporate the labeled thymidine into their newly synthesized DNA.
Cell Harvesting: After an incubation period, the cells are harvested, and the DNA is precipitated.
Scintillation Counting: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.
Data Analysis: The radioactivity counts are plotted against the ligand concentration to determine the EC50 for DNA synthesis.
Conclusion
The in vitro cross-reactivity profile of Lantus Solostar (insulin glargine) reveals a complex interplay between its metabolic and mitogenic signaling capabilities. Compared to human insulin, insulin glargine generally exhibits slightly lower affinity for the insulin receptor and consequently, a somewhat reduced metabolic potency in various cell lines. However, its significantly higher affinity for the IGF-1 receptor can translate to an increased mitogenic potential in certain cellular contexts, particularly in cells with a high IGF-1R:IR ratio.
It is crucial to note that these in vitro findings may not directly translate to in vivo clinical outcomes due to the complexity of the physiological environment, including the metabolic conversion of insulin glargine to its active metabolites, M1 and M2, which have different receptor binding profiles.[1][2] Nevertheless, these in vitro comparison guides provide essential foundational data for researchers and drug development professionals, enabling a more informed assessment of the molecular and cellular actions of insulin glargine and facilitating the development of future insulin analogs with optimized therapeutic profiles.
Safeguarding Research Environments: A Comprehensive Guide to Lantus SoloStar® Disposal
For Immediate Implementation by Laboratory and Clinical Research Personnel Proper disposal of the Lantus® SoloStar® insulin (B600854) glargine pen is a critical component of laboratory safety and environmental responsibi...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation by Laboratory and Clinical Research Personnel
Proper disposal of the Lantus® SoloStar® insulin (B600854) glargine pen is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of used, partially used, and expired Lantus® SoloStar® pens, ensuring compliance with safety regulations and minimizing risk to personnel and the environment.
The Lantus® SoloStar® pen, like many insulin products, contains the preservative m-cresol (B1676322). This compound is listed under the Resource Conservation and Recovery Act (RCRA) and can render the waste product a hazardous material if it exceeds a certain concentration. Common insulin brands, including Lantus®, contain m-cresol at levels significantly above the regulatory limit of 200 parts per million (ppm), with concentrations ranging from 1,700 to 3,000 ppm.[1] Consequently, partially used or expired pens must be managed as hazardous pharmaceutical waste.
Quantitative Analysis of Needlestick Injuries Associated with Insulin Pens
To underscore the importance of adherence to these protocols, the following table summarizes key statistics on needlestick injuries (NSIs) associated with insulin pen use. These incidents pose a significant occupational hazard, with risks of transmission of bloodborne pathogens.
Statistic
Finding
Source(s)
NSI Prevalence
Insulin needles are responsible for approximately 20% of all syringe-related NSIs.[2]
Over 20% of needlestick and sharps injuries occur to individuals who were not the original user of the device, such as environmental services and waste management personnel.[4]
Personal Protective Equipment (PPE) as per institutional guidelines
Procedure:
Part 1: Immediate Needle Disposal
Do Not Recap the Needle: After administering the dose, do not attempt to replace the inner needle cap.
Use the Outer Cap for Removal: Carefully place the outer needle cap on a flat surface. With one hand, hold the pen and guide the needle into the cap.[5]
Secure the Cap: Once the needle is covered, use your other hand to firmly press the outer cap on.
Unscrew the Needle: Grip the outer cap and unscrew the needle from the pen.[5]
Dispose of the Needle: Immediately place the capped needle into an FDA-cleared, puncture-resistant sharps container.[6][7][8]
Do Not Overfill Sharps Containers: Ensure sharps containers are not filled beyond the indicated fill line.
Part 2: Pen Disposal
Scenario A: Empty Pen
Confirm Pen is Empty: The dose pointer will be at '0' and the injection button cannot be pulled out further.[5]
Remove Needle: Follow the steps in Part 1 to remove and dispose of the needle.
Dispose of Pen Body: An empty Lantus® SoloStar® pen, with the needle removed, can typically be disposed of in the regular trash.[9] However, always consult your institution's specific policies on pharmaceutical waste. Some institutions may require all empty pens to be incinerated.
Scenario B: Partially Used or Expired Pen
Hazardous Waste Classification: Due to the m-cresol content, partially used or expired Lantus® SoloStar® pens are considered hazardous pharmaceutical waste.[1]
Remove Needle: Follow the steps in Part 1 to safely remove and dispose of the needle in a sharps container.
Segregate for Hazardous Waste Disposal: Place the pen body into a designated, properly labeled hazardous waste container for pharmaceuticals.
Contact Environmental Health & Safety (EHS): Your institution's EHS department should be contacted for collection and disposal of the hazardous pharmaceutical waste in accordance with federal, state, and local regulations.[1]
The following diagram illustrates the decision-making process for the proper disposal of a Lantus SoloStar® pen.
Caption: Disposal workflow for the Lantus SoloStar® pen.
By adhering to these procedures, research and scientific professionals can ensure a safe work environment, maintain regulatory compliance, and contribute to the responsible management of pharmaceutical waste.
Essential Safety and Handling Protocols for Lantus SoloStar® in a Research Environment
The following guide provides crucial safety, operational, and disposal information for the Lantus SoloStar® (insulin glargine injection) pre-filled pen, tailored for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: December 2025
The following guide provides crucial safety, operational, and disposal information for the Lantus SoloStar® (insulin glargine injection) pre-filled pen, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personnel safety and regulatory compliance in a laboratory setting.
Personal Protective Equipment (PPE) and Hazard Assessment
While Lantus SoloStar® is designed for patient self-administration, its handling in a laboratory context necessitates specific precautions to prevent occupational exposure and needlestick injuries. The primary risks involve accidental self-injection, leading to hypoglycemia, and exposure to bloodborne pathogens if pens are ever shared (which is strictly prohibited).[1][2][3][4]
Gloves : Nitrile or equivalent gloves should be worn during handling, administration, and disposal to prevent contamination.[5][6]
Lab Coat : A standard lab coat is recommended to protect from potential spills or splashes.[7]
Eye Protection : Safety glasses or goggles are required if there is any potential for splashing during preparation or disposal.[5]
The active ingredient, insulin (B600854) glargine, can cause hypoglycemia if accidentally injected.[1][8] Additionally, the preservative m-cresol (B1676322) is present in concentrations that may classify partially used or unused pens as hazardous waste under Resource Conservation and Recovery Act (RCRA) regulations.[9]
Quantitative Data and Storage
Proper storage is critical to maintain the integrity and efficacy of Lantus.
Experimental Protocol: Safe Handling and Administration
This protocol outlines the procedural steps for the safe use of the Lantus SoloStar® pen in a laboratory setting. A new sterile needle must be used for every injection to prevent contamination and needle blockage.[1][13]
Step 1: Inspection
Visually inspect the pen. Ensure you have the correct insulin.[10]
Check the appearance of the insulin through the reservoir. It must be clear and colorless, with no visible particles.[10][13] Do not use if the solution is cloudy, colored, or contains particles.[13]
Step 2: Needle Attachment
Wipe the rubber seal on the pen with an alcohol prep pad.[6][13]
Remove the protective seal from a new sterile needle (BD needles or equivalent are recommended).[12]
Align the needle with the pen and keep it straight as you screw or push it on, depending on the needle type.[13] Do not overtighten.[10]
Remove the outer needle cap and set it aside for later use in needle removal.[10]
Hold the pen with the needle pointing up and tap the insulin reservoir to move any air bubbles toward the needle.[10][13]
Press the injection button all the way in. A stream of insulin should be visible from the needle tip.[13]
If no insulin appears, repeat the test up to two more times. If insulin still does not appear, change the needle and repeat the safety test.[10][12] Do not use the pen if it fails the safety test with a new needle.[10]
Step 4: Dose Selection and Administration
Ensure the dose window shows "0" after the safety test.[12]
Dial the required dose as specified by the experimental protocol.
Administer the dose by pressing the injection button fully. The number in the dose window will return to "0" as the dose is delivered.[13]
Hold the button down and count slowly to 10 before withdrawing the needle to ensure the full dose is administered.[1][12][13]
Disposal Plan: Sharps and Pharmaceutical Waste
Proper disposal is critical to prevent injury and environmental contamination.
Needle Disposal : Immediately after administration, carefully replace the outer needle cap.[10][12] Unscrew the needle from the pen and immediately dispose of it in an FDA-cleared, puncture-resistant sharps container.[6][10][12][13] Never throw loose needles into the trash.[15]
Pen Disposal :
Empty Pens : Once a pen is empty, and the needle has been removed, it can typically be discarded in the regular trash.[16][17]
Partially Used/Expired Pens : Due to the concentration of the m-cresol preservative, partially used or expired insulin pens may be classified as hazardous waste.[9] These should not be disposed of in the regular trash. Consult your institution's Environmental Health and Safety (EHS) office for guidance on hazardous pharmaceutical waste disposal.[9] Do not dispose of unused medication down the drain or toilet.[18]